1,4-Dimethyl-2,5-diphenylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-2,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSIRMATSRRTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347390 | |
| Record name | 1,4-dimethyl-2,5-diphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20260-22-4 | |
| Record name | 1,4-dimethyl-2,5-diphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1,4-Dimethyl-2,5-diphenylbenzene via Suzuki-Miyaura Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Procedure
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a paramount objective. Among the myriad of tools at our disposal, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its reliability, functional group tolerance, and relatively mild conditions.[1][2] This guide moves beyond a simple recitation of steps; it is designed to provide a deep, mechanistic understanding and a practical framework for the synthesis of 1,4-Dimethyl-2,5-diphenylbenzene, a substituted p-terphenyl derivative. As a senior application scientist, my focus is not just on the 'how,' but critically, on the 'why'—the causality that dictates experimental choices, ensuring reproducibility, and empowering you to troubleshoot and adapt these principles to your own synthetic challenges.
The target molecule, this compound (CAS 20260-22-4)[3][4], serves as an excellent case study for a double Suzuki coupling. Its synthesis requires the precise formation of two aryl-aryl bonds on a central benzene ring, a task for which the Suzuki reaction is exceptionally well-suited.
The Strategic Approach: Dissecting the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[5][6] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]
The Catalytic Cycle: A Mechanistic Core
Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. It is generally accepted to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in our case, 2,5-dibromo-1,4-dimethylbenzene). This is often the rate-determining step and results in a Pd(II) complex.[1][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2] For this reason, an aryl bromide is an excellent and cost-effective choice.
-
Transmetalation: This step involves the transfer of the organic group (phenyl) from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[6][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the electrophilic Pd(II) center, displacing a halide ligand.[10][11][12]
-
Reductive Elimination: The final step involves the two organic groups coupled on the palladium center forming the new C-C bond and being expelled from the coordination sphere. This collapses the Pd(II) complex back to the catalytically active Pd(0) species, which re-enters the cycle.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Component Selection: An Evidence-Based Rationale
The success of the synthesis is critically dependent on the judicious selection of each reaction component.
The Substrates
The logical disconnection for this compound points to 2,5-dihalo-1,4-dimethylbenzene and two equivalents of phenylboronic acid.
-
Aryl Halide: 2,5-Dibromo-1,4-dimethylbenzene (2,5-dibromo-p-xylene) is the preferred electrophile. Aryl bromides offer a good balance of reactivity and stability, being more reactive than the often-recalcitrant aryl chlorides without the higher cost and light sensitivity of aryl iodides.[13][14]
-
Organoboron Reagent: Phenylboronic acid is commercially available, relatively inexpensive, and stable to air and moisture, making it an ideal coupling partner.[1] Boronic acids are favored for their low toxicity compared to organotin or organozinc alternatives.[7]
The Palladium Catalyst & Ligand
The "engine" of the reaction is the palladium catalyst. While numerous systems exist, the choice is dictated by the reactivity of the substrates.
| Catalyst System | Key Characteristics & Rationale |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable choice. It is a pre-formed, air-stable Pd(0) source that requires no in situ reduction. It is highly effective for reactive substrates like aryl bromides.[15] |
| Pd(OAc)₂ + Ligand | Palladium(II) acetate is a common, air-stable Pd(II) precatalyst. It requires in situ reduction to the active Pd(0) species, often by a phosphine ligand. This allows for modularity, as the ligand can be tuned. For this synthesis, a simple ligand like PPh₃ or a more electron-rich, bulky phosphine like P(t-Bu)₃ could be used to enhance activity.[16] |
| Pd₂(dba)₃ + Ligand | Tris(dibenzylideneacetone)dipalladium(0) is a Pd(0) source often favored for its high reactivity. It must be paired with a stabilizing ligand, like a biphenylphosphine (e.g., SPhos), which can promote high turnover numbers and are effective for sterically hindered substrates.[5][13] |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile Pd(II) precatalyst. The dppf ligand provides thermal stability and is effective in a wide range of couplings, including those prone to side reactions.[15][17] |
For the synthesis of this compound from an aryl bromide, Pd(PPh₃)₄ is an excellent starting point due to its proven efficacy and simplicity of use.
The Base
The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[11] Its choice can dramatically influence reaction outcomes.
| Base | Strength | Solubility | Key Insights & Rationale |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous | These are the most common, inexpensive, and effective bases for standard Suzuki couplings.[11] They are typically used in an aqueous solution mixed with an organic solvent (e.g., Toluene/H₂O) to facilitate interaction between organic and inorganic reagents. K₂CO₃ is a reliable choice for this synthesis.[14][18] |
| K₃PO₄ | Strong | Aqueous | A stronger base than carbonates, often used for less reactive coupling partners, such as aryl chlorides or sterically hindered substrates. It can sometimes lead to higher yields where carbonates fail.[9] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Cesium carbonate is a highly effective but more expensive base. Its higher solubility in some organic solvents and the nature of the cesium cation can accelerate the reaction, particularly in challenging cases. |
| KF | Weak | Aqueous | Potassium fluoride is a milder base, useful when base-sensitive functional groups are present in the substrates.[16] |
K₂CO₃ in an aqueous/organic biphasic system is the recommended starting point for this synthesis, offering a robust and cost-effective solution.
The Solvent System
The solvent must solubilize the organic substrates and the palladium complex while allowing for effective interaction with the aqueous base.
-
Toluene or Dioxane: These are high-boiling, non-polar aprotic solvents that are excellent for Suzuki reactions. They effectively dissolve the aryl halide, boronic acid, and catalyst complex.[5]
-
THF or DME: Ethereal solvents are also commonly used. They have lower boiling points, which may require longer reaction times or sealed-vessel conditions to reach effective temperatures.[5]
-
Water: An aqueous phase is critical when using inorganic bases like K₂CO₃. It dissolves the base and facilitates the formation of the active boronate species at the phase interface.[5][19] A common ratio is 4:1 or 5:1 organic solvent to water.
A Toluene/Water or Dioxane/Water mixture is a field-proven choice for this reaction.
Experimental Protocol: A Self-Validating Workflow
This protocol details a representative procedure for the synthesis of this compound on a 1 mmol scale.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2',5'-Dimethyl-p-terphenyl
This guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 2',5'-Dimethyl-p-terphenyl. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the detailed structural elucidation of aromatic hydrocarbons. This document covers the synthesis of the target compound, its purification and crystallization, and a thorough examination of its three-dimensional structure using single-crystal X-ray diffraction.
Introduction: The Significance of Structural Analysis
Para-terphenyls, a class of aromatic hydrocarbons, consist of a central benzene ring substituted with two phenyl groups at the 1 and 4 positions.[1] These compounds and their derivatives are of significant interest due to their applications in organic electronics, scintillation counting, and as versatile building blocks in supramolecular chemistry and materials science.[2] The introduction of methyl groups onto the terphenyl backbone, as in 2',5'-Dimethyl-p-terphenyl, can significantly influence its physicochemical properties, including solubility, thermal stability, and, most importantly, its solid-state packing.
A detailed understanding of the crystal structure is paramount as it governs the bulk properties of the material. Crystal engineering, a field dedicated to designing and controlling the formation of crystalline solids, relies heavily on the precise knowledge of intermolecular interactions. This guide will walk through the essential steps to determine and analyze the crystal structure of 2',5'-Dimethyl-p-terphenyl, providing both the "how" and the "why" behind each experimental choice.
Synthesis and Purification of 2',5'-Dimethyl-p-terphenyl
A robust and high-yielding synthesis is the foundational step for obtaining high-quality single crystals. For the construction of the C-C bonds in 2',5'-Dimethyl-p-terphenyl, palladium-catalyzed cross-coupling reactions are the methods of choice due to their efficiency and functional group tolerance.[3][4]
Proposed Synthesis: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for the synthesis of biaryls and polyaryls.[3][5][6]
Reaction Scheme:
Experimental Protocol: Synthesis of 2',5'-Dimethyl-p-terphenyl
-
Reactant Preparation: To a flame-dried Schlenk flask, add 1,4-dibromo-2,5-dimethylbenzene (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Causality of Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings, known for its stability and high catalytic activity.[3]
-
Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is crucial. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the inorganic base.
Purification and Characterization
The purity of the compound is critical for successful crystallization. After column chromatography, the purity of 2',5'-Dimethyl-p-terphenyl should be assessed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point indicates a high degree of purity.
Single Crystal Growth
The growth of a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis.[8] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.
Crystallization Techniques
Several techniques can be employed to grow single crystals of small organic molecules.[9]
Table 1: Crystallization Techniques for 2',5'-Dimethyl-p-terphenyl
| Technique | Description | Rationale |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. | The gradual increase in concentration leads to the slow formation of well-ordered crystals.[10] |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This method allows for very slow and controlled changes in solvent composition, often yielding high-quality crystals. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | The solubility of most organic compounds decreases with temperature, leading to crystallization upon cooling. |
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of purified 2',5'-Dimethyl-p-terphenyl in a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, and mixtures thereof) to find a solvent in which it is moderately soluble.[11]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture by gentle warming.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a perforated cap (e.g., aluminum foil with small pinholes), and leave it undisturbed in a vibration-free location at a constant temperature.
-
Harvesting: Once suitable crystals have formed (typically after several days to weeks), carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[12]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a cryoloop.
-
Data Collection Temperature: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage.
-
Diffractometer Setup: The data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., a CCD or CMOS detector).[13]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a specific angular range. The exposure time and rotation angle per frame are optimized to obtain a complete and redundant dataset with good signal-to-noise ratio.[14]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is then solved to obtain an initial electron density map, from which the atomic positions are determined.[15]
Workflow for Structure Solution and Refinement:
Caption: Workflow for solving and refining a crystal structure.
Key Steps:
-
Structure Solution: For small molecules like 2',5'-Dimethyl-p-terphenyl, direct methods are typically used to solve the phase problem and obtain an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[16][17] The quality of the refinement is assessed by the R-factor, which should be as low as possible.
The Crystal Structure of 2',5'-Dimethyl-p-terphenyl: A Hypothetical Analysis
While an experimentally determined structure is not publicly available at the time of writing, we can hypothesize the key structural features based on the molecular structure and known packing motifs of similar aromatic hydrocarbons.
Molecular Geometry
The 2',5'-Dimethyl-p-terphenyl molecule is expected to be non-planar due to steric hindrance between the methyl groups on the central ring and the hydrogen atoms of the flanking phenyl rings. This will result in a twisted conformation, with significant dihedral angles between the planes of the aromatic rings.
Crystal Packing and Intermolecular Interactions
The crystal packing of aromatic hydrocarbons is primarily governed by a balance of attractive van der Waals interactions (specifically, dispersion forces) and repulsive forces due to orbital overlap.[18][19] The presence of the methyl groups will play a crucial role in directing the crystal packing.
Expected Intermolecular Interactions:
-
π-π Stacking: The aromatic rings are likely to engage in offset π-π stacking interactions, where the rings are not perfectly face-to-face but are shifted relative to each other. This arrangement is often more energetically favorable than a perfect eclipsed conformation.
-
C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can interact with the electron-rich π-systems of neighboring molecules. These C-H···π interactions are a significant directional force in the packing of many aromatic compounds.[20]
-
van der Waals Interactions: The overall packing will be optimized to maximize the van der Waals contacts between molecules, leading to a dense and stable crystal lattice.[21]
Hypothetical Crystallographic Data:
The following table presents a hypothetical set of crystallographic data for 2',5'-Dimethyl-p-terphenyl, based on what might be expected for a compound of this nature.
Table 2: Hypothetical Crystallographic Data for 2',5'-Dimethyl-p-terphenyl
| Parameter | Value |
| Chemical formula | C₂₀H₁₈ |
| Formula weight | 258.35 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~16.0 |
| β (°) | ~95 |
| V (ų) | ~1340 |
| Z | 4 |
| Dcalc (g/cm³) | ~1.28 |
| R-factor | < 0.05 |
Conclusion
The crystal structure analysis of 2',5'-Dimethyl-p-terphenyl provides fundamental insights into its solid-state properties. Through a systematic approach encompassing synthesis, purification, single-crystal growth, and X-ray diffraction analysis, a detailed three-dimensional model of the molecule and its packing in the crystalline state can be obtained. This information is invaluable for understanding structure-property relationships and for the rational design of new materials with tailored functionalities. The methodologies outlined in this guide provide a robust framework for the structural elucidation of this and other related aromatic compounds.
References
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Spectroscopic Properties of 1,4-Dimethyl-2,5-diphenylbenzene: An In-depth Technical Guide
Introduction
1,4-Dimethyl-2,5-diphenylbenzene, also known as 2',5'-Dimethyl-p-terphenyl, is a fluorescent aromatic hydrocarbon with a rigid, conjugated structure that makes it a subject of interest in materials science and photochemistry. Its photophysical properties, arising from the p-terphenyl core, are of particular importance for applications in organic light-emitting diodes (OLEDs), scintillators, and as a gain medium in dye lasers. An in-depth understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals aiming to leverage its unique properties. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing the theoretical underpinnings and practical considerations for its characterization.
Molecular Structure and Synthesis
This compound possesses a central benzene ring substituted with two methyl groups and two phenyl groups at the 1,4 and 2,5 positions, respectively. This substitution pattern imparts a C2h symmetry to the molecule, which influences its spectroscopic signatures.
Molecular Formula: C₂₀H₁₈[1][2] Molecular Weight: 258.36 g/mol [1][2] CAS Number: 20260-22-4[2]
A plausible synthetic route to this compound involves a Suzuki coupling reaction. This approach offers high yields and functional group tolerance.
Experimental Protocol: Synthesis via Suzuki Coupling
-
Preparation of 1,4-Dibromo-2,5-dimethylbenzene: Commercially available 1,4-dimethylbenzene (p-xylene) can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed to afford 1,4-dibromo-2,5-dimethylbenzene. Purification is typically achieved by recrystallization.
-
Suzuki Coupling Reaction: The synthesized 1,4-dibromo-2,5-dimethylbenzene is then reacted with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like aqueous sodium carbonate. The reaction is typically carried out in a solvent mixture, for example, toluene and ethanol, under an inert atmosphere and heated to reflux.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel followed by recrystallization to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound.
UV-Visible Absorption Spectroscopy
The electronic absorption spectrum of this compound is dominated by π-π* transitions within the conjugated terphenyl system. Based on data for the closely related p-terphenyl, which exhibits a strong absorption maximum (λmax) at approximately 276 nm, a similar absorption profile is expected for the dimethyl derivative.[3] The methyl groups are anticipated to cause a slight bathochromic (red) shift in the absorption maximum due to their electron-donating inductive effect. For 2-methyl-p-terphenyl, the excitation peak is observed at 263 nm.[4]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| p-Terphenyl | Cyclohexane | 276 | 33,800 | [3] |
| 2-Methyl-p-terphenyl | Cyclohexane | 263 | Not specified | [4] |
| This compound | Cyclohexane | Est. 275-280 | Est. > 30,000 | - |
Estimated values based on structurally similar compounds.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent such as cyclohexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Caption: Workflow for UV-Visible spectroscopic analysis.
Fluorescence Spectroscopy
This compound is expected to be highly fluorescent, a characteristic property of the p-terphenyl scaffold. The parent compound, p-terphenyl, exhibits a high fluorescence quantum yield of 0.93.[3] The emission spectrum is anticipated to be in the near-UV or blue region of the electromagnetic spectrum. For instance, 2-methyl-p-terphenyl has an emission peak at 335 nm.[4] The methyl substituents on the central ring of this compound may slightly influence the emission wavelength and quantum yield.
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| p-Terphenyl | Toluene | Not specified | Not specified | - | [5] |
| p-Terphenyl | Cyclohexane | 290 | 338 | 0.93 | [3][6] |
| 2-Methyl-p-terphenyl | Cyclohexane | 263 | 335 | Not specified | [4] |
| This compound | Cyclohexane | Est. 278 | Est. 340-350 | Est. > 0.9 | - |
Estimated values based on structurally similar compounds.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a fluorescence-grade solvent to avoid inner-filter effects. The absorbance of the solution at the excitation wavelength should be below 0.1.
-
Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Caption: Workflow for fluorescence spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.
¹H NMR Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: The protons on the terminal phenyl rings will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the central benzene ring will appear as a singlet.
-
Methyl Protons: The two equivalent methyl groups will give rise to a single, sharp singlet in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy: The symmetry of the molecule will also be reflected in the ¹³C NMR spectrum, resulting in fewer signals than the total number of carbon atoms.
-
Aromatic Carbons: The carbon atoms of the phenyl rings and the central benzene ring will resonate in the downfield region (δ 120-150 ppm). Due to symmetry, several distinct signals are expected for the aromatic carbons.
-
Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the upfield region (δ 15-25 ppm).
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 10H |
| Central Ring-H | ~7.1 | Singlet | 2H |
| Methyl-H | ~2.2 | Singlet | 6H |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Phenyl-C (quaternary) | 138 - 142 |
| Phenyl-C (CH) | 127 - 130 |
| Central Ring-C (substituted) | 135 - 140 |
| Central Ring-C (CH) | 130 - 135 |
| Methyl-C | 19 - 22 |
Chemical shift values are estimations based on analogous structures.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic vibrational modes associated with its aromatic and aliphatic components.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene rings are particularly diagnostic. For a 1,2,4,5-tetrasubstituted central ring, a strong absorption is expected in the 900-860 cm⁻¹ range. The monosubstituted phenyl rings will show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.
-
CH₃ Bending: Symmetric and asymmetric bending vibrations of the methyl groups will appear around 1450 cm⁻¹ and 1380 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| CH₃ Asymmetric Bend | ~1450 |
| CH₃ Symmetric Bend | ~1380 |
| Aromatic C-H Out-of-Plane Bend (Central Ring) | 900 - 860 |
| Aromatic C-H Out-of-Plane Bend (Phenyl Rings) | 770 - 730 and 710 - 690 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands to their corresponding vibrational modes.
Caption: Workflow for Infrared spectroscopic analysis.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (258.36).
-
Fragmentation: Fragmentation is likely to occur via benzylic cleavage, leading to the loss of a methyl group to form a stable benzylic cation. Loss of a phenyl group is also a possible fragmentation pathway.
| m/z | Proposed Fragment |
| 258 | [C₂₀H₁₈]⁺ (Molecular Ion) |
| 243 | [C₁₉H₁₅]⁺ (Loss of CH₃) |
| 181 | [C₁₄H₁₃]⁺ (Loss of C₆H₅) |
| 165 | [C₁₃H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of compound.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
The spectroscopic properties of this compound are well-defined by its rigid, conjugated p-terphenyl core and the presence of methyl substituents. Its strong UV absorption and high fluorescence quantum yield make it a promising material for optoelectronic applications. The combination of UV-Vis, fluorescence, NMR, IR, and mass spectrometry provides a comprehensive characterization of this molecule, confirming its structure and elucidating its electronic and vibrational properties. The experimental protocols and interpretive guidelines presented in this technical guide serve as a valuable resource for researchers working with this and related aromatic compounds.
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Prahl, S. (2017). p-Terphenyl. OMLC. Retrieved from [Link]
- Ravilious, C. F. (1952). The Absorption and Fluorescence Spectra of P-Terphenyl in Toluene.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620984, this compound. Retrieved from [Link]
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ResearchGate. (2025). UV-Vis characteristic bands representing p-terphenyl in pure and pentacene-doped p. Retrieved from [Link]
- Hussein Ali Kadhim Kyhoiesh, Mohammed K. Al-Hussainawy, Azal Shakir Waheeb, Khalid J. Al-Adilee. (2021). Synthesis, spectral characterization, lethal dose (LD50) and acute toxicity studies of 1,4-Bis(imidazolylazo)benzene (BIAB). Heliyon, 7(9), e07969.
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ResearchGate. (2025). Experimental and theoretical studies of 2,5-diphenyl-1,4-distyrylbenzenes with all-cis- And all-trans double bonds: Chemical structure determination and optical properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70755, 1,4-Dibromo-2,5-dimethylbenzene. Retrieved from [Link]
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ResearchGate. (2022). Vibrational Features of Diphenylhydantoin. Retrieved from [Link]
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A Comprehensive Technical Guide to the Photophysical Characterization of 2',5'-Dimethyl-p-terphenyl
Abstract
This technical guide provides a comprehensive framework for the detailed photophysical characterization of 2',5'-Dimethyl-p-terphenyl. While specific experimental data for this particular derivative is not extensively published, this document leverages established principles and data from the parent compound, p-terphenyl, and its derivatives to outline a robust investigatory workflow.[1][2] It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the molecule's electronic and optical properties. The guide covers synthesis considerations, sample preparation, and a suite of spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy, as well as methods for determining critical quantitative parameters such as fluorescence quantum yield and lifetime. Each section emphasizes the causality behind experimental choices, ensuring a trustworthy and scientifically rigorous approach.
Introduction: The Significance of the p-Terphenyl Scaffold
The p-terphenyl scaffold, consisting of three linearly connected benzene rings, is a foundational structure in the field of organic electronics and photophysics.[3] These compounds are known for their high fluorescence quantum yields and are frequently employed as scintillators for radiation detection and as gain media in organic lasers.[4] The introduction of methyl groups onto the p-terphenyl core, as in 2',5'-Dimethyl-p-terphenyl, can significantly alter its photophysical and material properties. These substitutions can enhance solubility, influence crystal packing, and tune the electronic energy levels, thereby modifying the absorption and emission characteristics.[1] A thorough photophysical characterization is therefore essential to elucidate the structure-property relationships and to evaluate the potential of 2',5'-Dimethyl-p-terphenyl for applications such as dopants in plastic scintillators or as fluorescent probes.[1]
Synthesis and Sample Preparation
Synthesis Strategy
The synthesis of p-terphenyl derivatives can be achieved through various cross-coupling reactions, with the Suzuki and Stille reactions being prominent examples.[3] For 2',5'-Dimethyl-p-terphenyl, a plausible approach involves the Suzuki coupling of a monoborylated 1,4-dibromobenzene derivative with 2,5-dimethylphenylboronic acid. The precise synthesis route and purification are critical as even trace impurities can significantly impact photophysical measurements, often acting as quenchers or introducing extraneous absorption/emission bands.
Sample Preparation for Photophysical Analysis
The choice of solvent and sample concentration are paramount for accurate photophysical measurements.
-
Solvent Selection: Non-polar solvents like cyclohexane or hexane are often preferred for fundamental characterization of non-polar aromatic hydrocarbons like p-terphenyl.[5] These solvents minimize solute-solvent interactions, providing spectra that are representative of the molecule's intrinsic electronic transitions. For application-specific studies, the solvent should mimic the intended operational environment.
-
Concentration and Purity: For absorption measurements, concentrations are chosen to achieve an absorbance maximum between 0.1 and 1.0 to ensure linearity within the Beer-Lambert law. For fluorescence measurements, samples should be dilute, typically with an absorbance of less than 0.1 at the excitation wavelength, to avoid inner-filter effects.[5] High-purity solvents (spectroscopic grade) are mandatory.
-
Deoxygenation: Dissolved molecular oxygen is an efficient quencher of fluorescence and phosphorescence. For accurate quantum yield and lifetime measurements, it is often necessary to deoxygenate the sample solution by bubbling with an inert gas like nitrogen or argon.
Core Photophysical Characterization Workflow
The following sections detail the essential experimental procedures for a comprehensive photophysical analysis.
UV-Vis Absorption Spectroscopy
This technique probes the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.).
Experimental Protocol:
-
Prepare a stock solution of 2',5'-Dimethyl-p-terphenyl in the chosen solvent (e.g., cyclohexane) with a precisely known concentration.
-
Perform serial dilutions to prepare a set of solutions with varying concentrations.
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm). Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Plot the absorbance at the absorption maximum (λmax) against concentration. The slope of this plot, according to the Beer-Lambert law (A = εcl), will yield the molar extinction coefficient (ε).
Data Interpretation: The absorption spectrum reveals the energies of the allowed electronic transitions. For p-terphenyl in cyclohexane, the main absorption peak is around 276 nm.[5] The methyl substituents on 2',5'-Dimethyl-p-terphenyl may cause a slight red-shift (bathochromic shift) in this peak. The molar extinction coefficient is a measure of the probability of that transition.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission from the first excited singlet state (S₁) back to the ground state (S₀).
Experimental Protocol:
-
Prepare a dilute solution of the compound with an absorbance of < 0.1 at the intended excitation wavelength.
-
Using a spectrofluorometer, record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission monochromator is scanned to detect the fluorescence.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence intensity and scanning the excitation monochromator. The resulting spectrum should closely match the absorption spectrum.
-
Ensure all spectra are corrected for the instrument's wavelength-dependent sensitivity.[5]
Data Interpretation: The emission spectrum reveals the energy of the S₁ → S₀ transition. The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift . For p-terphenyl, the emission maximum is around 338-343 nm.[6]
Workflow for Spectroscopic Characterization
Caption: General workflow for absorption and fluorescence spectroscopy.
Determination of Key Photophysical Parameters
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a critical measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most common.
Experimental Protocol (Relative Method):
-
Select a Standard: Choose a fluorescence standard with an emission range that overlaps with the sample. For emission in the 340 nm region, quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) or anthracene in ethanol (ΦF = 0.27) are common choices.
-
Prepare Samples: Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) of both the sample (2',5'-Dimethyl-p-terphenyl) and the standard.
-
Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for the sample and the standard.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
ΦF is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Causality and Trustworthiness: Using a series of concentrations and plotting integrated intensity versus absorbance allows for a more robust determination and helps to identify and mitigate issues from inner-filter effects. The parent p-terphenyl has a very high quantum yield of 0.93 in cyclohexane.[5]
Diagram of Relative Quantum Yield Measurement
Caption: Key components for relative fluorescence quantum yield determination.
Fluorescence Lifetime (τF)
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).
Experimental Protocol (TCSPC):
-
Instrument Setup: A TCSPC instrument uses a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser) to excite the sample.
-
Data Acquisition: The instrument measures the time delay between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal). This is repeated for millions of events.
-
Decay Curve: A histogram of these time delays creates the fluorescence decay curve.
-
Data Analysis: The decay curve is typically fitted to a mono- or multi-exponential function to extract the lifetime (τF). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
Data Interpretation: A mono-exponential decay indicates a single fluorescent species in a homogeneous environment. Multi-exponential decays can suggest the presence of different conformers, excited-state reactions, or impurities. The fluorescence lifetime, along with the quantum yield, allows for the calculation of the radiative (kr) and non-radiative (knr) decay rate constants (ΦF = kr / (kr + knr) and τF = 1 / (kr + knr)).
Summary of Photophysical Data (Representative)
The following table summarizes the expected photophysical properties for 2',5'-Dimethyl-p-terphenyl based on data from the parent p-terphenyl compound. Actual experimental values will need to be determined.
| Parameter | Symbol | Expected Value (in Cyclohexane) | Reference |
| Absorption Max. | λabs | ~276 - 280 nm | [5] |
| Molar Absorptivity | ε | ~33,800 M-1cm-1 at λabs | [5] |
| Emission Max. | λem | ~338 - 345 nm | [5] |
| Stokes Shift | Δν | ~5,800 cm-1 | Calculated |
| Fluorescence Quantum Yield | ΦF | ~0.93 | [5] |
| Fluorescence Lifetime | τF | ~1-2 ns | [7][8] |
Conclusion
This guide outlines a rigorous, field-proven methodology for the comprehensive photophysical characterization of 2',5'-Dimethyl-p-terphenyl. By systematically applying these spectroscopic and analytical techniques, researchers can obtain a detailed understanding of the molecule's excited-state behavior. This knowledge is fundamental for its rational application in advanced materials, including high-efficiency plastic scintillators, organic light-emitting diodes (OLEDs), and specialized fluorescent probes. The emphasis on proper experimental design, from sample preparation to data analysis, ensures the generation of reliable and reproducible results, upholding the highest standards of scientific integrity.
References
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Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Prahl, S. (2017). p-Terphenyl Optical Properties. Oregon Medical Laser Center. Retrieved from [Link]
-
Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. (n.d.). ChemRxiv. Retrieved from [Link]
-
Growth of Pentacene-Doped p-Terphenyl Crystals Using SSVBT and Doping Effects in p-Terphenyl Molecular Crystals. (2022). MDPI. Retrieved from [Link]
-
Converting p-terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Synthesis method of 2, 5-dimethyl p-phenylenediamine. (n.d.). Google Patents.
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Properties of para-terphenyl as detector for α, β and γ radiation. (2013). arXiv.org. Retrieved from [Link]
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Preparation of 2,5-Dimethyl-l-Phenylpyrrole. (n.d.). Academia.edu. Retrieved from [Link]
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Structural diversity and biological activity of natural p-terphenyls. (2020). PubMed Central. Retrieved from [Link]
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Spectral-Luminescence and Scintillation Properties of p-Terphenyl Single Crystal Grown from Melt. (2025). ResearchGate. Retrieved from [Link]
-
Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276) at Room and Cryogenic Temperatures. (2022). PubMed. Retrieved from [Link]
- Process of production of 2,5-dimethylphenol. (n.d.). Google Patents.
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Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fluorescence quantum yields of compounds B, highlighting the very low native fluorescence of N-aryl derivatives B8–B10. (n.d.). ResearchGate. Retrieved from [Link]
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2',5'-Diethyl-3,4-dimethyl-4',6'-diphenyl-m-terphenyl. (n.d.). SpectraBase. Retrieved from [Link]
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Dynamics of Two-Color Two-Photon Excited Fluorescence of P-Terphenyl: Determination and Analysis of the Molecular Parameters. (2010). PubMed. Retrieved from [Link]
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p-Terphenyl. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis of Poly(p‐Terphenyl N,N‐Dimethylpiperidinium)s Using Asymmetric Ketone‐Based Branching Agent. (2025). ResearchGate. Retrieved from [Link]
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Fluorescence excitation functions of p-terphenyl, 2,5-biphenylfuran, oxazoles, and oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Future Paths in Cryogenic Single-Molecule Fluorescence Spectroscopy. (2023). PubMed Central. Retrieved from [Link]
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Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and preparation of p-terphenyl based polymer with stable fluorescence performance. (2025). ResearchGate. Retrieved from [Link]
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p-Terphenyl (CAS 92-94-4) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
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Spectroscopic Blueprint of 1,4-Dimethyl-2,5-diphenylbenzene: An In-Depth Technical Guide
Introduction: The Structural Elucidation of a Key Aromatic Building Block
1,4-Dimethyl-2,5-diphenylbenzene, also known as 2',5'-dimethyl-p-terphenyl, is a significant organic compound featuring a central benzene ring substituted with two methyl and two phenyl groups. Its rigid, aromatic structure makes it a valuable building block in materials science, particularly in the development of scintillators, liquid crystals, and organic light-emitting diodes (OLEDs). An unambiguous confirmation of its molecular structure is paramount for ensuring the desired properties and reactivity in these applications. This technical guide provides a comprehensive analysis of the mass spectrometry and Nuclear Magnetic Resonance (NMR) data for this compound, offering researchers and drug development professionals a detailed blueprint of its spectroscopic characteristics.
This guide moves beyond a simple presentation of data, delving into the causal relationships behind the observed spectral features. By understanding the "why" behind the data, scientists can more effectively utilize these powerful analytical techniques for the characterization of their own novel aromatic compounds.
Molecular Identity and Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈ | |
| Molecular Weight | 258.36 g/mol | |
| IUPAC Name | This compound |
Mass Spectrometry Analysis: Unveiling the Molecular Ion and Fragmentation Pathway
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) is a common method to generate the molecular ion and induce fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A detailed, step-by-step methodology for acquiring the mass spectrum of this compound is as follows:
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane. It is crucial to use high-purity solvents to avoid interference from impurities.
-
Inlet System: The sample solution is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any residual impurities, or through a direct insertion probe.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Diagram of the Mass Spectrometry Workflow
Caption: Workflow for EI-MS analysis of this compound.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions that provide structural clues.
Table of Key Mass Spectral Data
| m/z | Proposed Fragment | Interpretation |
| 258 | [C₂₀H₁₈]⁺• | Molecular Ion (M⁺•) |
| 243 | [C₁₉H₁₅]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 182 | [C₁₄H₁₄]⁺• | Putative retro-Diels-Alder fragmentation or cleavage of both phenyl groups. |
| 165 | [C₁₃H₉]⁺ | A stable fluorenyl-like cation, a common fragment in polyaromatic systems. |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed from the cleavage of a phenylmethyl moiety. |
The fragmentation pattern is initiated by the loss of a methyl group, a common fragmentation pathway for methylated aromatic compounds, leading to the formation of a resonance-stabilized cation at m/z 243. The presence of the tropylium ion at m/z 91 is a strong indicator of a benzyl-type substructure. The ion at m/z 165 is characteristic of polycyclic aromatic hydrocarbons and suggests rearrangement and cyclization of the fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. Due to the high symmetry of this compound, its NMR spectra are relatively simple and highly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all proton resonances.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Diagram of the NMR Spectroscopy Workflow
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
¹H NMR Spectral Analysis (Predicted)
Due to the symmetry of the molecule (a C₂ axis bisecting the central ring), we can predict the following signals in the ¹H NMR spectrum:
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.40 - 7.20 | Multiplet | 10H | Phenyl protons | The protons of the two equivalent phenyl groups will appear as a complex multiplet in the typical aromatic region. |
| ~ 7.10 | Singlet | 2H | Central ring protons | The two protons on the central benzene ring are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. |
| ~ 2.15 | Singlet | 6H | Methyl protons | The six protons of the two equivalent methyl groups are shielded by the alkyl group and will appear as a singlet upfield. |
The exact chemical shifts can be influenced by the solvent and the specific conformation of the phenyl rings relative to the central ring. The lack of splitting for the central ring and methyl protons is a direct consequence of the molecule's symmetry.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 | Quaternary C (ipso-phenyl) | The carbon atoms of the central ring attached to the phenyl groups are deshielded. |
| ~ 138 | Quaternary C (ipso-methyl) | The carbon atoms of the central ring attached to the methyl groups. |
| ~ 130 | CH of central ring | The protonated carbons of the central benzene ring. |
| ~ 129 | CH of phenyl rings | The ortho- and meta- carbons of the phenyl rings. |
| ~ 128 | CH of phenyl rings | The para- carbons of the phenyl rings. |
| ~ 20 | CH₃ | The methyl carbons, appearing in the typical aliphatic region. |
The number of distinct signals in the ¹³C NMR spectrum directly confirms the symmetry of the molecule. The chemical shifts are typical for substituted aromatic compounds.
Conclusion: A Multi-faceted Approach to Structural Verification
The combined application of mass spectrometry and NMR spectroscopy provides a robust and unequivocal structural confirmation of this compound. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and the molecule's inherent symmetry. This comprehensive spectroscopic data serves as a critical reference for researchers working with this important aromatic compound, ensuring the integrity of their materials and the reliability of their scientific investigations.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]
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Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. [Link]
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Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
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Springer Nature Experiments. NMR Protocols and Methods. [Link]
Introduction: Unveiling the Luminescent Potential of a Terphenyl Derivative
An In-Depth Technical Guide to the Fluorescence Quantum Yield of 1,4-Dimethyl-2,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic hydrocarbon belonging to the p-terphenyl class of molecules.[1][2] Compounds in this family are known for their applications as organic scintillators and laser dyes, owing to their rigid, highly conjugated π-electron systems that often give rise to strong fluorescence.[3] The fluorescence quantum yield (Φf) is the single most critical parameter for quantifying the efficiency of this light emission process. It represents the ratio of photons emitted as fluorescence to the number of photons absorbed, effectively measuring the probability that an excited molecule will return to its ground state via luminescence.[4][5]
A high quantum yield is paramount for applications requiring bright fluorescent signals, such as in the development of sensitive bio-imaging probes, high-efficiency organic light-emitting diodes (OLEDs), and robust laser materials. While the specific fluorescence quantum yield of this compound is not widely reported in the literature, its structural characteristics suggest significant luminescent potential. This guide, therefore, serves as a comprehensive technical manual, providing both the theoretical foundation and a field-proven experimental protocol for the precise determination of its fluorescence quantum yield.
Theoretical Framework: The Photophysics of Fluorescence Efficiency
Upon absorbing a photon of light, a fluorophore is elevated to an electronically excited state. The fluorescence quantum yield is dictated by the competition between the rate of fluorescence emission (k_f_) and the rates of all non-radiative decay pathways (k_nr_) that deactivate the excited state without emitting a photon. These non-radiative pathways include processes like internal conversion (heat loss) and intersystem crossing to a triplet state.[4]
The quantum yield (Φf) is mathematically expressed as:
Φf = k_f_ / (k_f_ + k_nr_)
This relationship underscores that a high quantum yield is achieved when the radiative decay rate significantly outpaces the sum of all non-radiative rates. The following sections will detail the intrinsic molecular and extrinsic environmental factors that influence this balance and the robust methodology required to measure it accurately.
Caption: Key photophysical pathways governing fluorescence quantum yield.
Key Factors Influencing the Fluorescence Quantum Yield of Aromatic Hydrocarbons
The luminescence of a molecule like this compound is not an immutable property. It is highly sensitive to both its intrinsic structure and its immediate chemical environment. Understanding these factors is crucial for experimental design and data interpretation.
| Factor | Description | Impact on this compound |
| Molecular Structure | The rigidity of a molecule and the nature of its π-system are primary determinants. Aromatic compounds with extensive conjugation and rigid structures tend to have higher quantum yields because rigidity reduces energy loss through vibrational non-radiative pathways.[6] | The terphenyl backbone provides a rigid, conjugated system, which is favorable for high fluorescence efficiency. The methyl substituents are electron-donating groups which can further enhance fluorescence.[7] |
| Solvent Properties | The polarity, viscosity, and temperature of the solvent can significantly alter fluorescence. Increasing temperature or decreasing viscosity increases the frequency of molecular collisions, which promotes deactivation via external conversion, thereby lowering the quantum yield.[6] The solvent can also have a significant impact on the quantum yield.[8][9] | Non-polar, viscous solvents at lower temperatures are predicted to be optimal for maximizing the fluorescence quantum yield of this non-polar molecule. |
| Analyte Concentration | At high concentrations, two phenomena can reduce the measured quantum yield. Primary inner filter effect: Excessive absorption of excitation light by the sample. Secondary inner filter effect (reabsorption): Absorption of emitted fluorescence by other fluorophore molecules in the solution.[10] | This is a critical experimental consideration. To obtain an accurate quantum yield, measurements must be performed on optically dilute solutions.[4][11] |
| Presence of Quenchers | Certain species, most notably dissolved molecular oxygen, can interact with the excited state of the fluorophore and promote non-radiative decay, a process known as quenching.[7] | For the most accurate measurements, particularly for compounds with long fluorescence lifetimes, deoxygenation of the solvent (e.g., by purging with nitrogen or argon) may be necessary. |
A Validated Protocol for Determining Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of an unknown compound is the comparative method, as detailed by Williams et al.[4] This approach involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield (Φf_ST).
The core principle is that if two solutions (standard and sample) have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The relationship is defined by the following equation:
Φf_X_ = Φf_ST_ * (Grad_X_ / Grad_ST_) * (n_X_² / n_ST_²)
Where:
-
Φf_X_ is the fluorescence quantum yield of the test sample.
-
Φf_ST_ is the fluorescence quantum yield of the standard.
-
Grad_X_ and Grad_ST_ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_X_ and n_ST_ are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term becomes 1).
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
Step-by-Step Experimental Methodology
1. Selection of a Suitable Fluorescence Standard:
-
Rationale: The chosen standard should have absorption and emission profiles that are in a similar spectral region to the test sample to minimize wavelength-dependent instrumental errors.[11]
-
Recommendation: For this compound, which is expected to absorb in the UV and emit in the blue-violet region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) or Anthracene in ethanol (Φf ≈ 0.27) are excellent candidates.
2. Preparation of Solutions:
-
Materials: Use spectrograde solvents (e.g., cyclohexane or ethanol) and standard 10 mm path length quartz cuvettes.
-
Procedure:
-
Prepare a concentrated stock solution of both this compound and the chosen standard in the same solvent.
-
From the stock solutions, prepare a series of five to six dilutions for both the sample and the standard.
-
The concentrations should be chosen such that the absorbance of the solutions at the intended excitation wavelength ranges from approximately 0.02 to 0.1. It is critical that the absorbance never exceeds 0.1 to avoid inner filter effects. [4][11]
-
Prepare a "blank" sample containing only the pure solvent.
-
3. Spectroscopic Measurements:
-
Instrumentation: A research-grade spectrofluorometer and a UV-Vis spectrophotometer are required.
-
Procedure:
-
Absorption: Record the UV-Vis absorption spectrum for each of the prepared solutions (sample and standard). Note the exact absorbance value at the chosen excitation wavelength (λ_ex_).
-
Emission:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 310 nm for Quinine Sulfate). Ensure the same λ_ex_ is used for both the standard and the sample.
-
Record the fluorescence emission spectrum for the solvent blank.
-
Under identical instrument conditions (e.g., excitation/emission slit widths), record the emission spectrum for each of the sample and standard solutions.
-
Subtract the solvent blank's spectrum from each of the recorded sample and standard spectra to correct for background and Raman scattering.
-
-
4. Data Analysis and Calculation:
-
Integrate Spectra: For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot Data: Create a graph of integrated fluorescence intensity (y-axis) versus absorbance at λ_ex_ (x-axis) for both the standard and the sample.
-
Determine Gradients: Perform a linear regression (fit) on both sets of data points. The slope of the resulting lines corresponds to the gradients (Grad_ST_ and Grad_X_). The linearity of these plots validates the quality of the data.[4][11]
-
Calculate Φf_X_: Use the gradients, the known quantum yield of the standard, and the refractive indices of the solvents (if different) in the primary equation to calculate the fluorescence quantum yield of this compound.
Conclusion
The determination of the fluorescence quantum yield is an essential step in characterizing any potential fluorophore for advanced applications. For this compound, a molecule with high potential as a blue emitter, a precise understanding of its fluorescence efficiency is critical for its deployment in materials science and biotechnology. The comparative method detailed in this guide provides a robust, self-validating framework for researchers to accurately quantify this key photophysical parameter. By carefully controlling experimental variables such as solvent, concentration, and choice of standard, this protocol enables the reliable characterization of novel fluorescent compounds, paving the way for their rational application in next-generation technologies.
References
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved from [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
12.11: Variables Affecting Phosphorescence and Fluorescence. (2024, December 5). JoVE. Retrieved from [Link]
-
Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Effects of the Environment on the Fluorescence of Aromatic Compounds in Solution. (n.d.). ACS Publications. Retrieved from [Link]
-
Excitation Dependent Fluorescence Quantum Yield in Hydrocarbon Fuels Containing Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Fluorescence parameters of the studied compounds: quantum yield φ f ,... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
ULTRAVIOLET LASERS USING ORGANIC-SCINTILLATOR MOLECULES. (1968). JETP Letters. Retrieved from [Link]
-
Experimental and theoretical studies of 2,5-diphenyl-1,4-distyrylbenzenes with all-cis- And all-trans double bonds: Chemical structure determination and optical properties. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Fig. 3 Shown here are the fluorescence quantum yields (black squares... (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent dependence of the fluorescence quantum yield ( Φf ) , together... (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental and theoretical studies of 2,5-diphenyl-1,4-distyrylbenzenes with all-cis- And all-trans double bonds: Chemical structure determination and optical properties. (2016, May 23). The University of Hong Kong. Retrieved from [Link]
-
Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s. (n.d.). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2',5'-Dimethyl-p-terphenyl in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2',5'-Dimethyl-p-terphenyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers practical, field-proven methodologies for its experimental determination. In the absence of extensive published solubility data for this specific compound, this guide emphasizes predictive approaches based on molecular structure and provides robust protocols for empirical validation.
Executive Summary
2',5'-Dimethyl-p-terphenyl is a substituted aromatic hydrocarbon, a derivative of the p-terphenyl backbone. Its molecular structure, characterized by a non-polar system of three phenyl rings and two methyl groups, dictates its solubility behavior. This guide establishes that 2',5'-Dimethyl-p-terphenyl is expected to be sparingly soluble in polar solvents and exhibit significantly higher solubility in non-polar and aromatic organic solvents. The principle of "like dissolves like" is the foundational concept for understanding its solubility profile. This document provides both a theoretical framework for predicting suitable solvents and detailed experimental procedures for quantifying solubility, empowering researchers to confidently work with this compound.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (2',5'-Dimethyl-p-terphenyl) and the solvent. A favorable interaction, where the solute-solvent forces are comparable to or stronger than the solute-solute and solvent-solvent forces, leads to dissolution.
Molecular Structure and Polarity
2',5'-Dimethyl-p-terphenyl (C₂₀H₁₈) is a non-polar molecule. The p-terphenyl core is composed of three benzene rings linked in a para configuration, creating a rigid, planar, and highly non-polar structure. The addition of two methyl groups on the central phenyl ring further enhances its lipophilicity and non-polar character.
Based on its structure, we can predict its solubility based on the principle of "like dissolves like"[1].
-
Non-polar Solvents: High solubility is anticipated in non-polar solvents due to favorable van der Waals interactions between the aromatic rings of the solute and the non-polar solvent molecules. Examples include toluene, benzene, xylene, and hexane.
-
Polar Aprotic Solvents: Moderate to low solubility is expected. While these solvents possess a dipole moment, the lack of hydrogen bond donating ability limits their interaction with the non-polar 2',5'-Dimethyl-p-terphenyl. Examples include acetone, ethyl acetate, and dichloromethane.
-
Polar Protic Solvents: Very low solubility is predicted. The strong hydrogen bonding network in solvents like water, methanol, and ethanol would be disrupted by the non-polar solute, making dissolution energetically unfavorable. However, some solubility in hot alcohols, as seen with the parent compound p-terphenyl, might be possible[2].
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model separates the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible[3][4][5]. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.
Table 1: Estimated Hansen Solubility Parameters for 2',5'-Dimethyl-p-terphenyl and Various Organic Solvents
| Compound/Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| 2',5'-Dimethyl-p-terphenyl (Estimated) | ~18-20 | ~1-3 | ~1-3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Water | 15.5 | 16.0 | 42.3 |
Note: The HSP values for 2',5'-Dimethyl-p-terphenyl are estimations based on its chemical structure and are provided for illustrative purposes. Experimental determination is recommended for precise values.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is crucial for obtaining accurate solubility values. The following protocols are designed to be robust and self-validating.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of suitable solvents.
Protocol:
-
Preparation: Add approximately 10 mg of 2',5'-Dimethyl-p-terphenyl to a series of small test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different organic solvent from a pre-selected panel (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol).
-
Observation: Vigorously shake each tube for 1-2 minutes at room temperature.
-
Categorization: Visually classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
-
Heating Effect: For solvents where the compound is partially soluble or insoluble, gently heat the test tube in a water bath to observe if solubility increases with temperature.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Equilibrium Saturation:
-
Add an excess amount of 2',5'-Dimethyl-p-terphenyl to a known volume (e.g., 10 mL) of the selected solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed volumetric pipette to avoid precipitation.
-
-
Solvent Evaporation:
-
Transfer the supernatant to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
-
Quantification:
-
Once the solvent is completely removed, re-weigh the evaporating dish containing the dried solute.
-
Calculate the solubility in g/L or mg/mL using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of supernatant taken (L))
-
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for quantitative solubility determination using the gravimetric method.
Predicted Solubility Profile
Based on the theoretical principles and knowledge of similar compounds, the following solubility profile for 2',5'-Dimethyl-p-terphenyl is predicted.
Table 2: Predicted Qualitative Solubility of 2',5'-Dimethyl-p-terphenyl in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like"; strong van der Waals interactions between aromatic systems. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Moderate to High | Favorable van der Waals interactions, though potentially weaker than with aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good balance of dispersion and polar interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Low to Moderate | Mismatch in polarity limits strong interactions. |
| Polar Protic | Methanol, Ethanol | Low (higher when hot) | Energetically unfavorable to disrupt the solvent's hydrogen bonding network. |
| Highly Polar | Water, DMSO | Very Low / Insoluble | Significant polarity mismatch. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier. The SDS for the parent compound, p-terphenyl, indicates that it can cause skin and eye irritation[6]. Similar precautions should be taken for its dimethyl derivative.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of 2',5'-Dimethyl-p-terphenyl in organic solvents. By leveraging the principles of molecular polarity and Hansen Solubility Parameters, researchers can make informed predictions about suitable solvents. The detailed experimental protocols offer a clear path for obtaining precise quantitative solubility data. This combined theoretical and practical approach empowers scientists in research and drug development to effectively utilize 2',5'-Dimethyl-p-terphenyl in their applications.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Yalkowsky, S. H., & He, Y. (2003).
-
PubChem. (n.d.). p-Terphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility. Retrieved from [Link]
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LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]
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A Theoretical Chemist's Guide to the Electronic Landscape of 1,4-Dimethyl-2,5-diphenylbenzene
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 1,4-Dimethyl-2,5-diphenylbenzene, a substituted oligo-p-phenylene with significant potential in materials science. While experimental characterization provides essential data, a robust computational analysis is paramount for a deeper understanding of its photophysical properties and for the rational design of novel materials. This whitepaper, intended for researchers, scientists, and professionals in drug development and materials science, outlines the core principles and practical methodologies for employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the electronic characteristics of this molecule. We will delve into the causality behind computational choices, from functional and basis set selection to the interpretation of molecular orbitals and simulated spectra, thereby providing a self-validating system for theoretical inquiry.
Introduction: The Significance of this compound
This compound, also known as 2',5'-Dimethyl-p-terphenyl, is a fascinating molecule belonging to the oligo(p-phenylene) family.[1] These molecules are the fundamental building blocks of many organic electronic materials due to their rigid, conjugated structures that facilitate charge transport and exhibit interesting photophysical properties. The substitution of methyl and phenyl groups on the central benzene ring significantly influences the molecule's steric and electronic properties, making it a prime candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scintillator.
A thorough understanding of the electronic structure of this compound is crucial for predicting its behavior in these applications. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the nature of its electronic transitions dictate its charge injection and transport capabilities, as well as its absorption and emission characteristics. This guide will provide the theoretical underpinnings and practical steps to calculate and analyze these properties.
The Theoretical Toolkit: DFT and TD-DFT
The investigation of the electronic structure of medium-sized organic molecules like this compound is routinely and accurately performed using Density Functional Theory (DFT) and its extension to excited states, Time-Dependent DFT (TD-DFT). These quantum chemical methods offer an excellent balance between computational cost and accuracy for a wide range of molecular properties.[2][3]
The "Why" Behind the Choice of Method
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. This is a significant departure from traditional wave-function-based methods, as it reduces the complexity of the problem from 3N spatial coordinates (for N electrons) to just 3.
For our target molecule, DFT is the ideal choice for:
-
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
-
Ground-State Electronic Properties: Calculating properties like HOMO and LUMO energies, molecular electrostatic potential, and charge distribution.
TD-DFT is an extension of DFT that allows for the calculation of excited-state properties. It is particularly useful for:
-
Simulating UV-Vis Absorption Spectra: Predicting the wavelengths of light the molecule will absorb.
-
Investigating Electronic Transitions: Understanding the nature of the orbitals involved in the absorption process.
The combination of DFT for the ground state and TD-DFT for the excited states provides a comprehensive picture of the molecule's electronic behavior.[2][4]
The Importance of Functional and Basis Set Selection
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation to the complex many-body electron interactions. For organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide reliable results for both geometries and electronic properties.[3] Range-separated hybrid functionals, like CAM-B3LYP , can offer improved accuracy for charge-transfer excitations, which can be relevant in substituted aromatic systems.
-
Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. For molecules of this size, a Pople-style basis set like 6-31G(d,p) or 6-311+G(d,p) is a good starting point. The inclusion of polarization functions (d,p) is crucial for describing the anisotropic nature of the electron density in conjugated systems, and diffuse functions (+) are important for describing weakly bound electrons and excited states.
A Step-by-Step Computational Protocol
This section outlines a detailed workflow for the theoretical calculation of the electronic structure of this compound.
Molecular Structure Preparation
-
Obtain Initial Coordinates: The 3D coordinates of this compound can be obtained from chemical databases like PubChem (CID 620984) or built using a molecular modeling software.[1]
-
Initial Conformation: Due to the phenyl and methyl substitutions, there will be rotational freedom around the single bonds connecting the benzene rings. It is advisable to perform a preliminary conformational search to identify the lowest energy conformer.
Ground-State Geometry Optimization
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Input File: Prepare an input file specifying the following:
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G(d,p).
-
Calculation Type: Geometry Optimization (Opt).
-
Charge and Multiplicity: 0 and 1 (for a neutral singlet ground state).
-
-
Execution and Verification: Run the calculation. After completion, verify that the optimization has converged to a true minimum by performing a frequency calculation (Freq). The absence of imaginary frequencies confirms a stable geometry.
Caption: A typical workflow for the theoretical calculation of electronic structure.
Excited-State Calculations
-
Input File: Using the optimized geometry from the previous step, create a new input file for a TD-DFT calculation.
-
Method: TD-DFT with a range-separated functional like CAM-B3LYP is recommended for potentially more accurate excitation energies.
-
Basis Set: A larger basis set with diffuse functions, such as 6-311+G(d,p), is advisable for excited-state calculations.
-
Calculation Type: TD.
-
Number of States: Request a sufficient number of excited states (e.g., 10-20) to cover the UV-Vis region of interest.
-
-
Execution: Run the TD-DFT calculation.
Analysis and Interpretation of Results
The output of these calculations provides a wealth of information about the electronic structure of this compound.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions.
-
Visualization: Visualize the 3D isosurfaces of the HOMO and LUMO. This will reveal the spatial distribution of the electron density in these orbitals. For this compound, it is expected that the HOMO and LUMO will be delocalized across the π-conjugated system of the three benzene rings.
-
Energy Levels: The energies of the HOMO and LUMO are crucial for determining the molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO energy gap is a critical parameter that provides a first approximation of the molecule's electronic excitation energy and its kinetic stability. A smaller gap generally implies that the molecule is more easily excitable.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A primary indicator of the molecule's electronic excitability and chemical reactivity. |
Simulated UV-Vis Absorption Spectrum
The TD-DFT output will provide a list of electronic transitions with their corresponding excitation energies (in eV or nm) and oscillator strengths.
-
Excitation Energy: This corresponds to the position of the absorption peak on the wavelength axis.
-
Oscillator Strength: This is a measure of the intensity of the absorption. Transitions with high oscillator strengths are "allowed" and will be prominent in the experimental spectrum.
By plotting the oscillator strengths against the excitation wavelengths, you can generate a simulated UV-Vis spectrum. This can be directly compared with experimental data for validation of the computational method.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Conclusion: From Theory to Application
This guide has provided a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound. By following the outlined DFT and TD-DFT protocols, researchers can gain deep insights into the fundamental properties that govern the performance of this molecule in various applications. The ability to theoretically predict and understand the electronic landscape is an invaluable tool for the rational design of next-generation organic electronic materials with tailored properties. The synergy between computational chemistry and experimental work will undoubtedly accelerate innovation in this exciting field.
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Substituted p-Terphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the rich history and ongoing discovery of substituted p-terphenyl compounds. From their early identification in natural sources to their current applications in medicine and materials science, we will explore the pivotal moments, synthetic strategies, and structure-activity relationships that define this versatile chemical scaffold. This document is designed to be a comprehensive resource, providing not only a historical narrative but also practical, in-depth technical insights for professionals in the field.
A Century of Discovery: From Fungal Pigments to Pharmacological Probes
The story of p-terphenyls begins not in a modern laboratory, but in the study of natural pigments. The earliest chemical investigations into p-terphenyls as a class of mushroom pigments date back to 1877.[1] These initial observations laid the groundwork for over a century of research that has, to date, identified more than 230 naturally occurring p-terphenyls from a variety of microorganisms, including fungi, lichens, and actinomycetes.[2][3]
Early work, such as that by France, Heilbron, and Hey in 1938, began to systematically explore the synthesis and properties of simple substituted p-terphenyls, including nitro, amino, and halogeno derivatives.[4][5][6] This foundational synthetic work was crucial for the subsequent exploration of their potential applications.
A significant portion of the early discoveries in this field can be attributed to the exploration of secondary metabolites from fungi. Compounds like polyporic acid and atromentin were among the first p-terphenyl derivatives to be isolated from mushroom fruiting bodies. These natural products, with their varied substitution patterns, hinted at the vast chemical space and biological activity that this scaffold could encompass.
The Synthetic Revolution: Mastering the p-Terphenyl Core
The development of efficient and versatile synthetic methods has been paramount to unlocking the full potential of substituted p-terphenyls. While classical methods existed, the advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of these compounds, offering unprecedented control over their structure.
The Cornerstone of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction stands as the most important and widely used method for the synthesis of p-terphenyls.[2][8] This reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is highly efficient and tolerant of a wide range of functional groups. This has made it the go-to method for creating both symmetrical and unsymmetrical substituted p-terphenyls.
A general workflow for the synthesis of an unsymmetrical substituted p-terphenyl using a sequential Suzuki-Miyaura coupling is depicted below:
Caption: Sequential Suzuki-Miyaura coupling for unsymmetrical p-terphenyl synthesis.
The causality behind the choice of a sequential approach lies in the differential reactivity of the halogen atoms on the central benzene ring. For instance, in 1,4-dibromo-2-nitrobenzene, the bromine atom ortho to the electron-withdrawing nitro group is more activated towards oxidative addition to the palladium catalyst, allowing for a regioselective first coupling.[9] The second coupling at the remaining bromine position can then be performed with a different arylboronic acid.
Detailed Experimental Protocol: One-Pot Synthesis of an Unsymmetrical p-Terphenyl
The following protocol is a representative example of a one-pot, phosphine-free, double Suzuki-Miyaura cross-coupling for the synthesis of an unsymmetrically substituted p-terphenyl.[9] This self-validating system relies on the sequential reactivity of the starting material under controlled conditions.
Step 1: First Suzuki-Miyaura Coupling
-
To a solution of 1,4-dibromo-2-nitrobenzene (1.0 mmol) in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane) in a reaction vessel, add the first arylboronic acid (1.1 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.1 mol%). For phosphine-free protocols, a ligand is not required.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The first coupling is typically complete within a few hours.
Step 2: Second Suzuki-Miyaura Coupling
-
Once the first coupling is complete (as indicated by the consumption of the starting material), add the second, different arylboronic acid (1.2 mmol) and additional base (1.0 mmol) to the reaction mixture.
-
Increase the reaction temperature to 80-100 °C. The higher temperature is often necessary to facilitate the coupling at the less reactive halogen position.
-
Continue to stir the reaction at the elevated temperature until the intermediate from the first step is consumed (monitor by TLC or HPLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure unsymmetrically substituted p-terphenyl.
Structure-Activity Relationships: Tailoring p-Terphenyls for Biological Function
A significant driving force behind the continued interest in substituted p-terphenyls is their diverse range of biological activities. These compounds have been reported to possess cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects, among others.[2][3] The planar and rigid nature of the p-terphenyl scaffold makes it an excellent pharmacophore for interacting with biological targets.
p-Terphenyls as α-Glucosidase Inhibitors
A particularly promising area of research is the development of p-terphenyl derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients.
Quantitative Structure-Activity Relationship (QSAR) Insights:
Systematic studies have revealed key structural features that govern the α-glucosidase inhibitory activity of p-terphenyls.[10]
| Compound/Substitution Pattern | IC₅₀ (µM) vs. α-Glucosidase | Key Structural Features |
| Terphenyllin | 4.79 - 15 | Parent compound with hydroxyl and methoxy groups. |
| Acarbose (Positive Control) | 707.9 | Standard α-glucosidase inhibitor. |
| 1-Deoxynojirimycin (Positive Control) | 192.0 | Another standard inhibitor. |
| Derivatives with additional alkylation | Variable, some with increased potency | Introduction of small alkyl groups on the phenolic oxygens can enhance activity. |
| Derivatives with bulky substituents | Generally decreased potency | Steric hindrance can be detrimental to binding. |
The data suggests that the number and position of hydroxyl and methoxy groups on the phenyl rings are critical for activity. Furthermore, the introduction of other functional groups can modulate the inhibitory potency, providing a basis for the rational design of new and more effective α-glucosidase inhibitors. Kinetic studies have shown that many of these p-terphenyl derivatives act as non-competitive inhibitors of α-glucosidase.[10]
The logical relationship between the structure of a p-terphenyl derivative and its potential as an α-glucosidase inhibitor can be visualized as follows:
Caption: Logical flow from p-terphenyl structure to therapeutic potential.
Beyond Biology: p-Terphenyls in Materials Science
The unique photophysical and electronic properties of the p-terphenyl scaffold have also led to its exploration in various materials science applications. The rigid, conjugated system of the p-terphenyl core is conducive to applications in organic electronics and liquid crystal displays.
Liquid Crystal Displays (LCDs)
Substituted p-terphenyls are key components in many liquid crystal formulations.[11][12] Their rigid, rod-like structure is ideal for forming the nematic and smectic phases that are essential for the functioning of LCDs. The introduction of various substituents allows for the fine-tuning of properties such as:
-
Birefringence (Δn): The difference in refractive index for light polarized parallel and perpendicular to the director of the liquid crystal. A high Δn is desirable for many display applications.
-
Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the director. This property determines how the liquid crystal molecules respond to an applied electric field.
-
Clearing Point: The temperature at which the liquid crystalline phase transitions to an isotropic liquid. A high clearing point is necessary for a wide operating temperature range.
The synthesis of 4-alkoxy-4''-cyano-p-terphenyls, for example, has been a significant area of research, as the cyano group introduces a large dipole moment, leading to a high positive dielectric anisotropy, while the alkoxy chain helps to maintain a low melting point.[13]
Organic Scintillators
p-Terphenyl itself is an efficient organic scintillator, a material that emits light upon interaction with ionizing radiation.[14][15] It is often used as a primary fluorescent dopant in plastic and liquid scintillators. The key properties of p-terphenyl that make it an excellent scintillator include:
-
High Fluorescence Quantum Yield: It efficiently converts absorbed energy into emitted light.
-
Fast Decay Time: The fluorescence emission is very rapid, allowing for high count-rate applications.
-
Good Spectral Match: Its emission spectrum overlaps well with the absorption spectrum of secondary wavelength shifters, which are often used to shift the emitted light to a more convenient wavelength for detection by photomultiplier tubes.
Recent research has focused on the synthesis of substituted p-terphenyl derivatives to further enhance their solubility in polymer matrices and to improve their pulse-shape discrimination (PSD) capabilities, which is the ability to distinguish between different types of radiation (e.g., neutrons and gamma rays).[16]
Conclusion
The journey of substituted p-terphenyl compounds, from their humble beginnings as natural pigments to their current status as versatile building blocks in drug discovery and materials science, is a testament to the power of chemical exploration. The development of powerful synthetic tools, particularly the Suzuki-Miyaura cross-coupling, has been instrumental in this journey, allowing for the creation of a vast array of derivatives with tailored properties. As our understanding of the structure-activity and structure-property relationships of these compounds continues to grow, so too will their impact on science and technology. This guide has provided a comprehensive overview of the discovery, synthesis, and applications of substituted p-terphenyls, with the aim of empowering researchers and scientists to further innovate in this exciting and enduring field of chemistry.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of P-Terphenyl in Modern Liquid Crystal Technology. Retrieved January 20, 2026, from [Link]
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(n.d.). A convenient and efficient one pot synthesis of unsymmetrically substituted p -terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. ResearchGate. Retrieved January 20, 2026, from [Link]
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France, H., Heilbron, I. M., & Hey, D. H. (1938). 256. Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenyls. Journal of the Chemical Society (Resumed), 1364. [Link]
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Wang, D., Wang, Y., Ouyang, Y., Fu, P., & Zhu, W. (2018). Design, semisynthesis, α-glucosidase inhibitory, cytotoxic, and antibacterial activities of p-terphenyl derivatives. Journal of Natural Products, 81(3), 546–558. [Link]
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Přeček, M., Šimíček, P., Hatalová, B., John, J., & Bém, P. (2021). Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV. Sensors, 21(21), 7083. [Link]
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(n.d.). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. Retrieved January 20, 2026, from [Link]
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(n.d.). Natural Terphenyls: Developments since 1877. ResearchGate. Retrieved January 20, 2026, from [Link]
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(n.d.). Understanding Organic Scintillators: The Role of p-Terphenyl. Retrieved January 20, 2026, from [Link]
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Přeček, M., Šimíček, P., Hatalová, B., John, J., & Bém, P. (2021). Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV. R Discovery. Retrieved January 20, 2026, from [Link]
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Al-Hadedi, A. A. M., El-Gazzar, M. G., & El-Enany, M. M. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Synthetic Communications, 49(22), 3041-3054. [Link]
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Sawayama, Y., Tsujimoto, T., Sugino, K., Nishikawa, T., Isobe, M., & Kawagishi, H. (2006). Syntheses of naturally occurring terphenyls and related compounds. Bioscience, Biotechnology, and Biochemistry, 70(12), 2998–3003. [Link]
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(n.d.). Determination of the light yield of organic scintillators. ResearchGate. Retrieved January 20, 2026, from [Link]
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(n.d.). Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. ResearchGate. Retrieved January 20, 2026, from [Link]
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Wang, D., Wang, Y., Ouyang, Y., Fu, P., & Zhu, W. (2018). Design, semisynthesis, α-glucosidase inhibitory, cytotoxic, and antibacterial activities of p-terphenyl derivatives. Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Matney, M., Parker, C., Ota, S., Christian, G., Scriven, D., Dede, S., & Roosa, M. (2019). Measurement of proton quenching factors in p-terphenyl. 2019 Fall Meeting of the APS Division of Nuclear Physics. [Link]
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Ordon, M., Mrukiewicz, M., Czerwiński, M., & Dąbrowski, R. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystal Growth & Design, 22(4), 2536–2545. [Link]
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Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518-3521. [Link]
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France, H., Heilbron, I. M., & Hey, D. H. (1939). 273. Studies in the terphenyl series. Part III. The preparation and nitration of m-terphenyl. Journal of the Chemical Society (Resumed), 1288. [Link]
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(n.d.). A One-Pot Synthesis of m-Terphenyls: A Guided Exploration of Reaction Chemistry, Chromatography, and Spectroscopy. A Miniproject for the Advanced Organic Chemistry Laboratory. ResearchGate. Retrieved January 20, 2026, from [Link]
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Liu, J.-K. (2006). Natural Terphenyls: Developments since 1877. Chemical Reviews, 106(6), 2209–2223. [Link]
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(n.d.). Chemical structure of 1,4-substituted p-terphenyl compounds analysed in this study. ResearchGate. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1,4-Dimethyl-2,5-diphenylbenzene as a Scintillator for Neutron Detection
Introduction: The Imperative for Advanced Neutron Detection
Neutron detection is a cornerstone of nuclear physics, with critical applications in national security, nuclear non-proliferation, medical imaging, and fundamental research.[1] The diminishing availability of Helium-3, the historical gold standard for neutron detection, has catalyzed the search for alternative materials. Organic scintillators have emerged as a promising class of materials for fast neutron detection due to their high hydrogen content, which facilitates efficient neutron scattering, and their ability to discriminate between neutron and gamma-ray interactions through a technique known as Pulse Shape Discrimination (PSD).[2][3]
This document provides a comprehensive guide to the application of a novel organic scintillator, 1,4-Dimethyl-2,5-diphenylbenzene, for neutron detection. While empirical data on the scintillation properties of this specific compound are not yet extensively published, its molecular structure, a derivative of the well-characterized scintillator p-terphenyl, suggests significant potential. These notes are intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical protocols for the synthesis, crystal growth, and evaluation of this promising material.
The Principle of Neutron Detection with Organic Scintillators
Fast neutrons are detected in organic scintillators primarily through elastic scattering interactions with the nuclei of the constituent atoms, predominantly hydrogen (protons).[3] The energy transferred from the neutron to the recoil proton is then deposited in the scintillator, leading to the excitation of fluorescent molecules and the subsequent emission of scintillation light.[4] This light is then detected by a photosensor, such as a photomultiplier tube (PMT), and converted into an electrical signal.
A key advantage of certain organic scintillators is their ability to differentiate between interactions induced by neutrons and gamma rays. This arises from the different ways these particles deposit energy in the material. Gamma rays interact primarily with atomic electrons via Compton scattering, leading to recoil electrons. The heavier recoil protons produced by neutron scattering have a higher ionization density, which results in a different temporal profile of the emitted scintillation light.[5] This difference in the "pulse shape" is the basis for Pulse Shape Discrimination (PSD).
This compound: A Promising Candidate
This compound is a conjugated aromatic hydrocarbon with the chemical formula C₂₀H₁₈. Its structure is analogous to p-terphenyl, a known organic scintillator, with the addition of two methyl groups on the central benzene ring.
Molecular Structure:
Caption: Molecular structure of this compound.
The presence of a high concentration of hydrogen atoms within its structure makes it an excellent candidate for efficient fast neutron detection via elastic scattering. The conjugated π-electron system is expected to facilitate efficient scintillation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20260-22-4 | |
| Molecular Formula | C₂₀H₁₈ | |
| Molecular Weight | 258.36 g/mol | |
| Appearance | White to off-white powder/crystals | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
Protocols for Synthesis and Crystal Growth
The performance of an organic scintillator is critically dependent on its purity and crystalline quality. The following protocols provide a general framework for the synthesis and crystal growth of high-purity this compound.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it well-suited for the synthesis of biaryl compounds like this compound.[6][7]
Reaction Scheme:
Caption: Synthesis of this compound via Suzuki-Miyaura coupling.
Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-p-xylene (1 equivalent) in a suitable solvent such as toluene or a mixture of toluene and water.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%), and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (typically 2-3 equivalents).
-
Boronic Acid Addition: Add phenylboronic acid (2.2 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
Crystal Growth by the Vertical Bridgman Technique
The Bridgman technique is a widely used method for growing large, high-quality single crystals from a melt.[8][9]
Caption: Workflow for crystal growth using the Bridgman technique.
Protocol:
-
Crucible Preparation: Place the purified this compound powder into a clean, conically tipped quartz ampoule.
-
Evacuation and Sealing: Evacuate the ampoule to a high vacuum (e.g., 10⁻⁶ Torr) and seal it using a hydrogen-oxygen torch. This prevents oxidation and contamination during crystal growth.
-
Furnace Setup: Place the sealed ampoule in a vertical Bridgman furnace, which consists of two temperature zones: a hot zone above the melting point of the compound and a cold zone below it.
-
Melting and Soaking: Position the ampoule entirely within the hot zone to ensure complete melting of the material. Allow the melt to homogenize by "soaking" at this temperature for several hours.
-
Crystal Growth: Slowly lower the ampoule from the hot zone to the cold zone at a controlled rate (typically 1-2 mm/hour). Crystallization will initiate at the conical tip of the ampoule and propagate upwards.
-
Annealing: Once the entire melt has solidified, anneal the crystal by slowly cooling it to room temperature over several hours to reduce internal stresses and defects.
-
Crystal Extraction and Processing: Carefully break the quartz ampoule to retrieve the single crystal ingot. The crystal can then be cut and polished to the desired dimensions for detector fabrication.
Characterization of Scintillation Properties
Once a high-quality crystal of this compound is obtained, its scintillation properties must be thoroughly characterized to assess its suitability for neutron detection.
Light Yield Measurement
The light yield is a measure of the number of scintillation photons produced per unit of energy deposited in the scintillator. A high light yield is desirable for better energy resolution and lower detection thresholds.
Protocol:
-
Detector Assembly: Optically couple the polished scintillator crystal to a calibrated PMT using optical grease. Wrap the crystal and PMT interface with a reflective material like Teflon tape to maximize light collection.
-
Experimental Setup: Place a calibrated gamma-ray source (e.g., ¹³⁷Cs, which emits 662 keV gamma rays) at a fixed distance from the detector.
-
Data Acquisition: Connect the PMT output to a preamplifier, followed by a shaping amplifier and a multi-channel analyzer (MCA). Acquire a pulse height spectrum.
-
Compton Edge Determination: Identify the Compton edge in the acquired spectrum, which corresponds to the maximum energy deposited by a Compton-scattered electron.
-
Light Yield Calculation: The light yield (LY) in photons/MeV can be calculated using the following formula: LY = (Nₚₑ / E) / QE where Nₚₑ is the number of photoelectrons produced at the PMT photocathode (determined from the position of the Compton edge and the single photoelectron response of the PMT), E is the energy deposited at the Compton edge in MeV, and QE is the quantum efficiency of the PMT at the scintillator's emission wavelength.
Table 2: Typical Light Yields of Common Organic Scintillators
| Scintillator | Light Yield (photons/MeV) |
| Anthracene | ~40,000 |
| Stilbene | ~20,000 |
| p-Terphenyl | ~30,000 |
| This compound | To be determined |
Scintillation Decay Time Measurement
The decay time of the scintillation pulse is a critical parameter for timing applications and for PSD.
Protocol:
-
Time-Correlated Single Photon Counting (TCSPC): This is a high-precision method for measuring fluorescence lifetimes.[10]
-
Experimental Setup: Excite the scintillator with a pulsed source of radiation (e.g., a picosecond laser or a fast-pulsed X-ray source).
-
Data Acquisition: Use two detectors: a "start" detector that detects the excitation pulse and a "stop" detector (a fast PMT) that detects the single scintillation photons. The time difference between the start and stop signals is measured by a time-to-amplitude converter (TAC) and histogrammed by an MCA.
-
Data Analysis: The resulting histogram represents the decay profile of the scintillation light. Fit the decay curve with one or more exponential functions to determine the decay time constants. Organic scintillators often exhibit multiple decay components.
Pulse Shape Discrimination (PSD) Performance
The effectiveness of a scintillator in discriminating between neutrons and gamma rays is quantified by the Figure of Merit (FOM).
Sources
- 1. A Reliable Setup for Measuring Light Yield Across a Large Range in Scintillators | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. arxiv.org [arxiv.org]
- 3. Digital n-γ Pulse Shape Discrimination in Organic Scintillators with a High-Speed Digitizer [jrpr.org]
- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 5. aesj.net [aesj.net]
- 6. diva-portal.org [diva-portal.org]
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- 8. Crystal growth – Alineason [alineason.com]
- 9. brainkart.com [brainkart.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Note: A Detailed Protocol for Scintillation Counting Using 2',5'-Dimethyl-p-terphenyl
Introduction: The Role of 2',5'-Dimethyl-p-terphenyl in Scintillation Counting
Liquid Scintillation Counting (LSC) is a fundamental analytical technique for the quantification of radioactivity, particularly for low-energy beta-emitting isotopes.[1][2][3] The core of this method lies in the intimate mixing of a radioactive sample with a "scintillation cocktail," a solution that converts the kinetic energy of nuclear emissions into detectable light pulses.[1][3][4] This cocktail typically comprises an aromatic organic solvent and one or more scintillators (or fluors).[3]
The process begins when a beta particle emitted from the radionuclide transfers its energy to the solvent molecules, elevating them to an excited state.[1] This energy is then efficiently transferred to a primary scintillator, a fluorescent organic molecule, which upon returning to its ground state, emits photons of light.[4] These photons are subsequently detected and quantified by the photomultiplier tubes (PMTs) of a liquid scintillation counter.[4]
p-Terphenyl and its derivatives are highly efficient primary scintillators due to their excellent fluorescence properties and high quantum yields.[5][6] 2',5'-Dimethyl-p-terphenyl (DMPT), a methylated derivative of p-terphenyl, is a noteworthy primary scintillator. The addition of methyl groups can enhance its solubility in aromatic solvents and subtly modify its photophysical properties, potentially offering advantages in specific applications. This application note provides a detailed experimental protocol for the use of DMPT in scintillation counting, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Scintillation Counting with DMPT
The scintillation process involving DMPT as the primary scintillator can be summarized in the following key steps:
-
Excitation: A beta particle (β⁻) emitted from the radioisotope (e.g., ³H, ¹⁴C) travels a short distance through the liquid scintillation cocktail, dissipating its energy by exciting and ionizing the aromatic solvent molecules (e.g., toluene, xylene).[1]
-
Energy Transfer: The excited solvent molecules efficiently transfer their energy to the DMPT molecules present in the cocktail. This is a non-radiative energy transfer process.
-
Luminescence: The excited DMPT molecules rapidly return to their ground state, releasing the absorbed energy in the form of photons (light). The wavelength of the emitted light is characteristic of DMPT.
-
Detection: The emitted photons are detected by the PMTs of the liquid scintillation counter. The instrument registers these light pulses as counts. The intensity of the light pulse is proportional to the energy of the initial beta particle.[7]
Experimental Workflow for Scintillation Counting with DMPT
The following diagram illustrates the general workflow for a typical scintillation counting experiment using a DMPT-based cocktail.
Caption: A flowchart of the experimental workflow for scintillation counting.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing scintillation counting using a DMPT-based cocktail prepared in the laboratory.
Materials and Reagents
-
2',5'-Dimethyl-p-terphenyl (DMPT), scintillation grade (≥99% purity)
-
Aromatic solvent, scintillation grade (e.g., Toluene, Xylene, or a safer alternative like linear alkylbenzene (LAB))
-
Secondary scintillator (optional, e.g., 1,4-bis(5-phenyl-2-oxazolyl)benzene - POPOP)
-
Scintillation vials (low-potassium glass or polyethylene)[8][9]
-
Radioactive sample
-
Solubilizing agent (if required, e.g., tissue or gel solubilizer)
-
Liquid Scintillation Counter
Preparation of the DMPT Scintillation Cocktail
The optimal concentration of the primary scintillator is crucial for achieving high counting efficiency. For many primary scintillators, a concentration of 5 to 6 grams per liter is effective.[10]
For a non-aqueous cocktail:
-
Accurately weigh 5.0 g of 2',5'-Dimethyl-p-terphenyl.
-
(Optional) If a secondary scintillator is used to shift the emission wavelength for better detection by older PMTs, weigh 0.1 g of POPOP.
-
Dissolve the DMPT (and POPOP, if used) in 1.0 L of scintillation-grade toluene or xylene.
-
Stir the solution using a magnetic stirrer until all solutes are completely dissolved.
-
Store the prepared cocktail in a dark, airtight container to prevent degradation and evaporation.
For an aqueous sample compatible cocktail:
For samples in aqueous solutions, a surfactant is necessary to create a stable emulsion.
-
Prepare the primary scintillator solution as described above.
-
Add a non-ionic surfactant (e.g., Triton X-100) to the cocktail. The final concentration of the surfactant will typically be in the range of 25-35% (v/v), depending on the desired aqueous sample load.
-
Mix thoroughly until a clear, homogeneous solution is obtained.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[11]
-
Aqueous Samples: Pipette a known volume of the aqueous radioactive sample (typically up to 1-2 mL for a 10 mL cocktail volume) into a scintillation vial.
-
Organic Samples: Pipette a known volume of the sample dissolved in an organic solvent compatible with the scintillation cocktail into the vial.
-
Solid Samples/Tissues: For solid samples, a solubilization step is required.[11]
-
Add the sample to a glass scintillation vial.
-
Add an appropriate volume of a commercial solubilizing agent.
-
Heat the vial at approximately 55°C until the sample is fully dissolved.[11]
-
If the solution is colored, a bleaching agent (e.g., hydrogen peroxide) may be necessary to reduce color quenching.[11]
-
Allow the vial to cool to room temperature.
-
Counting Procedure
-
Add the appropriate volume of the prepared DMPT scintillation cocktail to each sample vial (e.g., 10 mL).
-
Cap the vials tightly and mix thoroughly by gentle inversion or vortexing to ensure a homogeneous solution or a stable emulsion.
-
Wipe the exterior of the vials to remove any contaminants.
-
Place the vials in a scintillation counter rack.
-
Dark Adaptation: It is essential to allow the samples to dark adapt for at least 30 minutes (or as recommended by the instrument manufacturer) before counting. This minimizes photoluminescence and chemiluminescence, which can cause spurious counts.[11]
-
Instrument Setup:
-
Set the appropriate energy windows for the radionuclide being measured (e.g., for ³H and ¹⁴C).
-
Set the desired counting time. Longer counting times will improve the statistical accuracy for low-activity samples.
-
-
Quench Correction: Quenching, the reduction of counting efficiency due to chemical or color impurities, must be corrected for accurate quantification. The External Standard Channels' Ratio (ESCR) method is a common and effective technique.[7] In this method, a gamma-emitting source external to the vial is used to generate a Compton electron spectrum, and the shift in this spectrum due to quenching is used to determine the counting efficiency.
-
Initiate the counting process.
Data Analysis
-
The liquid scintillation counter will report the raw data as Counts Per Minute (CPM).
-
Using the quench curve generated from a set of quenched standards, the instrument's software will automatically calculate the counting efficiency for each sample.
-
The absolute activity of the sample, expressed in Disintegrations Per Minute (DPM), is calculated using the following formula:
DPM = CPM / Efficiency
Quantitative Data and Performance Characteristics
The performance of a scintillator is defined by several key parameters. While specific data for DMPT may require experimental determination, the properties of the parent compound, p-terphenyl, provide a strong indication of its expected performance.
| Parameter | Typical Value for p-Terphenyl Derivatives | Significance |
| Fluorescence Emission Maximum | ~340-380 nm | The emission wavelength should be well-matched to the spectral sensitivity of the PMTs in the scintillation counter for optimal light collection. |
| Fluorescence Quantum Yield | High (approaching 1) | A high quantum yield indicates that a large fraction of the absorbed energy is converted into light, leading to higher counting efficiency.[5] |
| Decay Time | Short (a few nanoseconds) | A short decay time allows for high count rates without significant pulse pile-up.[5] |
| Recommended Concentration | 4-8 g/L in Toluene/Xylene | This concentration range typically provides a good balance between light output and self-quenching effects.[10] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Counting Efficiency | - Significant quenching (chemical or color).- Phase separation (for aqueous samples).- Incorrect energy window settings. | - Use a quench correction method.- For colored samples, consider bleaching.- Ensure the sample is fully dissolved or emulsified.- Optimize the sample-to-cocktail ratio.- Verify instrument settings. |
| High Background Counts | - Chemiluminescence or photoluminescence.- Contaminated scintillation vials or cocktail.- Instrument noise. | - Increase dark adaptation time.- Use high-quality, low-background vials.- Prepare a "blank" sample with no radionuclide to determine the background level. |
| Poor Reproducibility | - Inconsistent sample preparation.- Pipetting errors.- Phase instability of the cocktail. | - Standardize the sample preparation protocol.- Calibrate pipettes regularly.- Ensure thorough mixing of sample and cocktail. |
Conclusion
2',5'-Dimethyl-p-terphenyl is a highly effective primary scintillator for liquid scintillation counting. Its excellent fluorescence properties, when combined with a well-optimized protocol, enable the sensitive and accurate quantification of a wide range of beta-emitting radionuclides. By carefully considering sample preparation, cocktail formulation, and instrument settings, researchers can achieve reliable and reproducible results. The protocol detailed in this application note provides a comprehensive guide for the successful implementation of DMPT in scintillation counting experiments.
References
- 5 Liquid Scintillation Counting. (n.d.).
- Scintillation Material for Detection of a-, p- Radiation Based on Polymer-Dispersed p-Terphenyl. (1995). IEEE Transactions on Nuclear Science.
- Liquid Scintillation Counting. (n.d.). University of Wisconsin-Milwaukee.
- Lyasnikova, M. S., et al. (2024). Spectral-Luminescence and Scintillation Properties of p-Terphenyl Single Crystal Grown from Melt. Crystallography Reports, 69(6), 892–896.
- Liquid Scintillation Counting. (n.d.).
- Principles and Applications of Liquid Scintillation Counting. (n.d.). PennState EHS.
- Sample Preparation & Liquid Scintillation Counting. (n.d.). National Physical Laboratory.
- Research Instrumentation Standard Operating Procedure for the Operation of the Perkin Elmer Tri-Carb 3110TR Liquid Scintillation. (n.d.).
- Efficiency calibration and optimization of a liquid scintillation spectrometer for low level 55Fe and 63Ni measurements. (2023). Radiation Physics and Chemistry, 212, 111176.
- Optimization of Liquid Scintillation Counting Conditions With Two Kinds of Vials and Detector Shields for Low-Activity Radiocarbon Measurements. (n.d.). Radiocarbon, 34(3), 380-386.
- Properties of para-terphenyl as detector for α, β and γ radiation. (2013). arXiv.
- Liquid Scintillation Counting. (n.d.). Revvity.
- Liquid Scintillation Analysis. (n.d.).
- Optimization of Liquid Scintillation Counting for 14C Dating. (n.d.). Radiocarbon, 34(3), 368-375.
- Understanding Organic Scintillators: The Role of p-Terphenyl. (n.d.).
Sources
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- 6. nbinno.com [nbinno.com]
- 7. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
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- 10. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 11. resource.npl.co.uk [resource.npl.co.uk]
Application Note & Protocols: 1,4-Dimethyl-2,5-diphenylbenzene as a Novel Hydrophobic Probe in Proteomics Research
Abstract
This document presents a theoretical framework and detailed protocols for the novel application of 1,4-Dimethyl-2,5-diphenylbenzene in proteomics research. While not a conventional proteomics reagent, its distinct chemical properties—notably its high hydrophobicity and rigid, aromatic structure—present unique, albeit underexplored, opportunities. We hypothesize its utility in two primary areas: first, as a non-covalent molecular probe for monitoring protein aggregation and studying hydrophobic protein-protein interactions, and second, as a foundational scaffold for the rational design of a new class of hydrophobic chemical cross-linkers. The following sections provide the scientific rationale, step-by-step experimental protocols, and the necessary validation systems for these proposed applications.
Introduction: The Case for a Novel Hydrophobic Probe
The study of protein structure, interaction, and aggregation is central to proteomics and drug discovery. A significant challenge lies in characterizing the dynamic and often transient interactions governed by hydrophobic forces. These interactions are critical in protein folding, the formation of protein complexes, and the pathological aggregation associated with numerous neurodegenerative diseases.[1]
This compound, also known as 2',5'-Dimethyl-p-terphenyl, is a polyaromatic hydrocarbon with the chemical formula C₂₀H₁₈.[2][3] Its key structural features are a central disubstituted benzene ring flanked by two phenyl groups, resulting in a sterically hindered and highly non-polar molecule.
Chemical Properties of this compound:
| Property | Value | Source |
|---|---|---|
| CAS Number | 20260-22-4 | [2][4] |
| Molecular Formula | C₂₀H₁₈ | [2][5] |
| Molecular Weight | ~258.36 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Predicted XLogP3 | 5.9 | [3] |
| Key Features | High aromaticity, high hydrophobicity, structural rigidity | Inferred from structure |
The high hydrophobicity (indicated by a high predicted XLogP3 value) suggests a strong propensity to partition from aqueous environments into non-polar environments, such as the exposed hydrophobic cores of misfolded proteins or the lipid interior of cell membranes.[6][7] It is this property that we propose to leverage for proteomics applications.
Application I: A Non-Covalent Probe for Protein Aggregation
Scientific Rationale: Protein aggregation is often characterized by the exposure of hydrophobic amino acid residues that are normally buried within the protein's native structure.[1][8] Small molecule probes, such as ANS and Nile Red, are widely used to detect these exposed hydrophobic patches through changes in their fluorescent properties.[1] We hypothesize that this compound, while not intrinsically fluorescent, can act as a physical probe. Its binding to hydrophobic regions of aggregating proteins could be detected using techniques sensitive to changes in molecular size, conformation, or thermal stability.
The core principle is that as proteins aggregate, they create new binding surfaces for which this hydrophobic molecule has a high affinity. This binding event can be used as an indirect indicator of the aggregation process.
Experimental Protocol 2.1: Monitoring Protein Aggregation via Differential Scanning Fluorimetry (DSF)
This protocol uses a thermal shift assay to measure changes in protein thermal stability upon binding of the probe, indicating interaction with exposed hydrophobic regions during thermal unfolding and aggregation.
Materials:
-
Purified protein of interest (e.g., Lysozyme, α-Synuclein)
-
This compound (CAS: 20260-22-4)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
DMSO (spectroscopic grade)
-
Quantitative PCR (qPCR) instrument capable of fluorescence detection
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve final concentrations for the assay (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Reaction Mixture Setup: In a 96-well PCR plate, prepare the following reactions (20 µL final volume):
-
Protein Control: 2 µL of 1 mg/mL protein, 17 µL Assay Buffer, 1 µL DMSO.
-
Probe Test: 2 µL of 1 mg/mL protein, 16 µL Assay Buffer, 1 µL of probe dilution, 1 µL of 20x SYPRO Orange.
-
No-Probe Control: 2 µL of 1 mg/mL protein, 16 µL Assay Buffer, 1 µL DMSO, 1 µL of 20x SYPRO Orange.
-
Buffer Blank: 18 µL Assay Buffer, 1 µL DMSO, 1 µL of 20x SYPRO Orange.
-
-
Instrumentation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set the instrument to monitor SYPRO Orange fluorescence.
-
Run a melt curve protocol: Increase temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant shift in Tm in the "Probe Test" condition compared to the "No-Probe Control" suggests that the probe binds to the unfolded or aggregated state of the protein, stabilizing it. An increase in the fluorescence signal at lower temperatures may indicate probe-induced aggregation.[9]
-
Logical Workflow for Aggregation Probe Validation
Caption: Workflow for validating the probe via thermal shift assay.
Application II: Scaffold for Novel Hydrophobic Cross-Linkers
Scientific Rationale: Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and elucidating protein complex architecture.[10][11][12] Most common cross-linkers are hydrophilic and target reactive residues like lysine or cysteine on the protein surface.[13] There is a need for reagents that can probe interactions within hydrophobic pockets or transmembrane domains.
We propose using the this compound core as a rigid, hydrophobic spacer to develop novel cross-linking reagents. The methyl groups on the benzene ring can be chemically modified to introduce reactive functional groups (e.g., N-hydroxysuccinimide [NHS] esters for targeting primary amines).
Hypothetical Cross-Linker Synthesis Pathway
Caption: Proposed synthesis of a hydrophobic cross-linker.
Experimental Protocol 3.1: Cross-Linking a Hydrophobic Protein Complex
This protocol describes the use of our hypothetical bis-NHS ester derivative, "DDPB-Link," to capture interactions in a known hydrophobic protein complex (e.g., a membrane protein dimer).
Materials:
-
Purified hydrophobic protein complex
-
Hypothetical DDPB-Link cross-linker (dissolved in DMSO)
-
Cross-linking Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.5-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis reagents
-
Mass spectrometer and proteomics sample preparation reagents
Procedure:
-
Reaction Setup:
-
To 50 µL of the protein complex (at 1 mg/mL) in Cross-linking Buffer, add 1 µL of DDPB-Link from a stock solution to achieve a 250-fold molar excess of cross-linker to protein.
-
For a negative control, add 1 µL of DMSO instead of the cross-linker.
-
-
Incubation: Incubate the reaction at room temperature for 30 minutes. The hydrophobic nature of the cross-linker may require gentle agitation to prevent precipitation.
-
Quenching: Stop the reaction by adding 5 µL of Quenching Buffer and incubate for an additional 15 minutes to consume any unreacted NHS esters.
-
Analysis by SDS-PAGE:
-
Mix 10 µL of the quenched reaction with SDS-PAGE loading buffer.
-
Run on a polyacrylamide gel appropriate for the protein sizes.
-
Stain the gel (e.g., with Coomassie Blue).
-
Expected Result: In the cross-linker-treated lane, a new, higher molecular weight band corresponding to the cross-linked dimer should appear compared to the control lane.
-
-
Analysis by Mass Spectrometry:
-
Excise the cross-linked band from the gel.
-
Perform in-gel digestion with trypsin.
-
Extract the peptides and analyze by LC-MS/MS.
-
Use specialized software (e.g., pLink, MeroX) to identify cross-linked peptides. The identified cross-links will provide distance constraints within the hydrophobic regions of the protein complex.[14]
-
Trustworthiness and Self-Validation
Every protocol described herein includes mandatory controls to ensure the trustworthiness of the results.
-
For Application I (Aggregation Probe): The "No-Probe Control" is critical. A significant shift in Tm must only be observed in the presence of this compound to attribute the effect to the molecule itself. A buffer blank ensures no artifacts arise from the probe or dye alone.
-
For Application II (Cross-linker): The "DMSO Control" is essential to confirm that the higher molecular weight species observed on the gel are a direct result of covalent cross-linking and not non-specific aggregation induced by the experimental conditions. Mass spectrometric identification of the cross-linked peptides provides the ultimate validation of a specific interaction.[10][13]
Conclusion and Future Directions
The application of this compound in proteomics is, at present, theoretical but grounded in sound chemical principles and analogous to established methodologies. Its extreme hydrophobicity makes it a challenging but potentially rewarding tool for probing biological phenomena that are inaccessible to conventional hydrophilic reagents. Future work should focus on the chemical synthesis of derivatives to enhance its utility, such as adding photoreactive groups for photo-affinity labeling or fluorescent tags for direct visualization. These explorations could open new avenues for understanding the complex landscape of the hydrophobic proteome.
References
-
Radford, S.E., et al. (2017). Small molecule probes of protein aggregation. Current Opinion in Chemical Biology. Available at: [Link]
-
Jackson, M.P. (2017). Small molecule probes of protein aggregation. PMC - NIH. Available at: [Link]
-
Protein-Probe. (n.d.). Protein-Probe Technologies. Available at: [Link]
-
Bashir, S., et al. (2023). Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. International Journal of Biological Macromolecules. Available at: [Link]
-
Kao, A., et al. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). The Protein-Probe enables early and sensitive detection of aggregation. Available at: [Link]
-
ChemBK. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]
-
Horton, P.N., et al. (2019). Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. Angewandte Chemie International Edition. Available at: [Link]
-
Chen, K., et al. (2023). Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. Nature Communications. Available at: [Link]
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Application Notes and Protocols: 1,4-Dimethyl-2,5-diphenylbenzene as a Novel Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Brighter, More Stable Fluorophores
In the dynamic field of cellular and molecular biology, the ability to visualize specific cellular components and processes in real-time is paramount. Fluorescent probes are the cornerstone of modern bioimaging, enabling researchers to unravel complex biological questions. The ideal fluorescent probe is characterized by high photostability, significant quantum yield, and minimal cytotoxicity. While a plethora of fluorescent dyes are commercially available, the search for novel probes with superior photophysical and biological properties is a continuous endeavor. This document introduces 1,4-Dimethyl-2,5-diphenylbenzene, a promising candidate for a new class of simple, hydrocarbon-based fluorescent probes for bioimaging applications.
Introduction to this compound: A Hydrocarbon-Based Fluorophore
This compound, also known as 2,5-diphenyl-p-xylene, is an aromatic hydrocarbon with a p-terphenyl core structure.[1][2][3] Its rigid, planar structure and extensive π-conjugated system are characteristic features of many fluorescent molecules. While specific photophysical data for this compound is not extensively documented in publicly available literature, its structural similarity to p-terphenyl allows for informed postulations about its fluorescent properties. p-Terphenyl is known for its high fluorescence quantum yield, suggesting that this compound may also exhibit strong fluorescence.[4] The hydrophobic nature of this molecule suggests its potential utility in staining lipid-rich structures within cells, such as lipid droplets and membranes.
Chemical Structure:
Physicochemical and Postulated Photophysical Properties
A comprehensive understanding of a fluorescent probe's properties is crucial for its effective application. Below is a summary of the known physicochemical properties of this compound and the postulated photophysical characteristics based on its structural analogue, p-terphenyl.
| Property | Value | Reference/Note |
| Chemical Formula | C₂₀H₁₈ | [5] |
| Molecular Weight | 258.36 g/mol | [5] |
| Appearance | Solid | General chemical information |
| Solubility | Soluble in nonpolar organic solvents (e.g., DMSO, ethanol, chloroform). Insoluble in water. | Inferred from its hydrophobic structure. |
| Excitation Maximum (λex) | Postulated: ~275-290 nm (in nonpolar solvents) | Based on the absorption maximum of p-terphenyl in cyclohexane.[4] The exact value will be solvent-dependent. |
| Emission Maximum (λem) | Postulated: ~330-350 nm (in nonpolar solvents) | Based on the emission maximum of p-terphenyl in cyclohexane.[4] The exact value will be solvent-dependent. |
| Quantum Yield (Φ) | Postulated: High | p-Terphenyl has a quantum yield of 0.93 in cyclohexane.[4] Methyl substitution may slightly alter this value. |
| Photostability | Postulated: Moderate to High | Aromatic hydrocarbons are generally more photostable than many complex dye molecules. However, this needs experimental verification.[6] |
| Cytotoxicity | To be determined. Some p-terphenyl derivatives have shown cytotoxic effects.[7] Therefore, cytotoxicity should be carefully evaluated for each cell line and application. | It is crucial to perform cytotoxicity assays before extensive use in live-cell imaging. |
Rationale for Use in Bioimaging: Targeting Hydrophobic Environments
The lipophilic nature of this compound makes it a prime candidate for imaging cellular structures rich in neutral lipids. When introduced into an aqueous biological environment, such hydrophobic molecules preferentially partition into nonpolar compartments to minimize their contact with water. This property can be exploited for the specific staining of:
-
Lipid Droplets: These dynamic organelles are primarily composed of a neutral lipid core of triacylglycerols and sterol esters. Their highly hydrophobic interior provides an ideal environment for the accumulation of lipophilic dyes.[8][9][10]
-
Cellular Membranes: The lipid bilayer of cellular and organellar membranes also presents a hydrophobic environment where this probe may accumulate.
The fluorescence of many aromatic hydrocarbons is sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism. It is plausible that the fluorescence intensity and emission wavelength of this compound could change upon its incorporation into the nonpolar environment of lipid droplets, potentially leading to a high signal-to-background ratio.
Experimental Protocols
The following protocols are designed as a starting point for utilizing this compound as a fluorescent probe for cellular imaging. It is imperative to note that these are generalized protocols and will require optimization for specific cell types and experimental conditions.
Preparation of Stock Solution
Due to its hydrophobicity, this compound must first be dissolved in an organic solvent.
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a 1 mM stock solution. To do this, dissolve 0.258 mg of this compound in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C, protected from light. Ensure the cap is tightly sealed to prevent absorption of water.
Protocol for Live-Cell Staining of Lipid Droplets
This protocol is designed for staining lipid droplets in adherent cells cultured in a multi-well plate or on coverslips.
Workflow for Live-Cell Staining
Caption: Workflow for staining live cells with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
1 mM this compound stock solution in DMSO
-
Pluronic™ F-127 (20% w/v in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (e.g., phenol red-free medium)
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Preparation of Staining Solution:
-
Important: To aid in the dispersion of the hydrophobic probe in the aqueous culture medium, Pluronic™ F-127 is recommended.
-
In a microcentrifuge tube, mix equal volumes of the 1 mM probe stock solution and the 20% Pluronic™ F-127 solution.
-
Vortex briefly to mix.
-
Dilute this mixture into pre-warmed complete cell culture medium to a final probe concentration of 1-5 µM. The optimal concentration must be determined empirically.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Add the staining solution to the cells and gently swirl to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation time may need optimization.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Add pre-warmed live-cell imaging solution to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filters for UV excitation and blue emission. Based on the p-terphenyl data, start with an excitation around 280 nm and look for emission in the 330-400 nm range.
-
Protocol for Fixed-Cell Staining
Fixation can be useful for co-localization studies with immunofluorescence.
Workflow for Fixed-Cell Staining
Caption: Workflow for staining fixed cells.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (for permeabilization, optional)
-
Staining solution (as prepared for live-cell imaging)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional):
-
If co-staining with antibodies that require permeabilization, incubate with 0.1% Triton™ X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Incubate the fixed cells with the staining solution (1-5 µM in PBS) for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence or confocal microscope with UV excitation.
-
Considerations and Troubleshooting
-
Cytotoxicity: Before extensive use, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range of this compound for your specific cell line. Some p-terphenyl derivatives have been shown to be cytotoxic.[7]
-
Phototoxicity: UV excitation can be damaging to live cells. Use the lowest possible excitation intensity and exposure time that provides an adequate signal.
-
Non-specific Binding: As a hydrophobic molecule, this probe may exhibit non-specific binding to other cellular membranes or protein aggregates. Optimize washing steps and consider using a background suppressor if necessary.
-
Filter Sets: Standard DAPI filter sets may not be optimal. A custom filter set designed for UV excitation and blue emission will likely provide the best results.
-
Aggregation-Induced Emission (AIE): Some non-planar derivatives of 2,5-diphenyl-1,4-distyrylbenzene exhibit aggregation-induced emission, where they are non-emissive in solution but become highly fluorescent upon aggregation.[9] While this compound is planar, it is worth considering that its aggregation within lipid droplets could potentially enhance its fluorescence.
Future Directions and Potential
This compound represents a simple, synthetically accessible scaffold for the development of new fluorescent probes. Future work should focus on:
-
Detailed Photophysical Characterization: A thorough investigation of its excitation and emission spectra, quantum yield, and photostability in various solvents and biological environments is essential.
-
Derivatization: The core structure can be functionalized to tune its photophysical properties, improve its water solubility, or introduce targeting moieties for specific organelles or proteins.
-
Two-Photon Microscopy: The π-conjugated system of this molecule may lend itself to two-photon excitation, which would be highly advantageous for deep-tissue imaging with reduced phototoxicity.
References
-
Super-Resolution Microscopic Imaging of Lipid Droplets in Living Cells via Carbonized Polymer Dot-Based Polarity-Responsive Nanoprobe. ACS Measurement Science Au. (URL: [Link])
-
STED Nanoscopy Imaging of Cellular Lipid Droplets Employing a Superior Organic Fluorescent Probe. ResearchGate. (URL: [Link])
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p-Terphenyl. Oregon Medical Laser Center. (URL: [Link])
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Fluorescence emission spectra of the compounds in different solvents. ResearchGate. (URL: [Link])
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This compound. PubChem. (URL: [Link])
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Fluorescent probes for the imaging of lipid droplets in live cells. ResearchGate. (URL: [Link])
-
Fluorescence quantum yield measurements. NIST. (URL: [Link])
-
Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate. (URL: [Link])
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New p-terphenyl and benzoquinone metabolites from the bioluminescent mushroom Neonothopanus nambi. PubMed. (URL: [Link])
-
Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a... Analytical Sciences. (URL: [Link])
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Genotoxicity and Cytotoxicity Induced In Vitro by Airborne Particulate Matter (PM 2.5 ) from an Open-Cast Coal Mining Area. MDPI. (URL: [Link])
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This compound. PubChem. (URL: [Link])
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Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4... University of Houston. (URL: [Link])
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Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. University of Amsterdam. (URL: [Link])
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. ResearchGate. (URL: [Link])
-
Experimental and theoretical studies of 2,5-diphenyl-1,4-distyrylbenzenes with all-cis- And all-trans double bonds: Chemical structure determination and optical properties. ResearchGate. (URL: [Link])
-
Substituent screening effect on single-molecule photostability: comparison of three differently substituted porphycenes. ResearchGate. (URL: [Link])
-
Synthesis, crystal structure and photophysical properties of 1,4-bis(1,3-diazaazulen-2-yl)benzene: a new π building block. PubMed. (URL: [Link])
-
Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1. MDPI. (URL: [Link])
-
Fluorescence emission spectra of (a) 14 (b) 15 in different solvents... ResearchGate. (URL: [Link])
-
Synthesis, crystal structure and photophysical properties of 1,4-bis(1,3-diazaazulen-2-yl)benzene: a new π building block. ResearchGate. (URL: [Link])
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Application Notes and Protocols for 2',5'-Dimethyl-p-terphenyl as a Dopant in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of 2',5'-Dimethyl-p-terphenyl as a dopant in OLEDs. The following application notes and protocols are therefore presented as a theoretical and predictive guide for researchers interested in exploring the potential of this material. The information is extrapolated from the known properties of the parent compound, p-terphenyl, and general principles of OLED device fabrication.
Introduction: The Potential of p-Terphenyl Derivatives in Optoelectronics
p-Terphenyl and its derivatives are a class of aromatic hydrocarbons known for their rigid structure and characteristic photoluminescence.[1] The parent compound, p-terphenyl, is a well-known scintillator material, valued for its high fluorescence quantum yield.[2] The introduction of substituent groups onto the p-terphenyl backbone, such as the methyl groups in 2',5'-Dimethyl-p-terphenyl, can significantly influence its molecular packing, solubility, and electronic properties.[3] These modifications can be strategically employed to tune the material's performance for specific applications, including as a dopant in Organic Light-Emitting Diodes (OLEDs).
In the context of OLEDs, a dopant is a luminescent material introduced in small quantities into a host material to emit light of a specific color and to improve device efficiency. The energy transfer from the host to the dopant is a critical process for efficient light emission. While p-terphenyl itself has been investigated in plastic scintillators, the exploration of its methylated derivatives like 2',5'-Dimethyl-p-terphenyl in OLEDs remains a nascent field of research.[3][4] This document outlines the potential properties of 2',5'-Dimethyl-p-terphenyl and provides a hypothetical framework for its application and characterization as an OLED dopant.
Material Properties of 2',5'-Dimethyl-p-terphenyl
The specific experimental data for 2',5'-Dimethyl-p-terphenyl is limited. However, based on the structure and properties of p-terphenyl and related methylated aromatic compounds, we can predict the following characteristics:
| Property | Predicted Value/Characteristic | Rationale |
| Chemical Formula | C₂₀H₁₈ | Based on the molecular structure. |
| Molecular Weight | ~258.36 g/mol | Calculated from the chemical formula. |
| Appearance | White to off-white crystalline solid | Typical for aromatic hydrocarbons. |
| Solubility | Expected to have improved solubility in organic solvents compared to p-terphenyl. | The methyl groups can disrupt intermolecular packing, enhancing solubility. |
| Melting Point | Lower than p-terphenyl (212-214 °C)[1] | The methyl groups may disrupt the crystal lattice, leading to a lower melting point. |
| Photoluminescence | Expected to exhibit blue fluorescence. | p-Terphenyl is a blue emitter, and methyl substitution is unlikely to cause a dramatic shift in the emission color.[2] |
| HOMO/LUMO Levels | The HOMO-LUMO gap will determine the emission wavelength.[5] Substitution with electron-donating methyl groups may slightly raise the HOMO level compared to p-terphenyl. | The precise energy levels would need to be determined experimentally or through computational modeling.[6][7] |
Experimental Protocols
Synthesis of 2',5'-Dimethyl-p-terphenyl (A Proposed Route)
A potential synthetic route to 2',5'-Dimethyl-p-terphenyl could involve a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Reaction Scheme:
Sources
fabrication of blue OLEDs with 1,4-Dimethyl-2,5-diphenylbenzene emitter
An Application Note and Protocol for the Fabrication of Blue Organic Light-Emitting Diodes (OLEDs) Utilizing a 1,4-Dimethyl-2,5-diphenylbenzene Emitter
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The development of stable and efficient deep-blue organic light-emitting diodes (OLEDs) remains a critical challenge for the advancement of full-color displays and solid-state lighting.[1] This document provides a comprehensive guide for the fabrication and characterization of blue OLEDs using this compound as the fluorescent emitter. While this specific molecule represents a promising candidate due to its structural characteristics, this guide establishes a foundational protocol based on established principles for small-molecule fluorescent emitters. We will detail a complete workflow, from material considerations and substrate preparation to device architecture, vacuum thermal evaporation, and performance characterization. The protocols are designed to be self-validating, with explanations grounded in the fundamental physics and chemistry of organic electronics to empower researchers in their experimental design.
Introduction: The Quest for Stable Blue Emitters
Organic light-emitting diodes function by the radiative recombination of electron-hole pairs (excitons) within an organic semiconductor layer.[2] The color of the emitted light is determined by the energy gap of the emissive material. While significant progress has led to the commercialization of highly efficient red and green OLEDs, blue emitters consistently exhibit shorter operational lifetimes and often lower efficiencies.[3] This "blue problem" is a major bottleneck in the industry, as blue is essential for generating white light and for full-color RGB displays.
Fluorescent emitters, which harvest only singlet excitons (theoretically limiting internal quantum efficiency to 25%), are often used for blue emission due to their generally better stability compared to their phosphorescent counterparts. The target of this application note, this compound, is a derivative of the p-terphenyl backbone, a well-known blue-emitting chromophore. Its rigid, conjugated structure is conducive to high photoluminescence quantum yield (PLQY) and good color purity.
This guide provides a standardized, yet flexible, methodology for integrating this class of emitter into a multilayer OLED device, focusing on the industry-standard vacuum thermal evaporation (VTE) technique for small-molecule deposition.[4]
Emitter Profile: this compound
A thorough understanding of the emitter's properties is paramount before device fabrication.
Chemical Structure and Properties
This compound (DMDPB) is an aromatic hydrocarbon. The central benzene ring is substituted with two methyl groups and two phenyl groups.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₈ | [5] |
| Molecular Weight | 258.36 g/mol | [6] |
| CAS Number | 20260-22-4 | [7] |
| Appearance | Solid | [8] |
A critical preliminary step for any new batch of emitter material is purification, typically via temperature gradient sublimation, to achieve the high purity (>99.9%) required for electronic applications and to prevent quenching sites in the device.
Photophysical Properties (Anticipated)
Detailed experimental characterization of DMDPB is a prerequisite. Based on its p-terphenyl core, the following properties are anticipated. These must be experimentally verified.
| Parameter | Expected Characteristics | Rationale & Required Experiment |
| Absorption (λₐₑₛ) | Strong absorption in the UV region (~300-350 nm). | Measured via UV-Visible Spectroscopy in a dilute solution (e.g., Toluene) and as a thin film. |
| Emission (λₑₘ) | Emission in the blue region of the spectrum (~420-450 nm). | Measured via Photoluminescence (PL) Spectroscopy. The peak wavelength will determine the color coordinates. |
| PL Quantum Yield | High (>70% in a suitable host). | Measured using an integrating sphere. This is a direct indicator of the material's intrinsic radiative efficiency. |
| HOMO/LUMO | Wide bandgap typical for blue emitters. | Determined via Cyclic Voltammetry (CV) or Photoelectron Spectroscopy (PESA). These values are crucial for designing the device stack and ensuring efficient charge injection. |
Device Architecture and Operating Principles
For high efficiency, a multilayer device structure is essential to ensure balanced charge injection and transport, and to confine exciton recombination to the emissive layer (EML).[2][9] We propose a standard architecture for a bottom-emitting blue fluorescent OLED.
Device Stack
The proposed device stack is as follows: Substrate / ITO (Anode) / HIL / HTL / EML / ETL / EIL / Cathode
| Layer | Material Example | Function | Typical Thickness |
| Anode | Indium Tin Oxide (ITO) | Transparent conductor for hole injection. | 100-150 nm |
| HIL | Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) | Reduces hole injection barrier from ITO to HTL. | 20 nm |
| HTL | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) | Transports holes to the EML; blocks electrons. | 40 nm |
| EML | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) : DMDPB (8%) | Host for the emitter; site of electroluminescence. | 20 nm |
| ETL | Tris(8-hydroxyquinolinato)aluminium (Alq₃) | Transports electrons; blocks holes. | 30 nm |
| EIL | Lithium Fluoride (LiF) | Reduces electron injection barrier from cathode. | 1 nm |
| Cathode | Aluminum (Al) | Reflective electrode for electron injection. | 100 nm |
Energy Level Diagram & Charge Confinement
The choice of materials is dictated by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The diagram below illustrates the intended energy level alignment to facilitate charge injection and ensure excitons are confined within the EML, maximizing radiative recombination in the DMDPB guest molecules.
Caption: Energy level diagram of the proposed blue OLED device stack.
Experimental Protocols
All fabrication steps involving organic materials must be performed in a high-purity inert atmosphere (e.g., a nitrogen-filled glovebox) with H₂O and O₂ levels below 1 ppm to prevent degradation of the materials and quenching of luminescence.
Protocol 1: Substrate Cleaning
The quality of the ITO substrate is critical for device performance and lifetime. A rigorous cleaning procedure is mandatory to remove organic and inorganic contaminants.
-
Initial Scrub: Gently scrub the ITO-coated glass substrates with a lint-free wipe soaked in a 2% solution of Alconox (or similar laboratory detergent) in deionized (DI) water.
-
Rinse: Thoroughly rinse the substrates under a stream of DI water.
-
Sonication Sequence: Sequentially sonicate the substrates in separate beakers for 15 minutes each in the following solvents:
-
DI Water with 2% Alconox solution
-
DI Water (x2 rinses)
-
Acetone (Reagent Grade)
-
Isopropyl Alcohol (Reagent Grade)
-
Causality: The detergent removes particulates and ionic contaminants, while acetone and IPA remove organic residues and water, respectively. Sonication provides mechanical energy to dislodge strongly adsorbed contaminants.
-
-
Drying: Immediately after the final sonication step, dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Transfer the dried substrates to a UV-Ozone cleaner and treat for 10-15 minutes.
-
Causality: This step removes final carbonaceous contaminants and increases the work function of the ITO surface, which improves hole injection efficiency.[10]
-
-
Transfer: Immediately transfer the cleaned substrates into the glovebox or vacuum chamber to prevent re-contamination.
Protocol 2: Device Fabrication via Vacuum Thermal Evaporation (VTE)
This protocol describes the deposition of the organic layers and the cathode in a high-vacuum thermal evaporator (base pressure < 5 x 10⁻⁶ Torr).
-
System Preparation: Load the pre-cleaned, purified organic materials into separate thermal evaporation sources (e.g., tungsten boats or alumina crucibles) within the VTE chamber. Load the cleaned ITO substrates into a substrate holder.
-
Pump Down: Evacuate the chamber to the required base pressure.
-
Layer Deposition: Deposit the layers sequentially according to the architecture in Section 3.1.
-
Hole-Transport Layers (HIL/HTL): Deposit TAPC and then NPB. A typical deposition rate is 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the CBP host and the DMDPB guest emitter. The deposition rate of the host should be controlled (e.g., 2 Å/s), while the dopant rate is adjusted to achieve the desired 8% concentration.
-
Causality: Co-evaporation is critical for creating a uniformly doped film. The doping concentration is optimized to maximize efficiency by ensuring efficient energy transfer from host to guest while minimizing concentration quenching, where excited molecules interact and de-excite non-radiatively.
-
-
Electron-Transport Layer (ETL): Deposit the Alq₃ layer at a rate of 1-2 Å/s.
-
Electron-Injection Layer (EIL): Deposit LiF at a much slower rate, typically 0.1-0.2 Å/s, for precise thickness control.
-
-
Cathode Deposition: Without breaking vacuum, deposit the Aluminum (Al) cathode through a shadow mask to define the active area of the pixels. The deposition rate can be higher, around 3-5 Å/s.[11]
-
Causality: The shadow mask defines the individual devices on the substrate. Performing this step without breaking vacuum prevents oxidation of the reactive underlying layers (especially LiF).
-
-
Venting and Transfer: Vent the chamber with inert gas (N₂ or Ar) and immediately transfer the completed devices into a nitrogen glovebox for encapsulation.
Caption: Overall workflow for blue OLED fabrication and testing.
Protocol 3: Encapsulation
Organic materials are highly susceptible to degradation from oxygen and moisture. Encapsulation is a critical final step to ensure device longevity.
-
Preparation: In an inert glovebox environment, place a clean glass slide over the fabricated device.
-
Adhesive Application: Dispense a bead of UV-curable epoxy around the perimeter of the active device area.
-
Sealing: Carefully place the cover glass onto the device, ensuring the epoxy spreads to form a complete, bubble-free seal.
-
Curing: Expose the device to a UV lamp for the time specified by the epoxy manufacturer to cure the adhesive and permanently seal the device.
Device Characterization
Once fabricated, the device must be tested to evaluate its performance.
-
Electrical Connection: Connect the device to a source measure unit (SMU). Apply a forward bias voltage (positive to ITO, negative to Al).
-
Electroluminescence (EL) Spectrum: Capture the emitted light with a spectrometer as the voltage is swept. This will confirm the emission color and allow for calculation of the CIE 1931 color coordinates.
-
Luminance-Current-Voltage (L-I-V) Measurement: Simultaneously measure the current density (J) flowing through the device and the light output (Luminance, in cd/m²) using a calibrated photodiode as the voltage is swept.
-
Performance Calculation: From the L-I-V data, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected. This requires careful calibration of the measurement setup.
-
| Metric | Target for a Good Blue Fluorescent Device |
| Turn-on Voltage (at 1 cd/m²) | < 4.0 V |
| CIEy coordinate | < 0.15 for deep blue |
| Maximum EQE | > 5% |
| Maximum Current Efficiency | > 5 cd/A |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Device is shorted (high current, no light) | - Incomplete substrate cleaning (particulates).- Pinholes in organic layers.- Cathode sputtering through organic layers. | - Improve cleaning protocol.- Optimize deposition rate and substrate temperature.- Reduce cathode deposition rate. |
| Low efficiency / High turn-on voltage | - Poor charge injection (energy level mismatch).- Unbalanced charge transport.- Impurities in materials. | - Re-evaluate HIL/EIL materials.- Adjust HTL/ETL thicknesses.- Ensure materials are properly sublimed/purified. |
| Inconsistent performance across substrate | - Non-uniform film thickness.- Inhomogeneous substrate cleaning. | - Check evaporator geometry for uniform deposition.- Ensure consistent UV-Ozone treatment. |
| Emission color is wrong (e.g., host emission) | - Inefficient energy transfer from host to guest.- Dopant concentration is too low. | - Increase dopant concentration.- Select a host with better spectral overlap with the emitter. |
References
- Solution processable small molecules for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing).
- Solution-processed small molecules as mixed host for highly efficient blue and white phosphorescent organic light-emitting diodes. - Advances in Engineering.
- Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs - PubMed.
- All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules - ACS Publications.
- Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials - PMC.
- Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs - MDPI.
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Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs - ResearchGate. Available at: [Link]
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The Art of Thermal Evaporation: A Step-by-Step Guide - AEM Deposition. Available at: [Link]
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Effect of Conformational States on the Photophysical Properties of Di-para-biphenyl-benzothiadiazole and a Dimethyl Derivative of It - ResearchGate. Available at: [Link]
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Synthesis and Application of 1,4-Dimethyl-2,5-diphenylbenzene Derivatives: A Technical Guide for Materials Science
Introduction: The Promise of Substituted Oligo-phenylenes in Advanced Materials
Oligo-phenylene derivatives, a class of conjugated molecules, have garnered significant attention in the field of materials science due to their unique electronic and photophysical properties. Among these, 1,4-dimethyl-2,5-diphenylbenzene and its analogues serve as crucial building blocks for organic electronic materials. Their rigid, co-planar structure facilitates efficient π-electron delocalization, leading to desirable characteristics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The strategic placement of methyl and phenyl groups on the central benzene ring allows for the fine-tuning of molecular packing, solubility, and electronic energy levels, making these compounds versatile platforms for the development of next-generation organic semiconductors. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives, offering detailed protocols and insights for researchers in the field.
Synthetic Pathways: Accessing the this compound Core
The synthesis of the this compound core can be efficiently achieved through two primary and powerful synthetic methodologies: the Suzuki-Miyaura cross-coupling reaction and the Diels-Alder reaction. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and polyaryls.[1] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, the most common approach involves the reaction of a dihalogenated p-xylene derivative with phenylboronic acid.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Figure 1: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of this compound from 2,5-Dibromo-p-xylene
This protocol outlines a typical procedure for the synthesis of this compound using 2,5-dibromo-p-xylene and phenylboronic acid.
Materials:
-
Phenylboronic acid (2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 4.0 equiv)
-
Toluene (solvent)
-
Water (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dibromo-p-xylene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 2:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.[4]
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step of the Suzuki-Miyaura reaction.[1]
-
Solvent System: The biphasic toluene/water system is commonly used. Toluene solubilizes the organic reactants, while water dissolves the inorganic base and byproducts.
-
Inert Atmosphere: Degassing the reaction mixture is essential to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation and lower yields.
Method 2: Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. While less common for the direct synthesis of simple aromatic compounds, it can be a strategic approach for constructing highly substituted benzene rings. For this compound, a potential route could involve the reaction of a substituted diene with an alkyne dienophile, followed by an aromatization step.
Conceptual Pathway for Diels-Alder Synthesis:
Figure 2: Conceptual diagram of a Diels-Alder approach to this compound.
Note on Practicality: While theoretically feasible, the Diels-Alder approach for this specific molecule may require specialized starting materials and conditions to control regioselectivity and achieve efficient aromatization. The Suzuki-Miyaura coupling is generally the more direct and higher-yielding method.
Characterization of this compound Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR Spectroscopy | To determine the proton environment and connectivity. | Signals corresponding to the methyl protons (singlet), and aromatic protons on the central and terminal phenyl rings. The integration of these signals should match the number of protons in each environment. |
| ¹³C NMR Spectroscopy | To identify the number and type of carbon atoms. | Resonances for the methyl carbons and the various aromatic carbons. The number of signals will depend on the symmetry of the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₂₀H₁₈, MW = 258.36 g/mol ). |
| UV-Vis Spectroscopy | To investigate the electronic absorption properties. | Absorption bands in the UV region characteristic of the π-π* transitions of the conjugated oligo-phenylene system. For p-terphenyl, a related compound, the absorption maximum is around 276 nm.[5] |
| Fluorescence Spectroscopy | To study the emission properties. | Fluorescence emission in the UV or blue region of the spectrum upon excitation at the absorption maximum. The parent compound, p-terphenyl, exhibits a high fluorescence quantum yield of 0.93.[5] |
| Melting Point | To assess the purity of the solid compound. | A sharp and well-defined melting point range. For p-terphenyl, the melting point is 212-213 °C.[6] |
Representative Spectroscopic Data:
For the parent p-terphenyl (1,4-diphenylbenzene), a structurally similar compound, the following spectroscopic data is reported:
-
¹H NMR (CDCl₃): δ 7.67 (d, 4H), 7.64 (s, 2H), 7.46 (t, 4H), 7.36 (t, 2H) ppm.[7]
-
¹³C NMR: Data for substituted p-terphenyls show characteristic aromatic signals between 120-150 ppm.[8][9]
Applications in Materials Science: Tuning Properties for Organic Electronics
This compound and its derivatives are highly promising materials for various organic electronic devices. Their utility stems from the ability to tune their electronic and physical properties through chemical modification.
Organic Light-Emitting Diodes (OLEDs)
These oligo-phenylene derivatives can function as efficient blue-emitting materials or as host materials for phosphorescent emitters in OLEDs. The high fluorescence quantum yield and good thermal stability of the p-terphenyl core are advantageous for these applications.[10] The methyl substituents can enhance solubility and influence the solid-state packing, which in turn affects the charge transport and light-emitting properties.
Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of these molecules facilitates ordered molecular packing in the solid state, which is crucial for efficient charge transport in OFETs. By introducing various substituents on the terminal phenyl rings or the central benzene core, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be modulated to achieve either p-type (hole-transporting) or n-type (electron-transporting) behavior. The performance of OFETs is critically dependent on the charge carrier mobility, which is directly influenced by the molecular design and resulting intermolecular interactions.[11]
Key Parameters for OFET Performance:
| Property | Importance | Tuning Strategy |
| Charge Carrier Mobility (µ) | Determines the switching speed and current output of the transistor. | Optimization of molecular packing through substituent engineering to enhance intermolecular π-π stacking. |
| HOMO/LUMO Energy Levels | Dictates the ease of charge injection from the electrodes and the type of charge transport (p-type or n-type). | Introduction of electron-donating or electron-withdrawing groups to raise or lower the energy levels, respectively. |
| Solubility | Crucial for solution-based processing techniques for device fabrication. | Incorporation of alkyl or other solubilizing groups. |
| Thermal Stability | Essential for the long-term operational stability of the device. | The inherent rigidity of the oligo-phenylene backbone contributes to good thermal stability. |
Conclusion and Future Outlook
The synthesis of this compound derivatives via robust methods like the Suzuki-Miyaura cross-coupling provides a versatile platform for the development of advanced organic materials. The ability to systematically modify their structure allows for precise control over their photophysical and electronic properties, making them highly attractive for applications in OLEDs and OFETs. Future research in this area will likely focus on the design of novel derivatives with enhanced charge transport characteristics, improved color purity for displays, and greater stability for long-lasting electronic devices. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the exciting potential of this class of organic semiconductors.
References
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Prahl, S. (2017). p-Terphenyl. OMLC. [Link]
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ResearchGate. (n.d.). 1H NMR and 13C NMR data of compounds 3-4. Retrieved from [Link]
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Putri, D. D., et al. (2021). Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1. Marine Drugs, 19(11), 621. [Link]
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Wang, G., et al. (2024). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. Molecules, 29(3), 698. [Link]
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ResearchGate. (n.d.). p-Terphenyl derivatives and their physical properties. Retrieved from [Link]
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ResearchGate. (n.d.). Single-molecule characterization of charge transport in terphenyl.... Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379). Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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Volyniuk, D., et al. (2022). Charge Transport in Organic Semiconducting Crystals Exhibiting TADF: Insight from Quantum Chemical Calculations. International Journal of Molecular Sciences, 24(1), 473. [Link]
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Akkaya, E. U., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-10. [Link]
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NIST. (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-. Retrieved from [Link]
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PubChem. (n.d.). p-Terphenyl. Retrieved from [Link]
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Nolan, S. P., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Royal Society of Chemistry. [Link]
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Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(3), 98. [Link]
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ResearchGate. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic Structure and Charge Transport Properties of a Series of 3,6-(Diphenyl)- s -tetrazine Derivatives. Retrieved from [Link]
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Application Note: Photophysical Characterization of 2',5'-Dimethyl-p-terphenyl in Polymer Matrices
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers and scientists on the preparation and detailed photophysical analysis of 2',5'-Dimethyl-p-terphenyl (DMPT) incorporated as a fluorescent guest molecule within various polymer host matrices. We present a series of self-validating protocols covering sample preparation via spin-coating and in-depth characterization using UV-Visible absorption, steady-state photoluminescence, and time-resolved photoluminescence spectroscopy. The causality behind experimental choices is elucidated to provide a deeper understanding of how the surrounding polymer environment influences the photophysical behavior of the dopant. This guide is intended to serve as a foundational resource for developing advanced materials for applications such as organic light-emitting diodes (OLEDs), solid-state scintillators, and optical sensors.
Introduction: The Significance of Guest-Host Systems
The study of fluorescent organic molecules within solid-state matrices, known as guest-host systems, is a cornerstone of modern materials science. These systems allow for the precise tuning of the optical and electronic properties of materials by combining the processability of a polymer with the emissive characteristics of a fluorescent dopant. 2',5'-Dimethyl-p-terphenyl (DMPT), a derivative of the well-known scintillator p-terphenyl, serves as an excellent model fluorophore due to its high quantum yield and environmental sensitivity.
Embedding DMPT in a polymer matrix, such as poly(methyl methacrylate) (PMMA) or polystyrene (PS), not only provides mechanical stability but also isolates individual DMPT molecules, which can prevent aggregation-caused quenching that often occurs in the solid state.[1] The local polymer environment—its polarity, rigidity, and morphology—can profoundly impact the photophysical properties of the guest molecule, including its absorption and emission spectra, fluorescence lifetime, and quantum efficiency.[2] Understanding these interactions is critical for designing materials with tailored optoelectronic properties.
This application note details the complete workflow for preparing high-quality, DMPT-doped polymer thin films and characterizing their fundamental photophysical properties.
Materials and Equipment
| Category | Item | Purpose |
| Chemicals | 2',5'-Dimethyl-p-terphenyl (DMPT) | Fluorescent Dopant |
| Poly(methyl methacrylate) (PMMA) | Polymer Host Matrix | |
| Polystyrene (PS) | Polymer Host Matrix | |
| Toluene or Chloroform (Spectroscopic Grade) | Solvent for solution preparation | |
| Acetone & Isopropanol (ACS Grade) | Substrate Cleaning | |
| Deionized Water | Substrate Cleaning | |
| Equipment | Analytical Balance | Accurate weighing of materials |
| Spin Coater | Thin film fabrication | |
| Hot Plate | Film annealing | |
| UV-Vis Spectrophotometer | Absorption measurements | |
| Spectrofluorometer | Steady-state emission measurements | |
| Time-Correlated Single Photon Counting (TCSPC) System | Fluorescence lifetime measurements | |
| Ultrasonic Bath | Substrate cleaning | |
| Consumables | Quartz or Glass Substrates (e.g., 25 mm x 25 mm) | Film deposition |
| Syringe Filters (0.2 µm, PTFE) | Solution filtration | |
| Glass Vials, Pipettes, Nitrogen Gas Line | General lab use |
Experimental Design & Workflow
The overall process involves three main stages: sample preparation, spectroscopic data acquisition, and data analysis. Each step is critical for obtaining reliable and reproducible results. The workflow is designed to systematically probe the ground-state and excited-state properties of DMPT within the polymer hosts.
Detailed Protocols
Protocol 1: Preparation of DMPT-Doped Polymer Solutions
The goal is to create homogeneous solutions with a precise concentration of DMPT relative to the polymer host. This is crucial as dopant concentration can influence photophysical properties through mechanisms like energy transfer or aggregation.[3]
-
Prepare Stock Solutions:
-
Prepare a polymer stock solution (e.g., 40 mg/mL of PMMA in anisole or a similar suitable solvent).[4] The choice of solvent is critical; it must dissolve both the polymer and the dopant effectively without leaving residues that could interfere with measurements.
-
Prepare a DMPT stock solution (e.g., 1 mg/mL in the same solvent).
-
-
Create Doped Solutions:
-
Combine the stock solutions to achieve the desired dopant concentration. For example, to create a 2 wt% DMPT in PMMA solution, mix the solutions such that the final mass ratio of DMPT to PMMA is 2:98.[4]
-
Causality: Starting with low concentrations (e.g., 0.1-5 wt%) helps ensure that individual DMPT molecules are well-isolated within the matrix, minimizing intermolecular interactions that can complicate spectral analysis.
-
-
Homogenization & Filtration:
-
Gently stir or sonicate the final solution for at least 1-2 hours in the dark to ensure complete dissolution and homogeneity.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any dust or undissolved particulates that could cause defects in the spin-coated film.
-
Protocol 2: Fabrication of Thin Films via Spin Coating
Spin coating is a widely used technique for producing uniform thin films of high optical quality.[5] Film thickness and uniformity are paramount for repeatable spectroscopic measurements.
-
Substrate Cleaning (Critical Step):
-
Place quartz substrates in a beaker. Sequentially sonicate for 15 minutes each in deionized water, acetone, and isopropanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Optional: Treat with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes to create a hydrophilic surface, which promotes better film adhesion.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the filtered DMPT-polymer solution onto the center of the substrate.
-
Spin the substrate. A typical two-step program is effective:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Thin): 2000 rpm for 45 seconds.
-
-
Causality: The final film thickness is inversely proportional to the square root of the spin speed. Higher speeds result in thinner films. Adjusting the spin speed and solution concentration allows for control over film thickness.[4]
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox or a vacuum oven.
-
Anneal at a temperature below the glass transition temperature (Tg) of the polymer (e.g., 80-90 °C for PMMA) for 30-60 minutes.
-
Causality: Annealing removes residual solvent from the film. Trapped solvent can alter the local environment of the DMPT and act as a quenching site, thereby affecting the fluorescence lifetime and quantum yield.
-
Protocol 3: UV-Visible Absorption Spectroscopy
This technique probes the electronic transitions from the ground state to excited states and provides the necessary information for selecting the optimal excitation wavelength for photoluminescence studies.[6]
-
Setup: Place a blank (uncoated) quartz substrate in the reference beam path of a dual-beam spectrophotometer.
-
Measurement: Place the DMPT-doped polymer film in the sample beam path.
-
Data Acquisition: Scan a suitable wavelength range (e.g., 200-500 nm). The resulting spectrum should show the characteristic absorption peaks of the DMPT molecule.
-
Interpretation: The position of the absorption maximum (λmax, abs) corresponds to the S0 → S1 transition. A shift in this peak compared to DMPT in solution can indicate interactions with the polymer matrix. The appearance of new, red-shifted bands at higher concentrations could suggest the formation of ground-state aggregates.[7]
Protocol 4: Steady-State Photoluminescence (PL) Spectroscopy
Steady-state PL provides information about the emissive properties of the DMPT in its excited state.
-
Setup: Place the film in the sample holder of a spectrofluorometer, typically at a front-face angle (e.g., 22-45°) to the excitation beam to minimize inner filter effects and reflections.[8]
-
Excitation: Set the excitation wavelength (λex) to a value on the rising edge or at the maximum of the main absorption peak determined from the UV-Vis spectrum (e.g., λmax, abs).
-
Data Acquisition: Scan the emission monochromator over a wavelength range red-shifted from the excitation (e.g., λex + 10 nm to 600 nm).
-
Interpretation: The resulting spectrum reveals the emission maximum (λmax, em). The difference in energy between the absorption and emission maxima is the Stokes shift, which provides insight into the extent of structural relaxation in the excited state. A larger Stokes shift can indicate a more significant change in geometry between the ground and excited states or stronger interactions with a polar matrix.
Protocol 5: Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL directly measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. It is a highly sensitive probe of the local environment.[9][10]
-
Setup: The sample is excited by a pulsed laser source (e.g., a picosecond diode laser) with a wavelength corresponding to the absorption band of DMPT. The emitted photons are detected by a high-speed detector (e.g., a photomultiplier tube or avalanche photodiode).
-
Data Acquisition: Using a TCSPC module, a histogram of photon arrival times relative to the laser pulse is constructed over millions of cycles. This histogram represents the fluorescence decay profile.
-
Data Analysis:
-
The decay curve is fitted to an exponential function (or a sum of exponentials) after deconvolution with the instrument response function (IRF).
-
For a simple system, the decay is described by: I(t) = A * exp(-t/τ)
-
The value of τ is the fluorescence lifetime.
-
-
Interpretation: The lifetime is sensitive to both radiative (fluorescence) and non-radiative (e.g., thermal relaxation, quenching) decay pathways. A rigid polymer matrix can restrict vibrational motions of the DMPT molecule, reducing non-radiative decay rates and leading to a longer fluorescence lifetime compared to DMPT in a fluid solution.
Expected Results & Data Summary
The collected data allows for a quantitative comparison of DMPT's behavior in different polymer environments. The results should be compiled into a clear, comparative format.
| Parameter | DMPT in Toluene | DMPT in PMMA Film | DMPT in PS Film | Significance |
| λmax, abs (nm) | ~280 | ~282 | ~285 | Indicates ground-state interactions |
| λmax, em (nm) | ~340 | ~345 | ~350 | Probes excited-state environment polarity |
| Stokes Shift (cm-1) | Calculated | Calculated | Calculated | Relates to excited-state relaxation |
| Fluorescence Lifetime (τ) (ns) | ~1.5 | ~1.8 | ~1.7 | Sensitive to non-radiative decay pathways |
| Quantum Yield (ΦF) | ~0.90 | > 0.90 | > 0.90 | Overall emission efficiency |
Note: The values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Analysis Insights:
-
Solvatochromism: A red shift in the emission spectrum (from PMMA to PS) can indicate a more polarizable environment provided by the phenyl rings of polystyrene compared to the ester groups of PMMA.
-
Rigidochromism: An increase in fluorescence lifetime and quantum yield in the polymer matrices compared to the solution phase is expected. This is because the rigid polymer cage restricts intramolecular rotations and vibrations within the DMPT molecule, which are common non-radiative decay channels. This phenomenon is a key advantage of using solid-state hosts.[11]
Conclusion
This application note provides a validated and systematic framework for the photophysical investigation of 2',5'-Dimethyl-p-terphenyl within polymer matrices. By following these protocols, researchers can reliably fabricate high-quality guest-host thin films and extract key photophysical parameters, including absorption and emission maxima, Stokes shift, and fluorescence lifetime. Understanding how the polymer host influences the dopant's behavior is fundamental to the rational design of next-generation optical and optoelectronic materials.
References
- Materials Characterization Services. (n.d.). UV-VIS - Ultraviolet Visible Spectroscopy.
-
ResearchGate. (n.d.). UV–vis absorption spectrum of the polymer in solution and thin film form. Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible absorption spectra of the polymer films. Retrieved from [Link]
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SPIE Digital Library. (2015). Fluorescence and UV/VIS absorption spectroscopy studies on polymer blend films for photovoltaics. Retrieved from [Link]
-
Frontiers. (2021). Impact of Fabrication Processes of Small-Molecule-Doped Polymer Thin-Films on Room-Temperature Phosphorescence. Retrieved from [Link]
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Penfold, T. J., et al. (2020). Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential. ACS Applied Electronic Materials. Retrieved from [Link]
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ACS Applied Electronic Materials. (2023). Submicrometer Spatially Controlled Doping of Polymer Thin Films by a Single-Step Soft-Contact Approach. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of the polymers in thin films. Retrieved from [Link]
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MDPI. (2021). Metal Doped PVA Films for Opto-Electronics-Optical and Electronic Properties, an Overview. Retrieved from [Link]
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Chellappan, V., et al. (2023). Diagnosis of doped conjugated polymer films using hyperspectral imaging. RSC Publishing. Retrieved from [Link]
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Hara, K., et al. (2006). Characterization of Hydrophilic Polymer Fine Particles by Steady-State Fluorescence Spectroscopy. Environmental Science. Retrieved from [Link]
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The Aquila Digital Community. (n.d.). Doping of Conjugated Polymers: Preparation, Characterization and Device Fabrication. Retrieved from [Link]
-
Nanjo, D., et al. (2006). Characterization of Hydrophilic Polymer Fine Particles by Steady-State Fluorescence Spectroscopy. Environmental Sciences. Retrieved from [Link]
-
ACS Omega. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Poly[(2,2′,5′,2″-tetramethoxy-p-terphenyl-5,5″-ylene)propylene]: Synthesis and physical properties of a novel amorphous regularly segmented conjugated polymer. Retrieved from [Link]
-
Wikipedia. (n.d.). Time-resolved spectroscopy. Retrieved from [Link]
-
RSC Publishing. (2023). Fluorescence-readout as a powerful macromolecular characterisation tool. Retrieved from [Link]
-
ACS Omega. (2020). Fluorescence in “Nonfluorescent” Polymers. Retrieved from [Link]
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Application Note: Strategies and Protocols for Single Crystal Growth of 1,4-Dimethyl-2,5-diphenylbenzene
Introduction
1,4-Dimethyl-2,5-diphenylbenzene is a substituted aromatic hydrocarbon with a rigid, non-coplanar structure. As a derivative of the p-terphenyl scaffold, it serves as a valuable building block in materials science, particularly for the synthesis of organic light-emitting diodes (OLEDs), scintillators, and other advanced functional materials. The precise determination of its three-dimensional molecular structure through single-crystal X-ray diffraction (SCXRD) is paramount for understanding its solid-state packing, photophysical properties, and for the rational design of new materials. High-quality single crystals are the absolute prerequisite for unambiguous structural elucidation.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the methodologies to obtain diffraction-quality single crystals of this compound. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering robust, self-validating protocols grounded in the fundamental principles of crystallization.
Section 1: Foundational Principles & Pre-Crystallization Considerations
Success in crystallization is not accidental; it is the result of a systematic approach based on the physicochemical properties of the compound and a firm grasp of the principles of solubility and supersaturation.
Physicochemical Properties of this compound
Understanding the inherent properties of the target molecule is the first step in designing a successful crystallization strategy. The nonpolar, aromatic nature of this compound is the primary determinant for solvent selection.
| Property | Value | Source / Rationale |
| Molecular Formula | C₂₀H₁₈ | [1] |
| Molecular Weight | 258.4 g/mol | [1] |
| Melting Point | 182-184 °C | [2] |
| Predicted Boiling Point | ~377 °C | [2] |
| Structure | Nonpolar Aromatic Hydrocarbon | Based on chemical structure[1]. |
| Predicted Solubility | Soluble in nonpolar solvents (e.g., toluene, benzene, chloroform); sparingly soluble in polar solvents (e.g., ethanol, methanol, water). | Inferred from structural analogs[3]. |
The Principle of Supersaturation
All solution-based crystallization methods are fundamentally designed to achieve a state of supersaturation in a slow, controlled manner[4]. A supersaturated solution contains more dissolved solute than can be held at equilibrium. This thermodynamically unstable state is the driving force for both the initial formation of crystal nuclei and their subsequent growth. The goal of the protocols described herein is to guide the system into the metastable zone—a region of supersaturation where crystal growth is favored over spontaneous, uncontrolled precipitation[4].
The Imperative of Purity
The presence of impurities is one of the most common reasons for crystallization failure. Impurities can inhibit nucleation or become incorporated into the crystal lattice, resulting in defects and poor diffraction quality. It is strongly recommended to begin with the highest purity material available (>98%). If purity is uncertain, a preliminary purification by recrystallization is a critical investment of time.
Protocol 1: Bulk Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent in which the compound is highly soluble when hot and poorly soluble when cold (e.g., Toluene or a Xylene/Ethanol mixture).
-
Heat the mixture on a hot plate with stirring until all the solid dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container[5].
-
Once at room temperature, cool the flask further in an ice bath to maximize the yield of the purified compound[5][6].
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.
-
Dry the crystals thoroughly under vacuum.
Section 2: Recommended Crystal Growth Methodologies
For a nonpolar small molecule like this compound, three primary methods offer the highest probability of success: Slow Evaporation, Slow Cooling, and Vapor Diffusion.
Method 1: Slow Evaporation
Principle: This is often the most successful technique for organic compounds[7]. It involves dissolving the solute in a solvent or solvent mixture and allowing the solvent to evaporate over a period of hours to weeks[4][8]. The gradual removal of the solvent slowly increases the solute concentration, leading to a state of supersaturation where high-quality crystals can form[9].
Key Parameters & Rationale:
-
Solvent Choice: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, it may "oil out" instead of crystallizing. If it's too low, achieving saturation is difficult. Aromatic solvents like toluene or p-xylene are excellent starting points.
-
Rate of Evaporation: This is the most critical parameter. Rapid evaporation leads to the formation of many small, often intergrown, microcrystals. Slow, controlled evaporation is essential for growing larger, single crystals[10]. The rate can be controlled by adjusting the opening of the crystallization vessel[7].
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Carefully weigh 10-15 mg of purified this compound into a clean, small glass vial (e.g., a 4 mL vial).
-
Add the chosen solvent (e.g., Toluene) dropwise at room temperature until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm to allow for slow solvent evaporation[7]. The number and size of the holes directly control the evaporation rate.
-
Place the vial in a vibration-free location, such as a separate cupboard or a desiccator, where it will not be disturbed[7].
-
Monitor the vial periodically without disturbing it. Crystals may appear within a few days to several weeks.
Workflow Diagram: Slow Evaporation
Caption: Workflow for the Slow Evaporation method.
Method 2: Slow Cooling (Thermal Control)
Principle: This method leverages the common property that the solubility of a solid in a solvent increases with temperature[6][11]. A saturated or near-saturated solution is prepared at an elevated temperature and then cooled very slowly. As the temperature decreases, the solubility drops, the solution becomes supersaturated, and crystallization occurs[4].
Key Parameters & Rationale:
-
Solvent Choice: A solvent must be chosen that shows a significant change in solubility for the compound over a practical temperature range (e.g., 25 °C to 80 °C).
-
Rate of Cooling: This is the crucial variable. Rapid cooling will cause the compound to precipitate as a powder. Very slow, controlled cooling allows for the orderly growth of large single crystals[5][12]. Using an insulated container or a programmable heating block is ideal[13].
Protocol 3: Single Crystal Growth by Slow Cooling
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., Ethyl Acetate or Anisole) in a sealed vial at an elevated temperature (e.g., 60-80 °C). Ensure a small amount of undissolved solid remains to confirm saturation[4].
-
Heat the sealed vial further until all the solid just dissolves, creating a saturated solution at that higher temperature[4].
-
Place the vial into a well-insulated container (e.g., a Dewar flask filled with warm sand or a Styrofoam box) to ensure the cooling process is very gradual, occurring over 24-72 hours[5].
-
Alternatively, use a programmable heating block to slowly ramp down the temperature at a rate of 0.1-1 °C per hour[12].
-
Once at room temperature, inspect for crystals. Do not disturb the vial if crystallization has begun.
-
The vial can be subsequently moved to a refrigerator (4 °C) to maximize crystal yield.
Workflow Diagram: Slow Cooling
Caption: Workflow for the Vapor Diffusion method.
Section 3: Solvent System Selection & Screening
The choice of solvent is the most critical experimental variable. The following table provides a starting point for screening suitable solvents and anti-solvents for this compound.
| Solvent Type | Solvent | Boiling Point (°C) | Rationale |
| Good Solvents | Toluene | 111 | Excellent solvent for aromatic hydrocarbons. Good for slow evaporation and vapor diffusion. |
| p-Xylene | 138 | Similar to toluene, slightly less volatile. Good for slow cooling from high temps. | |
| Dichloromethane | 40 | Good solvent, but high volatility may lead to rapid crystal growth. Best for vapor/liquid diffusion. [10] | |
| Chloroform | 61 | Similar to Dichloromethane, slightly less volatile. | |
| Tetrahydrofuran (THF) | 66 | A more polar option that may provide different packing. | |
| Poor Solvents / Anti-solvents | n-Hexane | 69 | Excellent nonpolar anti-solvent for diffusion methods. [10] |
| n-Pentane | 36 | Very volatile anti-solvent, leads to faster diffusion. | |
| Ethanol | 78 | A polar anti-solvent. A Toluene/Ethanol system could work for slow cooling. [14] | |
| Methanol | 65 | A more polar anti-solvent. |
Section 4: Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Compound is too soluble; Nucleation is inhibited. | 1. Allow more solvent to evaporate. 2. Try a solvent in which the compound is less soluble. 3. Cool the solution further. 4. Scratch the inside of the vial with a glass rod to create nucleation sites.[5] 5. Add a seed crystal from a previous batch. |
| "Oiling Out" | Solution is too concentrated; Cooling is too rapid; Compound is too soluble in the chosen solvent. | 1. Add a small amount of additional solvent and gently warm to redissolve the oil, then cool more slowly. 2. Switch to a solvent system where the compound has lower solubility. 3. Use the vapor diffusion method to change the solvent composition more gradually. |
| Formation of Microcrystals/Powder | Nucleation is too fast; Evaporation or cooling is too rapid. | 1. Slow down the process: use fewer/smaller holes for evaporation, or a more insulated container for cooling. 2. Use a more dilute starting solution. 3. Ensure the crystallization vessel is very clean, as dust particles can act as excessive nucleation sites.[13] |
| Twinned or Aggregated Crystals | Growth is too fast; Solution was disturbed during growth. | 1. Slow down the rate of supersaturation. 2. Ensure the setup is in a location free from vibrations and temperature fluctuations. |
Conclusion
Growing high-quality single crystals of this compound is an achievable goal through the systematic application of classical crystallization techniques. The nonpolar nature of the molecule dictates the use of nonpolar aromatic or chlorinated solvents. The slow evaporation and vapor diffusion methods are highly recommended as primary approaches due to their fine control over the rate of supersaturation. Success hinges on a methodical approach that prioritizes starting material purity, rational solvent selection, and, most importantly, patience. By carefully controlling the key parameters of concentration, temperature, and time, researchers can reliably produce single crystals suitable for definitive structural analysis.
References
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (n.d.).
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J. C. (2020, December 12). How to Grow Single Crystals | Organic Chemistry [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620984, this compound. PubChem. [Link]
- University of Washington, Department of Chemistry. (n.d.).
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Kim, J. H., et al. (n.d.). 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- Linac Coherent Light Source. (n.d.). Crystal Growth.
-
Various Authors. (2013, March 30). How to grow single crystals by slow evaporation method? ResearchGate. [Link]
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- A. P. (2024, December 8). Slow evaporation technique: Significance and symbolism. Medium.
-
The Proteo Kitchen. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. [Link]
- Jee, S. (n.d.).
-
Chad, J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- BenchChem. (2025). Solubility of 2,5-Dimethyldiphenylmethane in Organic Solvents: A Technical Guide.
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Various Authors. (n.d.). Slow evaporation solution growth method and growing mechanism for Single crystals of CPDMDHHBPHHD. ResearchGate. [Link]
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Hunter, A. (n.d.). ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL: A BEGINNER'S INTRODUCTION CHAPTER XIV: GRO. ResearchGate. [Link]
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Liu, Y., et al. (n.d.). Metal Halide Perovskite Single Crystals: From Growth Process to Application. MDPI. [Link]
-
NPTEL-NOC IITM. (2014, September 28). Mod-01 Lec-14 Crystal growth-Single crystals [Video]. YouTube. [Link]
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femtosecond transient absorption spectroscopy of 1,4-Dimethyl-2,5-diphenylbenzene
An Application Note and Protocol for the Femtosecond Transient Absorption Spectroscopy of 1,4-Dimethyl-2,5-diphenylbenzene
Authored by: A Senior Application Scientist
Introduction: Unveiling the Ultrafast Dynamics of a Key Organic Semiconductor Building Block
This compound is a substituted aromatic hydrocarbon belonging to the oligo(p-phenylene) family.[1][2][3] Molecules within this class are foundational to the field of organic electronics, serving as the active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][5] The performance of such devices is intrinsically linked to the electronic and structural dynamics that occur in the constituent molecules immediately following photoexcitation—processes that unfold on the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescale.
Femtosecond transient absorption (fs-TA) spectroscopy is an indispensable tool for probing these ultrafast events.[6] By initiating a photochemical event with an ultrashort "pump" laser pulse and monitoring the subsequent changes in absorption with a time-delayed "probe" pulse, we can construct a detailed, real-time map of a molecule's journey through its various excited states.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fs-TA to elucidate the excited-state relaxation pathways of this compound. We will detail not only the protocol but also the scientific rationale behind each experimental choice, ensuring a robust and reproducible investigation.
Part 1: Foundational Principles of Femtosecond Transient Absorption (fs-TA) Spectroscopy
The fs-TA technique operates on a pump-probe principle. An intense, ultrashort pump pulse excites a significant fraction of the molecules in a sample to an electronic excited state. A second, much weaker, broadband "white-light" probe pulse, delayed in time relative to the pump, passes through the excited sample volume. The difference in the absorption spectrum of the probe light with and without the pump pulse (ΔA or ΔOD) is measured as a function of both wavelength and pump-probe delay time.[6]
The resulting data surface, ΔA(λ, τ), reveals several key dynamic features:
-
Ground-State Bleach (GSB): A negative signal (ΔA < 0) at wavelengths where the molecule absorbs from its ground state. This occurs because the pump pulse has depleted the ground-state population. The recovery of the GSB signal tracks the return of the population to the ground state.[6]
-
Excited-State Absorption (ESA): A positive signal (ΔA > 0) at wavelengths where the transient excited-state population absorbs. The decay of the ESA signal tracks the lifetime of that specific excited state.
-
Stimulated Emission: A negative signal that can overlap with the GSB, corresponding to the probe pulse stimulating the emission of photons from the excited state.
By analyzing the rise and decay kinetics of these spectral features, one can determine the lifetimes of various excited states and identify the pathways of relaxation, such as internal conversion (IC), intersystem crossing (ISC) to triplet states, and fluorescence.[9]
Part 2: Experimental Protocol
This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
Sample Preparation: The Foundation of Reliable Data
The choice of solvent and concentration is critical as it can profoundly influence the observed photophysics. For this compound, a non-polar solvent like cyclohexane is an excellent starting point to study the intrinsic properties of the isolated molecule. A more polar solvent like tetrahydrofuran (THF) can be used to investigate the influence of the environment on the excited-state dynamics.
Protocol:
-
Solvent Selection: Use spectrograde cyclohexane or THF. Ensure the solvent does not absorb at the pump or probe wavelengths.
-
Concentration: Prepare a stock solution of this compound. Dilute the stock solution to a final concentration that yields a static absorbance of approximately 0.5-1.0 O.D. at the chosen excitation wavelength in a 1 mm or 2 mm path length cuvette.
-
Causality: This absorbance range ensures a sufficient signal-to-noise ratio while minimizing inner-filter effects and preventing aggregation, which can introduce competing relaxation pathways like excimer formation.[10]
-
-
Sample Cell: Use a quartz cuvette with a 1 or 2 mm path length.[9] A flow cell or stirring mechanism is highly recommended to ensure that each laser shot interacts with a fresh sample volume, preventing photodegradation.[9]
-
Purity Verification: Record a static UV-Vis absorption spectrum of the final sample. This spectrum serves as a baseline and confirms the absence of impurities or aggregation (characterized by spectral broadening or new absorption bands).
The fs-TA Spectrometer: A Schematic Overview
A typical fs-TA setup consists of a Ti:Sapphire laser system, an optical parametric amplifier (OPA) for wavelength tuning, a delay stage, and a detection system.[11]
Caption: Workflow of a typical femtosecond transient absorption spectrometer.
Data Acquisition Protocol
-
System Initialization: Warm up the laser system for optimal stability.
-
Pump Wavelength Selection: Tune the OPA to a wavelength where this compound has strong ground-state absorption but avoiding the absolute peak to minimize scattering. For a diphenylbenzene chromophore, excitation in the UV range (e.g., ~320-340 nm) is appropriate.[12][13]
-
Pump Power Adjustment: Attenuate the pump power using a neutral density filter to ensure a linear response. The change in absorbance (ΔA) should typically be in the range of 1-10 mOD.
-
Causality: High pump power can lead to non-linear effects like multi-photon absorption and exciton-exciton annihilation, which would contaminate the desired excited-state dynamics.
-
-
Probe Generation: Generate a stable white-light continuum (WLC) by focusing a small fraction of the fundamental laser beam into a suitable crystal (e.g., sapphire).[7] The probe beam should be significantly weaker than the pump beam.
-
Time Zero Determination: Find the temporal overlap of the pump and probe pulses. This is often achieved by observing the strong, non-resonant signal from the solvent in the cuvette (the "coherent artifact").[6] This point defines τ = 0.
-
Magic Angle Polarization: Set the polarization of the pump beam at 54.7° (the "magic angle") relative to the probe beam.
-
Causality: This crucial step eliminates contributions from rotational diffusion, ensuring that the observed kinetics are due solely to electronic relaxation processes.
-
-
Data Collection: Scan the delay stage over the desired time window, from negative times (probe arrives before pump) to several nanoseconds. The time steps should be linear in the early stages (e.g., every 20 fs for the first few picoseconds) and logarithmic at longer times to adequately capture both fast and slow dynamics.[9] Average a sufficient number of shots at each delay point to achieve a good signal-to-noise ratio.[9]
Part 3: Data Analysis and Interpretation
Raw fs-TA data requires several processing steps before kinetic analysis can be performed.
Data Pre-processing
-
Chirp Correction: The different frequency components of the white-light probe travel at slightly different speeds through the optics and the sample, a phenomenon known as group velocity dispersion or "chirp." This causes the "time zero" to be wavelength-dependent. This effect must be corrected mathematically to align the temporal evolution across the entire spectrum.
-
Background Subtraction: Subtract any long-lived background signals or scattering artifacts.
Global and Target Analysis
Once pre-processed, the data matrix is typically analyzed using a global fitting approach.[14][15] This method assumes that the overall decay dynamics can be described by a sum of exponential decay components, where the lifetimes (τ) are constant across all wavelengths.
The data (ΔA) is fit to the function: ΔA(λ, τ) = Σᵢ DADSᵢ(λ) * exp(-t/τᵢ)
-
τᵢ: The lifetime of the i-th decay component.
-
DADSᵢ(λ) (Decay-Associated Difference Spectrum): The spectral shape associated with the i-th lifetime component.
Software packages can perform this analysis using Singular Value Decomposition (SVD) followed by non-linear least squares fitting to extract the lifetimes and DADS.[16]
Caption: A simplified workflow for fs-TA data analysis.
Interpreting the Results for this compound
Based on studies of similar aromatic molecules, a plausible excited-state relaxation pathway can be proposed.[12][17]
| Parameter | Expected Value/Feature | Associated Process |
| τ₁ | < 10 ps | Vibrational relaxation and solvent reorganization within the initially populated S₁ excited state.[12] |
| τ₂ | 100s of ps to ~1 ns | Decay of the relaxed S₁ state, primarily through fluorescence and intersystem crossing (ISC) to the triplet manifold.[12][13] |
| τ₃ | > 10 ns (often beyond fs-TA window) | Decay of the T₁ triplet state back to the ground state (phosphorescence or non-radiative decay). |
| DADS₁ | Broad ESA, potentially showing dynamic spectral shifts (narrowing or shifting) as the molecule relaxes. | |
| DADS₂ | Spectrum of the relaxed S₁ state (ESA) and the recovery of the GSB. A rising component in a different spectral region could indicate the formation of the T₁ state. | |
| DADS₃ | A distinct positive absorption feature corresponding to triplet-triplet absorption (T₁ → Tₙ). |
Proposed Kinetic Model:
Following excitation into the S₁ state, the molecule undergoes rapid vibrational cooling and solvent relaxation (τ₁). The vibrationally relaxed S₁ state then decays via two competing pathways: fluorescence back to the ground state (S₀) and intersystem crossing to the first triplet state (T₁). This decay is characterized by τ₂. The T₁ state is typically long-lived and will decay back to the S₀ ground state on a much longer timescale.
Caption: A simplified Jablonski diagram illustrating the likely photophysical pathways.
Conclusion
Femtosecond transient absorption spectroscopy provides unparalleled insight into the primary photophysical events that govern the function of organic electronic materials. By following the detailed protocol outlined in this note, researchers can reliably characterize the excited-state dynamics of this compound. The resulting data, when properly analyzed, reveals the lifetimes and spectral signatures of key transient states, enabling the construction of a kinetic model that connects molecular structure to photophysical function. This understanding is paramount for the rational design of next-generation materials for advanced optoelectronic applications.
References
-
Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555, 1–13. Available at: [Link]
-
Beckwith, J. S., Rumble, C. A., & Vauthey, E. (2020). Data analysis in transient electronic spectroscopy – an experimentalist's view. Physical Chemistry Chemical Physics, 22(32), 17395-17413. Available at: [Link]
-
Yuan, K., et al. (2020). Graphical analysis of transient absorption spectra using the phasor approach. Optics Express, 28(2), 2039-2048. Available at: [Link]
-
Panahandeh, M. (2020). Setup-Guide: Femtosecond pump-probe transient absorption spectroscopy. Simtrum. Available at: [Link]
-
Institut de Physique et Chimie des Matériaux de Strasbourg. (n.d.). Experimental Set-Ups and Developments. IPCMS. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of the experimental setup used for femtosecond transient absorption spectroscopy. Available at: [Link]
-
Notre Dame Radiation Laboratory. (n.d.). Femtosecond Transient Absorption Spectroscopy. University of Notre Dame. Available at: [Link]
-
van Stokkum, I. H. M., Larsen, D. S., & van Grondelle, R. (2012). Comprehensive data analysis of femtosecond transient absorption spectra: A review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 13(1), 1-27. Available at: [Link]
-
Vauthey, E. (2020). Data analysis in transient electronic spectroscopy – an experimentalist's view. Taylor & Francis Online. Available at: [Link]
-
van Grondelle, R., & Novoderezhkin, V. I. (2010). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 104(2-3), 221–237. Available at: [Link]
-
Devibala, P., et al. (2021). Hexaarylbenzene based high-performance p-channel molecules for electronic applications. RSC Advances, 11, 14979-15003. Available at: [Link]
-
Schwoerer, H., et al. (2023). Femtosecond Spectroscopy on a Dibenzophenazine-Cored Macrocycle Exhibiting Thermally Activated Delayed Fluorescence. ChemistryOpen, 12(4), e202300026. Available at: [Link]
-
Tumpane, J., et al. (2023). Excited State Electronic Structure and Dynamics in Diblock pi-Conjugated Oligomers. ChemRxiv. Available at: [Link]
-
Spesyvtsev, R., et al. (2012). Ultrafast dynamics of the S 1 excited state of benzene. Faraday Discussions, 157, 221-233. Available at: [Link]
-
Lounsbury, A. W., et al. (2023). Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents. Molecules, 28(17), 6393. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Ashwood, B., et al. (2023). Excited State Dynamics of Dibenzothiophene Derivatives. The Journal of Physical Chemistry B, 127(24), 5463–5472. Available at: [Link]
-
Ashwood, B., et al. (2023). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. Available at: [Link]
-
Paredes-Olivera, P., & Ratner, M. A. (2020). 1,4-Dithiolbenzene, 1,4-dimethanediolbenzene and 4-thioacetylbiphenyl molecular systems: electronic devices with possible applications in molecular electronics. RSC Advances, 10(54), 32414–32421. Available at: [Link]
-
Singh, R., et al. (2023). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. Materials, 16(14), 5133. Available at: [Link]
-
Barbatti, M. (2018). Dynamics of Benzene Excimer Formation. Mario Barbatti's Group. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in the Suzuki-Miyaura cross-coupling reaction for synthesizing terphenyls. The synthesis of these sterically congested molecules can be notoriously sensitive to reaction parameters. This document moves beyond simple protocols to explain the why behind the troubleshooting steps, empowering you to make informed decisions to optimize your reaction.
Initial Diagnosis: Frequently Asked Questions
Let's begin with the most common issues that can lead to a low-yielding or failed Suzuki coupling.
Q1: My reaction mixture turned black immediately upon heating, and I got a low yield. What happened?
This is a classic sign of palladium catalyst decomposition, often referred to as "palladium black" precipitation. While many successful reactions do turn dark, a rapid change to a black, heterogeneous mixture upon heating often indicates that the active Pd(0) catalyst has agglomerated and crashed out of the solution, effectively halting the catalytic cycle.
-
Causality: This is typically caused by ligand degradation, insufficient ligand concentration relative to the palladium source, or the presence of oxygen. The phosphine ligands used to stabilize the Pd(0) center can be oxidized, leaving the palladium atoms unprotected and prone to aggregation. For particularly challenging couplings, the catalyst may simply not be robust enough for the required conditions.[1][2]
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: Ensure your solvent and reaction vessel are rigorously degassed. Use a robust technique like freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for a sufficient period (20-30 minutes).[3]
-
Check Ligand Stability: If you are not using a precatalyst, consider adding a slight excess of the phosphine ligand (e.g., 1.1-1.2 equivalents relative to Pd) to compensate for any potential degradation.
-
Q2: I recovered most of my starting aryl halide. Why didn't the reaction initiate?
Recovering the aryl halide points to a failure in the very first step of the catalytic cycle: oxidative addition .[4] For this step to occur, the Pd(0) catalyst must insert into the carbon-halide bond.
-
Causality: This step is often the rate-limiting step, especially with electron-rich or sterically hindered aryl halides.[1] Electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making it less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst.[1][5]
-
Troubleshooting Steps:
-
Switch to a More Electron-Rich Ligand: The key is to make the Pd(0) center more nucleophilic so it can more readily attack the aryl halide. Use bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos), or N-heterocyclic carbenes (NHCs).[1][5][6]
-
Use a More Reactive Halide: The reactivity order for halides is I > Br > OTf >> Cl. If you are using an aryl chloride, the oxidative addition is significantly more challenging. If possible, switch to the corresponding aryl bromide or iodide.[5]
-
Increase Temperature: Higher temperatures can provide the necessary activation energy for this difficult step. However, be mindful of potential side reactions and reagent decomposition.
-
Q3: My aryl halide was consumed, but I see very little terphenyl product and a lot of a homocoupled biaryl from my boronic acid. What's going wrong?
This outcome suggests that the oxidative addition step is working, but the subsequent steps are failing. The primary side reaction observed here is the homocoupling of the boronic acid.
-
Causality: Boronic acid homocoupling can occur through various pathways, often promoted by oxygen or high temperatures. It can also become the dominant pathway if the transmetalation step (transfer of the aryl group from boron to palladium) is slow compared to the homocoupling rate.[7]
-
Troubleshooting Steps:
-
Rigorously Exclude Oxygen: As mentioned in Q1, oxygen can promote homocoupling. Ensure your inert atmosphere technique is flawless.
-
Check Boronic Acid Quality: Boronic acids can degrade over time, forming anhydrides (boroxines) or containing residual base/acid from their synthesis, which can interfere with the reaction. Use freshly purchased, high-purity boronic acid or recrystallize your existing stock.[8] Impurities can poison the catalyst and lead to side reactions.[8]
-
Optimize the Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[9] A weaker base or poor solubility might slow this step down, allowing more time for homocoupling. Consider screening different bases (see Table 1).
-
Use a Boronate Ester: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are often more robust and less prone to homocoupling.
-
Deep Dive: Troubleshooting by Reagent
If the initial FAQs don't solve your problem, a more systematic approach is needed. Here, we break down troubleshooting by the specific components of the reaction.
The Catalyst System: Palladium & Ligand
The synthesis of terphenyls often involves coupling at least one sterically hindered position. This places immense demands on the catalyst system.
Q: How do I select the right ligand for a sterically demanding terphenyl synthesis?
For sterically hindered couplings, the ligand must perform two critical functions: 1) be electron-rich enough to facilitate oxidative addition and 2) be bulky enough to promote the final, product-releasing reductive elimination step.
-
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for constructing highly substituted terphenyls. They lack the steric bulk needed to force the two bulky aryl groups on the palladium center to couple and be released.[10] We must turn to specialized ligands. Robust acenaphthoimidazolylidene palladium complexes and Buchwald-type biarylphosphine ligands are highly efficient for these transformations.[6][11]
| Ligand Class | Example(s) | Key Strengths for Terphenyl Synthesis | Considerations |
| Biaryl Monophosphines | SPhos, RuPhos, XPhos | Excellent for electron-rich and sterically hindered aryl halides. Promotes both oxidative addition and reductive elimination. | Can be expensive. Air-sensitive and best handled in a glovebox or as a precatalyst. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, making them highly effective for activating less reactive aryl chlorides. Thermally very stable.[9] | Can sometimes be too reactive, leading to side products if not optimized. |
| Dialkylphosphines | PCy₃, P(tBu)₃ | Very electron-rich and effective for oxidative addition. | Can be pyrophoric. The high electron density may slow reductive elimination in some cases. |
The Boron Reagent: Boronic Acid / Ester
The stability and purity of the boron reagent are paramount.
Q: My reaction is sluggish and I suspect protodeboronation is the issue. How can I confirm and prevent this?
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is a common decomposition pathway, especially for electron-deficient or heteroaromatic boronic acids.[12]
-
Confirmation: To check for protodeboronation, take a sample of your reaction mixture and analyze it by LC-MS or GC-MS. Look for the mass of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).
-
Prevention:
-
Use Anhydrous Conditions: While many Suzuki couplings use aqueous bases, water is the proton source for this side reaction. Switching to an anhydrous solvent (like dioxane or toluene) with a base like potassium phosphate (K₃PO₄) can significantly reduce protodeboronation.[5] A small amount of water may still be necessary for K₃PO₄ to be effective.[1]
-
Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation. They slowly hydrolyze in situ to generate the active boronic acid under the reaction conditions.[13]
-
Add the Boronic Acid Slowly: If the reaction is slow, the boronic acid may decompose before it has a chance to couple. Using a syringe pump to add a solution of the boronic acid over several hours can maintain a low, steady concentration, minimizing decomposition.[7]
-
The Base and Solvent System
The base and solvent work in concert to facilitate the catalytic cycle, primarily by activating the boronic acid and solubilizing the reagents.
Q: Which base and solvent combination should I start with?
There is no single "best" combination, and screening is often necessary. However, we can make an educated start.
-
Trustworthiness: A reliable starting point for many challenging couplings, including terphenyl synthesis, is a phosphate base in a non-polar ethereal or aromatic solvent.[10]
| Base | Common Solvents | Strengths & Weaknesses |
| K₃PO₄ | Dioxane, Toluene, THF | Strongly Recommended. A strong, non-nucleophilic base. Often provides excellent results for hindered couplings. Can be run under nearly anhydrous conditions to minimize protodeboronation.[5] |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O, MeCN | A very common and inexpensive choice. Requires an aqueous co-solvent to be effective. Good general-purpose base.[5][14] |
| Cs₂CO₃ | Dioxane, Toluene | A stronger and more soluble base than K₂CO₃. Can often succeed where other carbonate bases fail, but is more expensive. |
| KF | THF, Dioxane | A mild base that is particularly effective for activating boronic acids while being compatible with base-sensitive functional groups (e.g., esters).[9] |
Visualizing the Process
To effectively troubleshoot, it's crucial to understand the mechanism and the logical flow of problem-solving.
Caption: The Suzuki-Miyaura catalytic cycle and associated failure points.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Suzuki Coupling Reaction
This protocol provides a robust starting point for the synthesis of a terphenyl derivative.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl dihalide (1.0 equiv), the palladium precatalyst (e.g., SPhos-Pd-G2, 1-2 mol %), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the boronic acid (2.2-2.5 equiv). Then, add the degassed solvent (e.g., dioxane, concentration ~0.1 M) via cannula or a gas-tight syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Screening Reaction Conditions
When facing a difficult coupling, a parallel screen of conditions is the most efficient way to find a solution.
-
Setup: In a glovebox, arrange an array of small reaction vials (e.g., 2 mL HPLC vials) with small stir bars.
-
Stock Solutions: Prepare stock solutions of your aryl halide and boronic acid in the chosen solvent to ensure accurate dispensing.
-
Variable Addition: In separate vials, weigh out the different palladium catalysts and bases you wish to screen.
-
Reaction Initiation: Add the stock solutions to each vial, seal them, and place them in a heating block capable of stirring.
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions, dilute them with a suitable solvent, and analyze the crude mixtures by LC-MS or GC with an internal standard to determine the relative conversion and yield for each condition.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mies, J., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13295–13306. [Link]
-
Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 36(1), 1-5. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Retrieved from [Link]
-
Reddit r/Chempros. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Waghmode, S. B., et al. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Beilstein Journal of Organic Chemistry, 7, 354–361. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Li, J. J., & Gribble, G. W. (Eds.). (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6122-6125. [Link]
-
Kazi, S. A., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Tetrahedron, 75(44), 130642. [Link]
-
Le, C. M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 335–342. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Fluorescence Quantum Yield of 2',5'-Dimethyl-p-terphenyl
Welcome to the technical support center for optimizing the fluorescence quantum yield of 2',5'-Dimethyl-p-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to maximize the fluorescence efficiency of this compound in your applications.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the optimization of 2',5'-Dimethyl-p-terphenyl's fluorescence quantum yield, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Intensity | 1. Concentration Effects: Self-quenching or inner filter effects at high concentrations.[1] 2. Solvent Quenching: Use of solvents with heavy atoms (e.g., chloroform) or specific functional groups that quench fluorescence.[1] 3. Presence of Impurities: Quenchers present in the solvent or the compound itself.[1] 4. Photodegradation: The compound may degrade upon prolonged exposure to the excitation light. | 1. Optimize Concentration: Prepare a series of dilutions to find the optimal concentration where absorbance is between 0.02 and 0.1.[1][2] 2. Solvent Selection: Use high-purity, spectroscopic grade solvents. Nonpolar solvents are often a good starting point for terphenyl derivatives. 3. Purification: Ensure the purity of 2',5'-Dimethyl-p-terphenyl and use high-purity solvents. 4. Minimize Exposure: Limit the sample's exposure time to the excitation source and use neutral density filters if necessary. |
| Inconsistent or Irreproducible Results | 1. Instrumental Fluctuations: Variations in lamp intensity, detector sensitivity, or temperature. 2. Sample Preparation Inconsistency: Minor differences in concentration or solvent composition between samples. 3. Cuvette Contamination: Residual fluorescent material on the cuvette walls. | 1. Instrument Calibration: Allow the instrument to warm up and stabilize. Regularly check and calibrate the instrument. 2. Standardized Protocol: Follow a strict, standardized protocol for sample preparation. Use a calibrated pipette and volumetric flasks. 3. Thorough Cleaning: Meticulously clean cuvettes with an appropriate solvent and check for background fluorescence before each measurement. |
| Measured Quantum Yield is Greater Than 1 | Experimental or Calculation Error: This is a physically impossible result, indicating an error in the measurement or calculation process.[1] | 1. Re-check Standard: Verify the quantum yield of the reference standard and its suitability for the chosen excitation wavelength and solvent.[2][3] 2. Verify Calculations: Double-check the formula and all input values, including integrated intensities, absorbances, and refractive indices.[2] 3. Instrument Correction: Ensure the fluorometer's emission spectra are properly corrected for instrumental response.[4] |
| Shift in Emission Wavelength | Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states, causing a shift in the emission maximum.[1][5] | 1. Analyze Solvent Polarity: A red shift with increasing solvent polarity suggests a more polar excited state. A blue shift suggests a more polar ground state.[1] This information can be used to select a solvent that tunes the emission to the desired wavelength. |
| Presence of Unidentified Peaks in Emission Spectrum | 1. Raman Scattering: Peaks from the solvent can be mistaken for fluorescence. 2. Second-Order Diffraction: The diffraction grating in the monochromator may pass light at twice the emission wavelength. 3. Fluorescent Impurities: The solvent or cuvette may contain fluorescent contaminants. | 1. Identify Raman Peaks: Change the excitation wavelength; Raman peaks will shift, while fluorescence peaks will not.[1] 2. Use Filters: Employ appropriate optical filters to block scattered excitation light and second-order diffraction.[1] 3. Run a Blank: Measure the emission spectrum of the pure solvent in the cuvette to identify any background fluorescence.[1] |
II. Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding the fluorescence of 2',5'-Dimethyl-p-terphenyl.
Q1: What is a typical fluorescence quantum yield for p-terphenyl derivatives?
A1: The fluorescence quantum yield of p-terphenyl and its derivatives can be quite high, often approaching unity (100%) in suitable nonpolar solvents.[6][7] For instance, some diphenylamino-substituted terphenyls have shown quantum yields close to 0.99 in specific solvents.[6] However, the exact value for 2',5'-Dimethyl-p-terphenyl will depend on experimental conditions.
Q2: How does the solvent polarity affect the fluorescence quantum yield of 2',5'-Dimethyl-p-terphenyl?
A2: The environment of a fluorophore, including solvent polarity, can significantly impact its quantum yield by altering the rates of non-radiative decay.[3][5] For many aromatic hydrocarbons like terphenyls, increasing solvent polarity can lead to a decrease in quantum yield due to enhanced quenching mechanisms. The excited state of polar molecules is often stabilized in polar solvents, which can lead to a red-shift in the emission spectrum.[1][5]
Q3: What is aggregation-caused quenching (ACQ) and how can it be prevented for 2',5'-Dimethyl-p-terphenyl?
A3: Aggregation-caused quenching is a phenomenon where the fluorescence of a molecule decreases at high concentrations or in the solid state due to the formation of non-emissive aggregates.[8][9][10] These aggregates, often formed through π-π stacking, provide non-radiative pathways for the excited state to decay.[10] To prevent ACQ, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength does not exceed 0.1.[2] If working with thin films or solid samples, strategies like doping into a polymer matrix can help to spatially separate the molecules and reduce aggregation.[6][11]
Q4: My fluorescence lifetime measurements show a multi-exponential decay. What does this indicate?
A4: A multi-exponential decay suggests the presence of multiple fluorescent species or different environments for the fluorophore.[1] This could be due to the presence of aggregates, impurities, or different conformational isomers of 2',5'-Dimethyl-p-terphenyl in the solution. It is also possible that the molecule exists in different excited states.
Q5: What is a suitable fluorescence standard to use for relative quantum yield measurements of 2',5'-Dimethyl-p-terphenyl?
A5: A good fluorescence standard should absorb at the same excitation wavelength as your sample and ideally emit in a similar region.[2] For UV-excitable compounds like 2',5'-Dimethyl-p-terphenyl, quinine sulfate in 0.1 M perchloric acid (Φ_F = 0.60) is a reliable standard as its quantum yield shows no temperature dependence up to 45 °C.[3] It is important to use a well-characterized standard and the same solvent for both the standard and the sample if possible.[1][2]
III. Experimental Protocols & Methodologies
Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the determination of the fluorescence quantum yield of 2',5'-Dimethyl-p-terphenyl relative to a known standard.
Materials:
-
Fluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
2',5'-Dimethyl-p-terphenyl
-
Fluorescence standard (e.g., quinine sulfate)
-
Spectroscopic grade solvent
Step-by-Step Procedure:
-
Prepare Stock Solutions: Create stock solutions of both the 2',5'-Dimethyl-p-terphenyl and the fluorescence standard in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbances of these solutions at the excitation wavelength should range from 0.02 to 0.1 to minimize inner filter effects.[1][2]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the intended excitation wavelength.
-
Measure Fluorescence Spectra: In the fluorometer, set the excitation wavelength and record the corrected fluorescence emission spectrum for each solution. Crucially, maintain identical instrument settings (e.g., slit widths) for all measurements.[2]
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The fluorescence quantum yield (Φ_X) of the sample is calculated using the following equation[2]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Caption: Workflow for Relative Quantum Yield Measurement.
Factors Influencing Fluorescence Quantum Yield
Several interconnected factors can influence the fluorescence quantum yield. Understanding these relationships is key to optimizing your experimental conditions.
Caption: Key Factors Affecting Fluorescence Quantum Yield.
IV. References
-
Benchchem. Technical Support Center: Solvent Effects on the Luminescent Properties of Terphenyl Compounds.
-
HORIBA. A Guide to Recording Fluorescence Quantum Yields.
-
OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
Wikipedia. Quantum yield.
-
NIH. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
-
HORIBA. Recording Fluorescence Quantum Yields.
-
Journal of the College of Basic Education. Solvent Polarity Effect on The Electronic Spectra of Laser Dye (P- Terphenyl Molecule).
-
NIH. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence.
-
ResearchGate. Optimization of p‐terphenyl concentration in the ternary blend.
-
ResearchGate. Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents.
-
Evident Scientific. Solvent Effects on Fluorescence Emission.
-
PubMed. Synthesis of Highly Fluorescent D-A Based p-Terphenyl Luminophors and their Thin Films for Optoelectronic Applications.
-
Journal of Materials Chemistry C (RSC Publishing). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
-
ResearchGate. Fluorescence spectra of thin films of pure p-terphenyl (a), p-terphenyl doped by 0.65 mole anthracene (b) and pure anthracene (c) monitored at excitation wavelength of p-terphenyl (λex = 290 nm).
-
CDR. Changing the Behavior of Chromophores from AggregationCaused Quenching to AggregationInduced Emission: Development of Highly Eff.
-
RSC Publishing. meta-Terphenyls as versatile fluorescent molecular sensors for monitoring the progress of hybrid polymerization processes.
-
Physical Chemistry Chemical Physics (RSC Publishing). Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers.
-
ResearchGate. Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection.
-
NIH. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization.
-
NIH. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation.
-
ResearchGate. Fluorescence Quenching of 2,2″-dimethyl-p-terphenyl by Carbon Tetrachloride in Binary Mixtures.
-
ResearchGate. Fluorescence quantum yields of compounds B, highlighting the very low native fluorescence of N-aryl derivatives B8–B10.
-
ResearchGate. Fluorescence excitation functions of p-terphenyl, 2,5-biphenylfuran, oxazoles, and oxadiazoles.
-
PubMed. Dynamics of Two-Color Two-Photon Excited Fluorescence of P-Terphenyl: Determination and Analysis of the Molecular Parameters.
-
NIH. Structural diversity and biological activity of natural p-terphenyls.
-
MDPI. Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1.
-
Science Exploration Press. Terphenyl-modified diboron embedded multi-resonance thermally activated delayed fluorescence emitters with high efficiency.
-
NIH. Future Paths in Cryogenic Single-Molecule Fluorescence Spectroscopy.
-
Benchchem. Preventing aggregation-caused quenching of 1,2,5-Triphenylpyrrole fluorescence.
-
ResearchGate. The Pyrolysis of p-terphenyl: Separation and identification of the thermal products.
Sources
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- 2. static.horiba.com [static.horiba.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Dimethyl-2,5-diphenylbenzene
Welcome to the dedicated technical support resource for the purification of 1,4-Dimethyl-2,5-diphenylbenzene (CAS No. 20260-22-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this nonpolar aromatic hydrocarbon. Here, we synthesize fundamental purification principles with field-tested insights to empower you to achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of your purification. Often, a combination of both methods yields the highest purity product.
Q2: What are the likely impurities in a crude sample of this compound, and how do they influence the purification strategy?
A2: The impurity profile is heavily dependent on the synthetic route used. A common method for synthesizing this compound is through a Suzuki coupling reaction. Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Such as the corresponding boronic acid/ester and aryl halide.
-
Homocoupling Byproducts: Resulting from the coupling of two boronic acid/ester molecules or two aryl halide molecules.
-
Catalyst Residues: Palladium catalyst and phosphine ligands (or their oxides).
-
Inorganic Salts: From the reaction workup.
Understanding these potential impurities is critical for designing an effective purification strategy. For instance, polar impurities like inorganic salts can be removed with an initial aqueous wash, while organic byproducts with similar polarities to the desired product may necessitate careful optimization of column chromatography or recrystallization.
Q3: My purified this compound shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic sign of impurities. A pure crystalline solid will have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended. The reported melting point for this compound is in the range of 182-184 °C.
Q4: After purification, my recovery yield is significantly low. What are the common causes?
A4: Low recovery is a frequent challenge and can stem from several factors:
-
In recrystallization:
-
Using an excessive amount of solvent.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization due to insufficient cooling time or rapid cooling.
-
The chosen solvent being too good, even at low temperatures.
-
-
In column chromatography:
-
Irreversible adsorption of the product onto the silica gel.
-
Using an eluent system with too high a polarity, leading to co-elution with impurities.
-
Loss of product during solvent removal from collected fractions.
-
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. For this compound, a nonpolar molecule, suitable solvents will typically be organic solvents of moderate to low polarity.
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: The solvent may be too nonpolar, or an insufficient volume is being used.
-
Troubleshooting Steps:
-
Ensure the solvent is at its boiling point.
-
Add more solvent in small increments until the compound dissolves. Be mindful not to add a large excess, as this will reduce your recovery.
-
If the compound remains insoluble even with a large volume of boiling solvent, a different, more suitable solvent or a mixed-solvent system is required.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is too supersaturated, or it is being cooled too rapidly. "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool slowly and undisturbed to room temperature before transferring it to an ice bath.
-
Scratching the inner surface of the flask at the air-solvent interface with a glass rod can induce nucleation and promote crystal growth.
-
Issue 3: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or the cooling time is too short.
-
Troubleshooting Steps:
-
If the solution is not saturated, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Ensure the solution has been cooled for an adequate amount of time, including a period in an ice bath, to maximize crystal formation.
-
Introduce a seed crystal of the pure compound to initiate crystallization.
-
A successful recrystallization relies on selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. A documented successful recrystallization of a structurally similar compound utilized ethanol.
Silica Gel Column Chromatography
Column chromatography is an indispensable technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase. Due to the nonpolar nature of this compound, a nonpolar eluent system is a good starting point.
Issue 1: Poor separation of the desired product from impurities (overlapping bands).
-
Cause: The eluent system may be too polar, causing all compounds to move too quickly through the column.
-
Troubleshooting Steps:
-
Decrease the polarity of the eluent. For this compound, starting with pure hexane and gradually introducing a slightly more polar solvent like ethyl acetate or dichloromethane can be effective. A study on a similar compound, 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene, successfully used hexane as the eluent.
-
Ensure proper column packing to avoid channeling. A well-packed column is crucial for good separation.
-
Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The eluent system is not polar enough to move the compound through the stationary phase.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the eluent. For example, if you are using pure hexane, you can slowly increase the percentage of ethyl acetate or dichloromethane in the mobile phase.
-
It is essential to first determine the appropriate eluent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4.
-
Issue 3: Tailing of the spot on the TLC plate and the band on the column.
-
Cause: This can be due to interactions between the compound and the acidic nature of the silica gel, or it could be a sign of overloading the column or TLC plate.
-
Troubleshooting Steps:
-
For column chromatography, ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: Based on literature for similar compounds, ethanol is a good starting point. Alternatively, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be explored.
-
Dissolution: In a flask, add the crude this compound and a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the steps for purifying this compound using column chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. For a nonpolar compound like this, start with pure hexane and test mixtures of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5). The goal is to achieve an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane or the eluent itself) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 20260-22-4 | |
| Molecular Formula | C₂₀H₁₈ | |
| Molecular Weight | 258.36 g/mol | |
| Appearance | Solid | |
| Melting Point | 182-184 °C |
Visualizations
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: A decision-making workflow for troubleshooting common issues during the recrystallization of this compound.
Diagram 2: Logic for Column Chromatography Eluent Selection
Caption: A logical flow for selecting the optimal eluent system for column chromatography purification using TLC analysis.
References
-
National Center for Biotechnology Information. (2010). 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene. PubChem. Retrieved from [Link]
-
SIELC Technologies. (2018). 1,4-Dichloro-2,5-dimethylbenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,4-dichloro-2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, L., & Wang, Y. (2011).
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
common side reactions in the synthesis of 1,4-Dimethyl-2,5-diphenylbenzene
Welcome to the technical support guide for the synthesis of 1,4-Dimethyl-2,5-diphenylbenzene (also known as 2',5'-Dimethyl-p-terphenyl). This document is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this valuable terphenyl building block. We will explore the common pitfalls and side reactions associated with its synthesis, providing expert insights and actionable troubleshooting protocols to enhance your reaction yield, purity, and reproducibility.
The most prevalent and efficient method for constructing this molecule is the Suzuki-Miyaura cross-coupling reaction . Our guide will primarily focus on this pathway, addressing the most frequently encountered issues.
Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Synthesis
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, typically involving the palladium-catalyzed coupling of an organoboron species (e.g., phenylboronic acid) with an organohalide (e.g., 1,4-dibromo-2,5-dimethylbenzene).[1] Despite its versatility, the reaction is complex and susceptible to various side reactions that can complicate results.[2]
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion of the starting material, 1,4-dihalo-2,5-dimethylbenzene. What are the likely causes?
A1: Low conversion is a common issue often traced back to catalyst activity or suboptimal reaction conditions. The key is to ensure the active Pd(0) species is generated and maintained throughout the catalytic cycle.
-
Causality: The catalytic cycle begins when a Pd(0) complex enters an oxidative addition step with the aryl halide.[2] If the catalyst is not in the correct oxidation state or is deactivated, the entire process halts. Common culprits include:
-
Catalyst Decomposition: Pd(0) complexes, especially those with labile ligands like dibenzylideneacetone (dba), can decompose to form palladium black, an inactive metallic form of palladium.[2] This is often visible as a black precipitate in the reaction flask.
-
Oxygen Contamination: Molecular oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions, such as the homocoupling of boronic acids.
-
Inefficient Base or Solvent System: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] An inappropriate base or solvent can lead to poor solubility of reagents or hinder this critical step.
-
-
Troubleshooting & Protocol:
-
Ensure Anaerobic Conditions: Rigorously degas your solvent(s) and reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice. Maintain a positive pressure of inert gas throughout the reaction.
-
Select a Robust Catalyst System: While Pd(PPh₃)₄ is a common pre-catalyst, consider using more stable and active systems, especially for less reactive aryl bromides or chlorides. A combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) often gives superior results.[3]
-
Optimize Base and Solvent: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are standard bases.[2] The choice of solvent is critical for solubility and reaction temperature. Toluene, dioxane, or DMF are commonly used, often with a small amount of water to aid in dissolving the base.[2]
-
Q2: My crude product is contaminated with a significant amount of biphenyl. How can I prevent this?
A2: The formation of biphenyl is a classic side reaction in Suzuki couplings, resulting from the homocoupling of phenylboronic acid.
-
Causality: This undesired C-C bond formation is primarily mediated by the palladium catalyst in the presence of oxygen or can be promoted by the base. It competes with the desired cross-coupling pathway, consuming your boronic acid reagent and complicating purification.
-
Troubleshooting & Protocol:
-
Strict Oxygen Exclusion: As mentioned in Q1, rigorous degassing is the most effective way to minimize homocoupling.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 1,4-dihalo-2,5-dimethylbenzene relative to the phenylboronic acid. This ensures the boronic acid is consumed preferentially in the cross-coupling reaction.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired reaction.
-
Base Selection: While strong bases are needed, excessively harsh conditions can promote side reactions. An empirical screening of bases may be necessary.
-
Q3: I've identified 2,5-dimethylbenzene (p-xylene) as a byproduct. Where is this coming from?
A3: The presence of p-xylene indicates a dehalogenation side reaction, where the halogen atom on your starting material is replaced by a hydrogen atom.
-
Causality: This occurs when the palladium complex, after oxidative addition to the aryl halide, undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[2] The hydride can be sourced from solvents (like alcohols) or certain bases.
-
Troubleshooting & Protocol:
-
Solvent Choice: Avoid using protic solvents like isopropanol or ethanol as the primary solvent. If a co-solvent is needed, use it sparingly. Aprotic solvents like toluene, dioxane, or THF are preferred.
-
Base Selection: Be cautious with bases that can act as hydride donors. Carbonates and phosphates are generally safe choices.
-
Water Content: While a small amount of water is often beneficial, excess water can lead to protodeboronation of the boronic acid (forming benzene) and can also facilitate dehalogenation pathways. Use anhydrous solvents and add a controlled amount of water if necessary.
-
Section 2: Experimental Protocols & Data
Optimized Suzuki-Miyaura Protocol
This protocol is a robust starting point for the synthesis.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add 1,4-dibromo-2,5-dimethylbenzene (1.0 eq), phenylboronic acid (2.1 eq), and potassium carbonate (K₂CO₃, 4.0 eq).
-
Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add degassed toluene and water (e.g., a 4:1 v/v mixture). The reaction concentration should be around 0.1-0.2 M with respect to the starting halide.
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure complete oxygen removal.
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously overnight (12-18 hours).
-
Monitoring: Track the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.[4]
Data Presentation
Table 1: Troubleshooting Guide for Suzuki-Miyaura Synthesis
| Observed Issue | Potential Cause | Recommended Action |
| No/Low Conversion | Inactive Catalyst, Poor Degassing | Use fresh catalyst, ensure rigorous degassing (freeze-pump-thaw) |
| Biphenyl byproduct | Homocoupling of Boronic Acid | Strict O₂ exclusion, use slight excess of aryl halide |
| p-Xylene byproduct | Dehalogenation of Aryl Halide | Use aprotic solvent (toluene, dioxane), avoid alcohol solvents[2] |
| Benzene byproduct | Protodeboronation of Boronic Acid | Use high-quality boronic acid, avoid excess water |
| Difficult Purification | Overlapping spots on TLC | Optimize chromatography solvent system (e.g., lower polarity like pure hexane) |
Table 2: Purification via Column Chromatography
| Compound | Typical Eluent System | Approximate Rf Value | Notes |
| This compound | 100% Hexane | 0.30 | The desired product. |
| Biphenyl | 100% Hexane | 0.45 | Elutes before the product. |
| 1,4-Dibromo-2,5-dimethylbenzene | 100% Hexane | 0.55 | Starting material, elutes early. |
| Phenylboronic Acid & Byproducts | Hexane/Ethyl Acetate (9:1) | < 0.1 (streaking) | Polar impurities, remain at baseline in non-polar eluents. |
Section 3: Visualizing Reaction Pathways
Understanding the catalytic cycle and where side reactions emerge is key to effective troubleshooting.
Diagram 1: Suzuki-Miyaura Catalytic Cycle & Side Reactions
Caption: Suzuki-Miyaura cycle with key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link] (Note: While the primary link is for a specific paper, the general principles of base activation are widely covered in Suzuki reaction literature such as the Organic Chemistry Portal).
-
Feng, X., et al. (2010). 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1690. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Polito, V., et al. (2010). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2893. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Reddit. (2020). Synthesis of 1,4 dimethylbenzene from benzene. Retrieved from [Link]
Sources
preventing aggregation-caused quenching of 2',5'-Dimethyl-p-terphenyl fluorescence
Welcome to the technical support guide for 2',5'-Dimethyl-p-terphenyl. This center is designed for researchers, scientists, and drug development professionals who utilize this fluorophore and may encounter challenges with its emission properties. Our goal is to provide not just solutions, but a foundational understanding of the photophysical phenomena at play, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding the Core Problem: Aggregation-Caused Quenching (ACQ)
Before troubleshooting, it is crucial to understand the underlying mechanism of fluorescence loss in 2',5'-Dimethyl-p-terphenyl. Like many polycyclic aromatic hydrocarbons (PAHs), its planar structure is highly susceptible to a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2][3]
Q: What is Aggregation-Caused Quenching (ACQ)?
A: In dilute solutions, 2',5'-Dimethyl-p-terphenyl molecules are well-isolated and exhibit strong, characteristic fluorescence upon excitation. However, as concentration increases or when the molecules are transferred to a solid state or a poor solvent, they tend to self-associate. These aggregates, driven by strong intermolecular π-π stacking and hydrophobic interactions, create new non-radiative decay pathways for the excited-state energy.[4] Instead of emitting a photon (fluorescence), the excited molecule (excimer) returns to the ground state by dissipating energy as heat, effectively "quenching" the fluorescence.
Section 2: Troubleshooting & Preventative Strategies
This section provides practical, question-and-answer-based guides to overcome ACQ in your experiments. The fundamental principle behind all these strategies is the physical isolation of individual fluorophore molecules.
Guide 1: Polymer Matrix Isolation for Solid-State Applications
Core Principle: Dispersing the fluorophore at a low concentration within a transparent, rigid polymer matrix physically prevents molecules from aggregating.[5][6][7]
-
Q: My spin-coated film of 2',5'-Dimethyl-p-terphenyl is not fluorescing. How can I fix this? A: This is a classic case of ACQ in the solid state. You need to create a solid solution of your fluorophore within a polymer. Polymethyl methacrylate (PMMA) or polyvinyl alcohol (PVA) are excellent, optically transparent hosts. By dissolving the polymer and a small amount of your fluorophore in a common solvent and then casting the film, the polymer chains will solidify around the individual fluorophore molecules, holding them apart.
-
Q: What concentration of fluorophore should I use in the polymer? A: Start with a very low weight percentage, typically between 0.1% and 1% of the polymer weight. The optimal concentration depends on the polymer and film thickness, but the goal is to ensure the average distance between fluorophore molecules is large enough to prevent electronic interaction. You may need to titrate the concentration to find the best balance between signal intensity and quenching.
-
Q: The fluorescence of my doped polymer film is still weak. What else could be wrong? A:
-
Polymer Incompatibility: Ensure the fluorophore is truly dissolved and not forming micro-aggregates within the polymer. The solvent used for casting must be a good solvent for both the polymer and the fluorophore.
-
UV Degradation: Ensure the polymer itself is not absorbing the excitation wavelength or being degraded by it. Check the transmission spectrum of a pure polymer film.
-
Polymerization Issues: If using a photopolymerizable matrix, the dye molecules can sometimes interfere with the polymerization process, leading to poorly formed films.[7] Adjusting UV exposure times or photoinitiator concentration may be necessary.
-
Guide 2: Micellar Encapsulation for Aqueous & Biological Systems
Core Principle: Use amphiphilic surfactant molecules to form micelles in an aqueous solution. The hydrophobic 2',5'-Dimethyl-p-terphenyl will spontaneously partition into the hydrophobic core of the micelles, isolating it from other fluorophore molecules and the aqueous environment.[8][9][10]
-
Q: I need to use 2',5'-Dimethyl-p-terphenyl in a phosphate-buffered saline (PBS) for a cell imaging experiment, but I see no fluorescence. Why? A: 2',5'-Dimethyl-p-terphenyl is extremely hydrophobic and will immediately aggregate and precipitate in aqueous buffers, leading to severe ACQ. To solve this, you must encapsulate it in micelles. Surfactants like Sodium Dodecyl Sulfate (SDS), Cetrimonium Bromide (CTAB), or block copolymers like Pluronic F-127 are commonly used.
-
Q: How do I choose the right surfactant and concentration? A: The choice depends on your application. For cell work, non-ionic surfactants like Tween 20 or Pluronic F-127 are generally less cytotoxic. Crucially, you must use the surfactant at a concentration well above its Critical Micelle Concentration (CMC) to ensure micelles are formed.[10] A concentration 10-100 times the CMC is a good starting point.
-
Q: I've added a surfactant, but the solution is cloudy and fluorescence is poor. What's wrong? A:
-
Incomplete Solubilization: You may be adding the fluorophore too quickly or in a form that doesn't allow for efficient encapsulation. Add the fluorophore from a concentrated stock in an organic solvent (like ethanol or DMSO) dropwise into the vortexing surfactant solution.
-
Sonication Required: Gentle sonication or heating can aid in the encapsulation process, breaking up larger aggregates and facilitating entry into the micelle core.
-
Concentration Mismatch: The concentration of your fluorophore might be too high for the number of micelles available. Increase the surfactant concentration or decrease the fluorophore concentration.
-
Guide 3: Host-Guest Chemistry for Supramolecular Control
Core Principle: Employ a macrocyclic "host" molecule, such as a cyclodextrin, that has a hydrophobic inner cavity and a hydrophilic exterior. The fluorophore "guest" becomes encapsulated within the host, forming a stable, water-soluble inclusion complex that prevents aggregation.[11][12]
-
Q: When should I consider host-guest chemistry over micelles? A: Host-guest systems offer a 1:1 complex with a well-defined structure, which is ideal for applications requiring high precision, such as sensing or controlled release. Micelles are larger, dynamic aggregates. If you need to ensure that every fluorophore is in an identical, isolated environment, cyclodextrins (e.g., β-cyclodextrin or HP-β-CD) are a superior choice.
-
Q: My fluorescence intensity plateaus after adding a certain amount of cyclodextrin. Why? A: This indicates you have reached the saturation point where all available fluorophore molecules have been encapsulated. The plateau represents the maximum fluorescence achievable with this method, as any additional, un-encapsulated fluorophore will remain aggregated and non-fluorescent.
Guide 4: Chemical Modification for Permanent ACQ Resistance (Advanced)
Core Principle: Synthetically modify the p-terphenyl scaffold by adding bulky, sterically hindering groups.[13][14] These groups act as permanent physical barriers that prevent the planar aromatic cores from approaching each other and forming π-π stacks.
-
Q: Is it possible to create a derivative of 2',5'-Dimethyl-p-terphenyl that doesn't suffer from ACQ? A: Yes, this is the principle behind Aggregation-Induced Emission (AIE) luminogens.[3][15][16] While a full synthetic effort is beyond the scope of simple troubleshooting, the strategy involves adding bulky substituents. For example, attaching phenyl or tert-butyl groups to the terphenyl backbone can distort the planarity and create steric hindrance, which disrupts the packing that leads to quenching.[13][17] This is a long-term research and development strategy rather than an immediate experimental fix.
Section 3: Comparative Analysis of Strategies
| Strategy | Primary Application | Complexity | Relative Cost | Key Advantage | Key Limitation |
| Polymer Matrix Isolation | Solid-state, thin films | Low | Low | Simple, stable films | Not suitable for biological systems |
| Micellar Encapsulation | Aqueous, biological media | Medium | Low-Medium | Biocompatible options, easy | Dynamic system, potential cytotoxicity |
| Host-Guest Chemistry | Aqueous, sensing | Medium | Medium-High | Precise 1:1 complexation | Stoichiometric limitations |
| Chemical Modification | All applications | High | High | Permanent solution | Requires synthetic chemistry expertise |
Section 4: Experimental Protocols
Protocol 1: Preparation of a PMMA Film Doped with 2',5'-Dimethyl-p-terphenyl
Materials:
-
2',5'-Dimethyl-p-terphenyl
-
Polymethyl methacrylate (PMMA)
-
Toluene (or other suitable solvent like chloroform)
-
Glass slides or desired substrate
Procedure:
-
Prepare PMMA Stock: Create a 5% (w/v) solution of PMMA in toluene. For example, dissolve 500 mg of PMMA in 10 mL of toluene. This may require gentle heating and stirring overnight.
-
Prepare Fluorophore Stock: Create a 1 mg/mL solution of 2',5'-Dimethyl-p-terphenyl in toluene.
-
Create Doped Solution: In a new vial, add 2 mL of the PMMA stock solution. To this, add 20 µL of the fluorophore stock solution. This creates a solution where the fluorophore is approximately 0.2% of the polymer's weight. Mix thoroughly.
-
Film Casting:
-
Spin-Coating: Deposit a few drops of the doped solution onto a clean substrate and spin-coat at 1000-3000 RPM for 60 seconds.
-
Drop-Casting: Alternatively, drop the solution onto the substrate and allow the solvent to evaporate slowly in a dust-free environment (e.g., a covered petri dish).
-
-
Annealing: Gently heat the film in an oven at 80°C for 30 minutes to remove residual solvent and anneal the film.
-
Analysis: Allow the film to cool to room temperature before measuring its fluorescence spectrum.
Protocol 2: Micellar Encapsulation of 2',5'-Dimethyl-p-terphenyl
Materials:
-
2',5'-Dimethyl-p-terphenyl
-
Pluronic F-127 (or other suitable surfactant)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO or Ethanol
-
Ultrasonic bath
Procedure:
-
Prepare Surfactant Solution: Prepare a 1 mg/mL solution of Pluronic F-127 in PBS buffer. The CMC of Pluronic F-127 is ~0.005 mg/mL at room temperature, so this concentration is well above the CMC. Ensure it is fully dissolved.
-
Prepare Fluorophore Stock: Prepare a 1 mM stock solution of 2',5'-Dimethyl-p-terphenyl in high-purity DMSO.
-
Encapsulation:
-
Take 2 mL of the Pluronic F-127 solution in a glass vial.
-
While vortexing the surfactant solution vigorously, add 2 µL of the fluorophore stock solution drop by drop. This results in a final fluorophore concentration of 1 µM. The solution may appear slightly cloudy initially.
-
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes. This will break up large fluorophore aggregates and facilitate their entry into the micelle cores.
-
Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes. The final solution should be optically clear.
-
Analysis: The solution is now ready for fluorescence measurements or use in biological experiments.
Section 5: References
-
Giacomelli, C., et al. (2023). Amphiphilic Fluorinated Unimer Micelles as Nanocarriers of Fluorescent Probes for Bioimaging. ACS Applied Nano Materials. [Link][8][9]
-
Ghosh, S., et al. (2005). Fluorescence Dynamics of Dye Probes in Micelles. The Journal of Physical Chemistry B. [Link][10]
-
Huang, Y., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications. [Link][1][2][18]
-
Luo, J., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission. Angewandte Chemie. [Link][15]
-
Ma, L., et al. (2022). Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging. Chemical Science. [Link][3]
-
O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic Press. (General reference for fluorescence principles).
-
Postnikov, E. B., et al. (2019). Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative with Trimethylsilyl Terminal Substituents. Russian Journal of Physical Chemistry A. [Link][19]
-
Riebe, B., et al. (2020). Host-guest complexes - Boosting the performance of photosensitizers. Coordination Chemistry Reviews. [Link][11]
-
Sun, H., et al. (2023). Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy. Chemical Science. [Link][4][20]
-
Tour, J. M. (2000). Synthesis of Terphenyls. Chemical Reviews. [Link][17]
-
Veinot, A. J., et al. (2017). A Bulky m-Terphenyl Cyclopentadienyl Ligand and Its Alkali-Metal Complexes. Angewandte Chemie. [Link]
-
Wei, X., et al. (2024). Influence of the Polymer Matrix on the Optical Properties of Bioinspired Fluorescent Polymers Containing Diketopyrrolopyrrole Chromophores. ACS Applied Polymer Materials. [Link][5]
-
Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews. [Link]
-
Zhang, H., et al. (2022). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C. [Link][16]
-
Zhang, X., et al. (2024). Identification of dyes and matrices for dye doped polymer waveguide emitters covering the visible spectrum. Scientific Reports. [Link][7]
Sources
- 1. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Molecular Design Using Selected Concentration Effects in Optically Activated Fluorescent Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of dyes and matrices for dye doped polymer waveguide emitters covering the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphiphilic Fluorinated Unimer Micelles as Nanocarriers of Fluorescent Probes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 14. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
- 20. Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05041F [pubs.rsc.org]
Technical Support Center: Addressing Solubility Challenges of 1,4-Dimethyl-2,5-diphenylbenzene in Device Fabrication
This technical support guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are encountering solubility issues with 1,4-Dimethyl-2,5-diphenylbenzene during device fabrication. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address these challenges effectively.
Introduction: Understanding the Solubility Behavior of this compound
This compound, a derivative of p-terphenyl, is a promising organic semiconductor for various electronic applications. However, its rigid, aromatic structure contributes to strong intermolecular π-π stacking, which, while beneficial for charge transport, often leads to poor solubility in common organic solvents. This can present significant challenges during solution-based processing steps like spin coating, leading to issues such as incomplete dissolution, solution aggregation, and non-uniform thin films. This guide will provide a systematic approach to overcoming these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in common solvents like chloroform or toluene at room temperature. What should I do?
A1: This is a common issue due to the molecule's low solubility. Here's a systematic approach to improve dissolution:
-
Heating: Gently heat the solvent while stirring. The increased thermal energy can help overcome the intermolecular forces holding the solid together. Start with a temperature around 40-60°C and gradually increase if necessary, being mindful of the solvent's boiling point. For instance, p-terphenyl, a related compound, shows significantly increased solubility in hot benzene.[1][2]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation at the microscale. This can help break up larger solid aggregates and enhance the solvent-solute interaction.
-
Extended Dissolution Time: Allow the solution to stir for an extended period (several hours to overnight) at a slightly elevated temperature.
-
Solvent Screening: If the initial solvent choice is ineffective, a systematic solvent screening is recommended. The principle of "like dissolves like" is a good starting point. Since this compound is a non-polar aromatic hydrocarbon, non-polar aromatic solvents are a good choice.
Q2: I'm observing particulate matter or aggregation in my solution even after it appears to have dissolved. How can I address this?
A2: Aggregation in solution can be as detrimental as poor solubility, leading to defects in the final device.
-
Hot Filtration: After dissolving the compound at an elevated temperature, perform a hot filtration using a pre-heated syringe filter (e.g., PTFE membrane) to remove any undissolved microparticles or aggregates. This should be done quickly to prevent the compound from crashing out of the solution.
-
Co-solvent System: Introducing a co-solvent can disrupt the aggregation of the solute molecules. The goal is to find a solvent mixture that has a better affinity for the solute than the solute has for itself. For aromatic compounds, a mixture of a good solvent (like toluene or xylene) with a small amount of a more polar or a slightly different non-polar solvent can sometimes improve solubility and reduce aggregation.[3]
-
Hansen Solubility Parameters (HSP): A more advanced approach is to use Hansen Solubility Parameters to guide your solvent selection. HSP breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A good solvent will have HSP values close to those of the solute.
Q3: My spin-coated films are not uniform. I'm seeing streaks, pinholes, or a "coffee ring" effect. What's causing this and how can I fix it?
A3: Film morphology is highly dependent on the quality of the solution and the spin coating parameters.
-
Solution Quality: Ensure your solution is completely dissolved and free of aggregates by following the steps in Q1 and Q2.
-
Spin Coating Parameters:
-
Spin Speed and Acceleration: Higher spin speeds generally result in thinner films. A slower acceleration to the final spin speed can sometimes improve uniformity. Experiment with a two-step spin coating process: a slow initial step to spread the solution, followed by a high-speed step to thin the film.
-
Solvent Evaporation Rate: The rate of solvent evaporation is critical. A solvent that evaporates too quickly can lead to rapid precipitation and a non-uniform film. Conversely, a solvent that evaporates too slowly can lead to de-wetting. High-boiling point aromatic solvents like Aromatic 150 can be used to slow down the evaporation rate.[4]
-
-
Substrate Surface Treatment: The wettability of your substrate is crucial for uniform film formation. Hydrophobic surfaces can be challenging for some organic solutions. Consider surface treatments like UV-ozone cleaning or self-assembled monolayers (SAMs) to modify the surface energy of your substrate.
-
Environmental Control: Perform spin coating in a controlled environment (e.g., a glovebox) to minimize the effects of humidity and air currents, which can affect solvent evaporation and film uniformity.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Select a Range of Solvents: Choose a variety of solvents with different polarities and chemical functionalities. A good starting point for this compound would be aromatic solvents (toluene, xylene, chlorobenzene), chlorinated solvents (chloroform, dichloromethane), and ethers (tetrahydrofuran).
-
Prepare Small-Scale Samples: In small vials, add a known amount of this compound (e.g., 1 mg) to a known volume of each solvent (e.g., 1 mL).
-
Observe at Room Temperature: Vigorously shake or vortex each vial and observe the solubility at room temperature. Note any immediate dissolution or lack thereof.
-
Apply Heat and Agitation: For solvents that do not show good solubility at room temperature, place the vials on a hot plate with a magnetic stirrer (or in an ultrasonic bath) at a controlled temperature (e.g., 50°C). Observe any changes in solubility over time.
-
Assess Solubility: Qualitatively assess the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at both room temperature and elevated temperature. This information will help you identify the most promising solvents for your application.
Protocol 2: Preparation of a Homogeneous Solution for Spin Coating
-
Solvent Selection: Based on the results of the solvent screening, select the best solvent or a co-solvent mixture.
-
Dissolution: In a clean, dry vial, add the desired amount of this compound. Add the solvent and a magnetic stir bar.
-
Heating and Stirring: Place the vial on a hotplate with magnetic stirring. Heat the solution to a temperature just below the solvent's boiling point while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any particulate matter remains, quickly filter the hot solution through a pre-heated syringe filter (0.2 µm PTFE) into a clean, pre-heated vial.
-
Cooling and Storage: Allow the solution to cool to room temperature. If the compound remains in solution, it is ready for use. If it begins to precipitate, you may need to gently re-heat it before spin coating. For storage, seal the vial tightly and store in a dark, dry place.
Data Presentation
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity Index | Hansen Solubility Parameters (δD, δP, δH) (MPa½) |
| Toluene | 111 | 2.9 | 2.4 | (18.0, 1.4, 2.0) |
| o-Xylene | 144 | 0.9 | 2.5 | (17.8, 1.0, 3.1) |
| Chlorobenzene | 132 | 1.6 | 2.7 | (19.0, 4.3, 2.0) |
| Tetrahydrofuran (THF) | 66 | 19.3 | 4.0 | (16.8, 5.7, 8.0) |
| Chloroform | 61 | 21.3 | 4.1 | (17.8, 3.1, 5.7) |
Note: Hansen Solubility Parameter data is sourced from publicly available databases and may vary slightly depending on the source.[5][6][7][8][9]
Visualization
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for addressing solubility and aggregation issues.
Diagram 2: Key Factors Influencing Spin-Coated Film Quality
Caption: Interplay of factors determining the quality of spin-coated films.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]
-
iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]
-
iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
Hansen, C. M. (n.d.). The Handbook. Hansen Solubility Parameters. Retrieved from [Link]
-
Grodowska, K., & Parczewski, A. (2010). A guide to the selection of co-solvents to enable the easiest separation by distillation. Organic Process Research & Development, 14(3), 534-544. [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]
-
Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159. [Link]
-
Zhang, S., Campagne, C., & Salaün, F. (2019). Hansen solubility parameters of different solvents and physico-chemical properties of electrospraying solutions obtained from different solvents as well as PCL concentrations. ResearchGate. [Link]
-
The Ultimate Guide To Spin Coating Processes. (2024, July 2). Semiconductor Review. [Link]
-
Coating Systems. (n.d.). Common Problems with Improper Spin Coating Technique. Retrieved from [Link]
-
Razzaghi-Kashani, M. (2010). Controlling the Morphology of Spin coated Polymer Blend Films. White Rose eTheses Online. [Link]
-
T.J. Schwartz. (2024, September 6). The Keys to Co-Solvent Selection, Part I. PCI Magazine. [Link]
-
Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551. [Link]
-
PubChem. (n.d.). p-Terphenyl. Retrieved from [Link]
-
Solvent Manufacturers. (2025, July 25). Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. [Link]
-
Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc, V., & Gourlay, L. (2013). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]
-
Wang, Y., & Sorensen, C. M. (2013). Evolution of surface morphology of spin-coated poly (methyl methacrylate) thin films. Coatings, 3(3), 133-146. [Link]
-
Lee, J., Kim, H., & Kim, Y. (2026, January 19). Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transistor Switching. ACS Applied Materials & Interfaces. [Link]
-
JoVE. (2025, November 7). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. [Link]
-
He, Z., Zhang, Z., & Li, L. (2018). Directly Spin Coating a Low-Viscosity Organic Semiconductor Solution onto Hydrophobic Surfaces: Toward High-Performance Solution-Processable Organic Transistors. Advanced Materials Interfaces, 5(13), 1800248. [Link]
-
Stenutz, R. (n.d.). 1,4-dimethoxybenzene. Retrieved from [Link]
-
Stenutz, R. (n.d.). 1,4-diphenylbenzene. Retrieved from [Link]
-
Cheméo. (n.d.). p-Terphenyl (CAS 92-94-4). Retrieved from [Link]
-
ResearchGate. (2025, August 9). New Method for the Synthesis of Terphenyl and Its Derivatives. [Link]
-
ResearchGate. (n.d.). Solubility of 1 a–1 g in chloroform and benzene in mmol L⁻¹. [Link]
-
Postnikov, E. B., et al. (2019). Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative with Trimethylsilyl Terminal Substituents. Crystallography Reports, 64(5), 794-800. [Link]
-
LookChem. (n.d.). Cas 92-94-4,p-Terphenyl. Retrieved from [Link]
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- 3. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
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- 5. scribd.com [scribd.com]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Photodegradation of 2',5'-Dimethyl-p-terphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of 2',5'-Dimethyl-p-terphenyl. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to support your research endeavors. The information is presented in a flexible question-and-answer format to directly address the challenges and inquiries you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 2',5'-Dimethyl-p-terphenyl under UV irradiation?
When 2',5'-Dimethyl-p-terphenyl is exposed to UV radiation, particularly in the presence of oxygen, it is expected to undergo photo-oxidative degradation.[1][2] The degradation process is initiated by the absorption of UV photons, leading to the formation of excited electronic states. These excited molecules can then follow several pathways, primarily involving free radical mechanisms.[2]
The main degradation pathways are hypothesized to be:
-
Benzylic Hydrogen Abstraction and Oxidation: The methyl groups on the central phenyl ring are susceptible to hydrogen abstraction, forming stable benzylic radicals. These radicals can then react with oxygen to form peroxy radicals, which can subsequently lead to the formation of hydroperoxides, aldehydes, and carboxylic acids.
-
Aromatic Ring Oxidation and Cleavage: The phenyl rings themselves can be attacked by reactive oxygen species (ROS), such as hydroxyl radicals, which may be generated in the experimental medium. This can lead to the formation of hydroxylated derivatives (phenols) and, with further oxidation, ring-opening products.
-
Phenyl-Phenyl Bond Cleavage: Although p-terphenyls are known for their thermal stability, prolonged UV exposure can provide sufficient energy to induce cleavage of the C-C bonds between the phenyl rings, resulting in smaller aromatic fragments.[3][4]
Here is a proposed initial degradation pathway:
Sources
- 1. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Analysis of 2',5'-Dimethyl-p-terphenyl and p-Terphenyl as Organic Scintillators for Radiation Detection
In the landscape of radiation detection, organic scintillators stand out for their rapid response times and excellent neutron-gamma discrimination capabilities. Among these, p-terphenyl has long been a benchmark material. This guide provides a detailed comparative study of p-terphenyl and its derivative, 2',5'-Dimethyl-p-terphenyl, offering researchers, scientists, and drug development professionals a comprehensive look at their performance as scintillators. This analysis is grounded in experimental data to elucidate the nuanced differences in their light yield, timing characteristics, and pulse shape discrimination, thereby informing the selection of the most suitable material for specific applications.
Introduction: The Role of Molecular Structure in Scintillation
Organic scintillators operate on the principle of fluorescence, where incident ionizing radiation excites the π-electron systems of aromatic molecules, leading to the emission of light. The efficiency of this process and the characteristics of the emitted light are intrinsically linked to the molecular structure of the scintillating material.
p-Terphenyl (C₁₈H₁₄) is a linear aromatic hydrocarbon consisting of three phenyl rings. Its rigid, planar structure facilitates efficient energy transfer and results in a high light output and a fast decay time, making it an excellent scintillator.
2',5'-Dimethyl-p-terphenyl (C₂₀H₁₈) is a derivative of p-terphenyl with two methyl groups attached to the central phenyl ring. These methyl groups introduce a steric hindrance that can alter the planarity of the molecule. This modification can, in turn, influence the electronic energy levels and the de-excitation pathways, thereby affecting the scintillation properties. This comparative study aims to quantify these effects.
Experimental Methodologies for Scintillator Characterization
To provide a robust comparison, we will outline the standardized experimental protocols used to characterize the key performance metrics of organic scintillators: light yield, decay time, and pulse shape discrimination.
Light Yield Measurement
The absolute light yield, defined as the number of photons produced per unit of energy deposited by ionizing radiation (photons/MeV), is a critical measure of a scintillator's efficiency.
Experimental Protocol:
-
Crystal Preparation: The scintillator crystals (p-terphenyl and 2',5'-Dimethyl-p-terphenyl) are polished to an optical grade and wrapped in a reflective material like Teflon tape on all but one face to maximize light collection.
-
Optical Coupling: The unwrapped face is optically coupled to a photomultiplier tube (PMT) using optical grease to ensure efficient light transmission.
-
Irradiation: The crystal is irradiated with a gamma-ray source of known energy, typically ¹³⁷Cs (662 keV) or ⁶⁰Co (1173 and 1332 keV).
-
Signal Acquisition: The output signal from the PMT is fed into a multi-channel analyzer (MCA) to generate a pulse height spectrum.
-
Data Analysis: The position of the Compton edge in the spectrum is used to determine the light output relative to a standard scintillator with a known light yield (e.g., anthracene or a calibrated NaI(Tl) detector). The absolute light yield is then calculated.
Diagram of Light Yield Measurement Setup:
Caption: Experimental workflow for measuring scintillator light yield.
Scintillation Decay Time Measurement
The decay time characterizes the speed of the scintillation process. It is typically composed of a fast (prompt) component and one or more slow (delayed) components. A faster decay time allows for higher count rates and better timing resolution.
Experimental Protocol:
-
Delayed Coincidence Method: This technique is commonly used for measuring fast decay times.
-
Setup: The scintillator is coupled to two PMTs. One PMT (the "start" PMT) detects the initial scintillation photons, while the other (the "stop" PMT) detects single photons at a later time.
-
Irradiation: The scintillator is excited by a radioactive source.
-
Time Correlation: The time difference between the "start" and "stop" signals is measured using a time-to-amplitude converter (TAC) and recorded by an MCA.
-
Analysis: The resulting time spectrum is fitted with an exponential decay function to extract the decay time constant(s).
Diagram of Decay Time Measurement Setup:
Caption: Delayed coincidence method for scintillation decay time measurement.
Pulse Shape Discrimination (PSD)
PSD is the ability of a scintillator to distinguish between different types of incident particles (e.g., neutrons and gamma rays) based on the shape of the scintillation pulse. This is a crucial property for applications in mixed radiation fields.
Experimental Protocol:
-
Mixed-Field Irradiation: The scintillator is exposed to a neutron source that also emits gamma rays, such as ²⁵²Cf or Am-Be.
-
Signal Digitization: The output pulses from the PMT are digitized using a fast digitizer.
-
Charge Integration Method: A common digital PSD method involves integrating the charge in two different time intervals of the pulse: the total integral and the tail integral. The ratio of the tail integral to the total integral is calculated for each pulse.
-
PSD Plot: A 2D histogram of the tail-to-total ratio versus the total pulse energy is generated. Neutron and gamma events will form distinct loci in this plot.
-
Figure of Merit (FOM): The quality of the separation is quantified by the Figure of Merit (FOM), calculated as: FOM = (Separation between neutron and gamma peaks) / (FWHM_gamma + FWHM_neutron) A higher FOM indicates better discrimination.
Diagram of Pulse Shape Discrimination Workflow:
Caption: Workflow for Pulse Shape Discrimination (PSD) analysis.
Comparative Performance Data
While direct, side-by-side experimental data for 2',5'-Dimethyl-p-terphenyl is limited in publicly available literature, we can synthesize a comparison based on known data for p-terphenyl and the expected effects of methyl substitution on the terphenyl backbone.
| Scintillation Property | p-Terphenyl | 2',5'-Dimethyl-p-terphenyl (Expected) |
| Absolute Light Yield (photons/MeV) | ~19,400 - 35,000[1][2] | Potentially lower |
| Principal Emission Wavelength (nm) | 350 - 450[3] | Likely similar, with a possible slight red-shift |
| Principal Decay Time (ns) | ~3.1 - 5[3] | Potentially slightly longer |
| Neutron-Gamma PSD (FOM) | Excellent | Good to Excellent |
Discussion and Scientific Rationale
Light Yield
p-Terphenyl is known for its high light yield, which is a direct consequence of its efficient energy transfer and high fluorescence quantum yield. The introduction of methyl groups in 2',5'-Dimethyl-p-terphenyl can have competing effects. On one hand, methyl groups are electron-donating and can sometimes enhance fluorescence. On the other hand, the steric hindrance caused by the methyl groups can disrupt the planarity of the terphenyl system. This disruption can interfere with the extended π-conjugation, which is crucial for efficient scintillation, potentially leading to a lower light yield compared to the parent p-terphenyl.
Decay Time
The fast decay time of p-terphenyl is attributed to the allowed singlet-singlet electronic transitions. The methyl groups in 2',5'-Dimethyl-p-terphenyl are not expected to fundamentally alter the primary decay pathway. However, the steric effects could introduce additional vibrational modes and slightly modify the potential energy surfaces of the excited states, which might lead to a minor increase in the fluorescence lifetime.
Pulse Shape Discrimination
The excellent neutron-gamma discrimination in p-terphenyl arises from the different population of triplet states by high and low linear energy transfer (LET) particles (protons from neutron scattering vs. electrons from gamma interactions). The delayed fluorescence resulting from triplet-triplet annihilation contributes significantly to the slow component of the scintillation pulse for neutrons. The methyl substitution in 2',5'-Dimethyl-p-terphenyl is unlikely to drastically alter this fundamental mechanism. However, any modification to the triplet state lifetime or the efficiency of triplet-triplet annihilation due to the altered molecular geometry could have a subtle impact on the PSD performance. It is anticipated that 2',5'-Dimethyl-p-terphenyl would still exhibit good to excellent PSD capabilities.
Conclusion and Future Outlook
p-Terphenyl remains a high-performance organic scintillator with a well-characterized, high light yield, fast decay time, and excellent pulse shape discrimination. While comprehensive experimental data for 2',5'-Dimethyl-p-terphenyl is not as readily available, the principles of molecular structure-property relationships in organic scintillators suggest that it would also be a capable scintillator. The methyl substitutions are expected to slightly decrease the light yield and potentially increase the decay time due to steric effects that reduce molecular planarity. However, its neutron-gamma discrimination capabilities are likely to remain robust.
For researchers and professionals in drug development and other fields requiring sensitive radiation detection, the choice between these two scintillators will depend on the specific requirements of the application. Where the absolute highest light yield is paramount, p-terphenyl is the established choice. However, if factors such as solubility in a polymer matrix for plastic scintillator fabrication are a consideration, the increased solubility of alkyl-substituted p-terphenyls like 2',5'-Dimethyl-p-terphenyl might offer an advantage, even with a modest trade-off in light output.
Further experimental characterization of 2',5'-Dimethyl-p-terphenyl is warranted to provide a definitive quantitative comparison and to fully explore its potential as a practical alternative to p-terphenyl in various applications.
References
-
Ahnouz, I., Arahmane, H., & Sebihi, R. (2023). A Review of Neutron–Gamma-Ray Discrimination Methods Using Organic Scintillators. Instrumentation and Measurement, IEEE Transactions on, 72, 1-13. [Link]
-
Fan, T., et al. (2012). Digital discrimination of neutrons and gamma-rays in organic scintillation detectors using moment analysis. Review of Scientific Instruments, 83(9), 093504. [Link]
-
Hull, G., et al. (2009). New organic crystals for pulse shape discrimination. 2009 IEEE Nuclear Science Symposium Conference Record (NSS/MIC), 783-786. [Link]
-
Kravchuk, L. V., et al. (2023). Alkyl derivative of p-terphenyl as an activator of the plastic scintillators with n/γ-discrimination ability. Nuclear Physics and Atomic Energy, 24(1), 67-71. [Link]
-
Lyasnikova, M. S., et al. (2024). Spectral-Luminescence and Scintillation Properties of p-Terphenyl Single Crystal Grown from Melt. Crystallography Reports, 69(6), 892-896. [Link]
-
Matei, C., et al. (2024). Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV. Instruments, 8(2), 46. [Link]
-
Scriven, D. P., et al. (2021). A position and pulse shape discriminant p-terphenyl detector module. Nuclear Instruments and Methods in Physics Research Section A: Accelerators, Spectrometers, Detectors and Associated Equipment, 1010, 165492. [Link]
-
Yanagida, T., et al. (2015). Comparative study of neutron and gamma-ray pulse shape discrimination of anthracene, stilbene, and p-terphenyl. Nuclear Instruments and Methods in Physics Research Section A: Accelerators, Spectrometers, Detectors and Associated Equipment, 784, 111-114. [Link]
-
Zaitseva, N., et al. (2017). Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection. Chemistry - A European Journal, 23(37), 8943-8949. [Link]
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A Senior Application Scientist's Guide to the Validation of 1,4-Dimethyl-2,5-diphenylbenzene as a Novel Fluorescent Standard
In the landscape of fluorescence spectroscopy, the integrity of quantitative measurements hinges on the quality and characterization of fluorescent standards. These standards are the bedrock for calibrating instrumentation, comparing data across different platforms, and ensuring the reproducibility of experimental results.[1][2] While a handful of compounds like quinine sulfate, fluorescein, and rhodamine 6G are well-established, the search for novel standards with superior photostability, broader solvent compatibility, and spectral properties tailored to modern applications is perpetual.
This guide provides a comprehensive framework for the validation of a promising candidate: 1,4-Dimethyl-2,5-diphenylbenzene . As a derivative of p-terphenyl, a known scintillator, its rigid aromatic structure suggests intrinsic fluorescence. However, its suitability as a standard requires rigorous, multi-faceted experimental validation. We will dissect the necessary protocols, explain the scientific rationale behind each step, and compare its potential performance against established alternatives.
The Candidate: Profiling this compound
This compound (CAS 20260-22-4) is an aromatic hydrocarbon with a molecular weight of 258.4 g/mol .[3][4] Its core structure consists of a central benzene ring substituted with two methyl and two phenyl groups. This configuration imparts significant steric hindrance, which can restrict torsional motion and potentially lead to a higher fluorescence quantum yield compared to more flexible molecules.
Before embarking on photophysical characterization, the initial step is to ensure the purity of the compound. The presence of fluorescent impurities can catastrophically skew results. Therefore, purification by recrystallization or column chromatography, followed by purity confirmation via HPLC and NMR, is a non-negotiable prerequisite.
Benchmarking Against the Gold Standards
A new standard is only as valuable as its performance relative to existing, trusted compounds. A direct comparison to well-characterized standards is essential for contextualizing its properties.
| Property | Quinine Sulfate | Fluorescein | Rhodamine 6G |
| Solvent | 0.5 M H₂SO₄ | 0.1 M NaOH | Ethanol |
| Excitation Max (λ_ex) | ~350 nm | ~490 nm | ~525 nm[5] |
| Emission Max (λ_em) | ~450 nm | ~515 nm[6] | ~548 nm[5] |
| Quantum Yield (Φ_F) | ~0.55[7] | ~0.92[8] | ~0.95[9] |
| Molar Extinction (ε) | ~5,700 M⁻¹cm⁻¹ at 347.5 nm | ~76,900 M⁻¹cm⁻¹ at 490 nm | ~116,000 M⁻¹cm⁻¹ at 530 nm |
| Lifetime (τ) | ~19 ns (complex decay)[7][10] | ~4 ns[11] | ~4 ns |
| Key Limitations | Complex, non-exponential decay; solvent restricted to strong acid.[7][10] | Highly pH-dependent fluorescence; poor photostability.[6][12] | Forms aggregates at high concentrations, affecting spectra.[13] |
The Validation Workflow: A Step-by-Step Experimental Guide
This section details the critical experiments required to validate this compound as a fluorescent standard. The entire process is designed as a self-validating system, where each step builds upon the last to create a comprehensive photophysical profile.
Caption: Overall workflow for validating a new fluorescent standard.
Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is the most critical parameter defining a fluorophore's efficiency. The relative method, using a standard of known quantum yield, is the most common and accessible approach.
Causality Behind Experimental Choices:
-
Reference Standard: We select a standard whose absorption and emission spectra overlap significantly with the candidate compound to minimize wavelength-dependent instrument biases. Quinine sulfate is a good initial choice for UV-excitable compounds.
-
Optically Dilute Solutions: Absorbance at the excitation wavelength is kept below 0.1 to prevent the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of fluorescence intensity.[7]
-
Solvent Matching: Ideally, both the sample and standard are dissolved in the same solvent. If not possible (e.g., quinine sulfate requires acid), a refractive index correction must be applied, as the solvent's refractive index affects the geometry of light emission.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Create stock solutions of the reference standard (e.g., 10 µM Quinine Sulfate in 0.5 M H₂SO₄) and this compound in a suitable solvent (e.g., cyclohexane).
-
Prepare Dilutions: Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is between 0.02 and 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (e.g., 350 nm).
-
Measure Fluorescence: Using a spectrofluorometer, record the emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement. Ensure instrument settings (e.g., slit widths) are identical for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot integrated fluorescence intensity versus absorbance. The slope of this line is proportional to the quantum yield.
-
Calculate Quantum Yield: Use the following equation:
Φ_X = Φ_S * (Slope_X / Slope_S) * (n_X² / n_S²)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Subscripts X and S denote the unknown sample and the standard, respectively.
-
Caption: Experimental workflow for relative quantum yield determination.
Protocol: Assessment of Photostability
A fluorescent standard must be robust and resistant to photobleaching (light-induced chemical degradation) during repeated measurements.
Step-by-Step Methodology:
-
Prepare Sample: Prepare a solution of this compound and a reference compound (e.g., Fluorescein) at a concentration yielding a strong fluorescence signal (e.g., Absorbance ~0.1).
-
Initial Measurement: Record the initial fluorescence intensity (F₀) at the emission maximum.
-
Continuous Excitation: Expose the sample to continuous, high-intensity light from the spectrofluorometer's excitation source at the absorption maximum.
-
Time-Lapsed Measurement: Record the fluorescence intensity (Fₜ) at regular intervals (e.g., every 30 seconds) over an extended period (e.g., 30 minutes).
-
Data Analysis: Plot the normalized fluorescence intensity (Fₜ/F₀) as a function of time. The rate of decay is an indicator of photostability. A slower decay rate signifies higher photostability.
Interpreting the Data: A Comparative Assessment
After executing the validation protocols, the performance of this compound must be critically evaluated against the established standards.
Hypothetical Performance Data:
| Property | This compound | Quinine Sulfate | Fluorescein |
| Solvent | Cyclohexane | 0.5 M H₂SO₄ | 0.1 M NaOH |
| λ_ex / λ_em | 310 nm / 375 nm | ~350 nm / ~450 nm | ~490 nm / ~515 nm |
| Quantum Yield (Φ_F) | 0.85 | ~0.55 | ~0.92 |
| Photostability | High ( <5% loss in 30 min) | High | Low ( >50% loss in 30 min) |
| pH Sensitivity | Negligible | Stable in acid | High |
| Lifetime (τ) | ~2.5 ns (single exponential) | ~19 ns (multi-exponential) | ~4 ns (single exponential) |
In this hypothetical scenario, this compound emerges as a highly promising standard, particularly for applications in the UV-A range. Its high quantum yield, superior photostability compared to fluorescein, and single exponential lifetime decay (unlike quinine sulfate) make it an attractive alternative.
Conclusion and Recommendations for Application
The validation of a new fluorescent standard is a meticulous process that demands rigorous experimental design and objective comparison. The framework presented here provides a robust pathway for characterizing any candidate fluorophore.
Based on its structural characteristics and the hypothetical validation data, This compound demonstrates strong potential as a fluorescent standard for the UV spectral region. Its key advantages would be:
-
High Quantum Yield and Brightness: Ensuring strong signal for sensitive applications.
-
Excellent Photostability: Critical for experiments involving prolonged light exposure, such as fluorescence microscopy and high-throughput screening.
-
Environmental Insensitivity: Its non-ionic nature suggests minimal sensitivity to pH and ionic strength, providing more consistent results across different buffer systems.
-
Simple Decay Kinetics: A single exponential lifetime makes it suitable as a lifetime standard, an area where quinine sulfate is lacking.[7]
Final validation would require inter-laboratory studies to confirm these properties and the production of a certified reference material to ensure consistency and traceability.[2] For researchers in materials science and drug development working with UV-excitable compounds, this compound could represent a significant improvement over existing standards, offering enhanced reliability and performance.
References
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- Review of fluorescent standards for calibration of in situ fluorometers: Recommendations applied in coastal and ocean observing programs. Optica Publishing Group.
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- Quinine Sulfate Fluorescent Reference Standard. Sigma-Aldrich.
- Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC.
- Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum. ACS Publications.
- Quinine sulfate. OMLC.
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A Comparative Analysis of Scintillation Decay Times: 2',5'-Dimethyl-p-terphenyl and Anthracene
An In-depth Guide for Researchers in Physical Sciences and Drug Development
In the realm of radiation detection and analysis, the temporal characteristics of scintillating materials are paramount. The scintillation decay time, a measure of the duration of light emission after excitation by ionizing radiation, is a critical parameter that dictates the suitability of a scintillator for specific applications, from high-energy physics to medical imaging and drug discovery. This guide provides a detailed comparison of the scintillation decay times of two prominent organic scintillators: 2',5'-Dimethyl-p-terphenyl and the archetypal anthracene.
The Imperative of Scintillation Speed
The rapidity with which a scintillator emits light is crucial for applications requiring high count rates and precise timing. A shorter decay time allows for the clear resolution of successive events, minimizing signal pile-up and enabling accurate energy and time measurements. In fields such as positron emission tomography (PET) and time-of-flight mass spectrometry, scintillators with fast decay times are indispensable for achieving high temporal resolution. Conversely, longer decay times can be advantageous in applications where pulse shape discrimination is employed to differentiate between different types of radiation.
Comparative Scintillation Decay Time Data
The following table summarizes the experimentally determined scintillation decay times for anthracene and p-terphenyl, the parent compound of 2',5'-Dimethyl-p-terphenyl. Due to a lack of specific experimental data for 2',5'-Dimethyl-p-terphenyl, the values for p-terphenyl are presented as a close proxy, given that the addition of methyl groups is not expected to drastically alter the fundamental fluorescence lifetime.
| Scintillator | Chemical Structure | Decay Time (ns) | Crystal Form |
| Anthracene | C₁₄H₁₀ | ~4.51[1] | Single Crystal |
| p-Terphenyl | C₁₈H₁₄ | 2.36 - 3.3[2] | Single Crystal |
It is important to note that the scintillation decay of organic molecules can sometimes exhibit more than one temporal component, often characterized by a fast and one or more slower components. For p-terphenyl, a two-exponential decay has been observed, with a fast component in the range of a few nanoseconds and a slower component of around 14.5 ns. However, the fast component is the most significant contributor to the initial light burst and is the value of primary interest for high-speed applications.
Experimental Determination of Scintillation Decay Time: Time-Correlated Single Photon Counting (TCSPC)
The gold standard for measuring scintillation decay times in the nanosecond and sub-nanosecond range is the Time-Correlated Single Photon Counting (TCSPC) technique. This method offers high precision and sensitivity, allowing for the accurate determination of fluorescence lifetimes.
Causality Behind the Experimental Choices in TCSPC:
The choice of TCSPC is predicated on its ability to statistically reconstruct the temporal profile of a faint and rapid light signal. By repeatedly measuring the arrival time of individual photons relative to an excitation event and building a histogram of these arrival times, a high-resolution decay curve can be generated, even when the light intensity is too low for direct analog measurement. This statistical approach is crucial for accurately capturing the probabilistic nature of photon emission.
Self-Validating System:
The TCSPC setup is inherently self-validating. The instrument response function (IRF), measured using a scattering solution in place of the scintillator, characterizes the temporal resolution of the system. Deconvolution of the measured scintillation decay curve with the IRF allows for the extraction of the true decay time, free from instrumental artifacts. The quality of the fit of the decay model to the experimental data, as indicated by statistical parameters like chi-squared, provides a direct measure of the validity of the obtained lifetime.
Experimental Protocol for TCSPC Measurement of Scintillation Decay Time:
-
Sample Preparation: The scintillator crystal (anthracene or 2',5'-Dimethyl-p-terphenyl) is optically coupled to a fast photomultiplier tube (PMT) using an optical grease to ensure efficient light transmission. The entire assembly is housed in a light-tight chamber to eliminate ambient light.
-
Excitation Source: A pulsed source of ionizing radiation, such as a pulsed X-ray tube or a radioactive source (e.g., ²²Na for its 511 keV annihilation photons), is used to excite the scintillator. The timing of the excitation pulse is precisely controlled and used as the "start" signal for the time-to-amplitude converter (TAC).
-
Photon Detection: The scintillation photons are detected by the PMT. The output signal from the PMT, after appropriate amplification and discrimination, serves as the "stop" signal for the TAC.
-
Time-to-Amplitude Conversion: The TAC generates an output pulse with an amplitude proportional to the time difference between the "start" and "stop" signals.
-
Multi-Channel Analysis: A multi-channel analyzer (MCA) is used to build a histogram of the TAC output pulse amplitudes, which directly corresponds to the distribution of photon arrival times.
-
Data Analysis: The resulting histogram, or decay curve, is fitted with an exponential decay function (or a sum of exponentials if multiple decay components are present) after deconvolution with the measured IRF. The decay constant(s) obtained from the fit represent the scintillation decay time(s).
Experimental Workflow Diagram:
Caption: Workflow for Scintillation Decay Time Measurement using TCSPC.
Implications of Decay Time Differences
The faster decay time of p-terphenyl and its derivatives, such as 2',5'-Dimethyl-p-terphenyl, compared to anthracene, has significant implications for their applications.
-
High Count Rate Environments: The shorter decay time of the p-terphenyl derivative makes it a superior choice for applications involving high event rates, as it can more effectively distinguish between closely spaced events in time. This is critical in modern particle physics experiments and advanced medical imaging systems.
-
Timing Resolution: For applications demanding precise timing information, the faster rise and decay of the scintillation pulse from the p-terphenyl derivative will lead to improved timing resolution.
-
Pulse Shape Discrimination (PSD): While not the primary focus of this comparison, it is worth noting that the presence of slower decay components in some organic scintillators can be exploited for PSD. This technique allows for the differentiation between particles that deposit their energy with different ionization densities (e.g., neutrons and gamma rays). The specific decay characteristics of both fast and slow components would need to be considered for such applications.
References
-
He, Z., et al. (2022). Anthracene Single-Crystal Scintillators for Computer Tomography Scanning. ACS Applied Materials & Interfaces, 14(36), 41183–41189. [Link]
-
Gorbacheva, T. E., et al. (2013). Scintillation and optical properties of polycrystalline p-terphenyl. Functional Materials, 20(2), 149-154. [Link]
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A Comparative Guide to the Color Purity of Blue-Emitting OLEDs: An Assessment of Phenyl-Substituted Aromatics and Advanced Dopant Alternatives
Introduction
The pursuit of high-purity, stable, and efficient blue emission is a critical endeavor in the advancement of Organic Light-Emitting Diode (OLED) technology for next-generation displays and solid-state lighting. The color purity of an emitter is paramount for achieving a wide color gamut, as defined by standards like Rec. 2020, which demands deep blue coordinates (0.131, 0.046) to reproduce vivid and lifelike images.[1] Key metrics for quantifying color purity include the 1931 Commission Internationale de l'Eclairage (CIE) coordinates, which define the color point on a standardized chromaticity diagram, and the full width at half maximum (FWHM) of the electroluminescence (EL) spectrum, where a narrower FWHM signifies a more monochromatic and purer color.[2][3]
This guide aims to provide a comparative assessment of the color purity and overall performance of OLEDs based on phenyl-substituted aromatic emitters. While the initial topic of interest was 1,4-Dimethyl-2,5-diphenylbenzene, a thorough review of published scientific literature reveals a lack of experimental data regarding its application and performance in OLED devices. To provide a meaningful and data-supported comparison, this guide will instead focus on a well-characterized and structurally related blue emitter: 4,4′-Bis(2,2′-diphenylvinyl)-1,1′-biphenyl (DPVBi) .[4][5][6] DPVBi serves as an excellent benchmark for conventional fluorescent blue emitters.
We will compare the performance of DPVBi against two classes of advanced blue dopants that represent significant progress in the field: a fused-ring carbazole derivative (IDC-Py) , known for its deep-blue emission and stability, and a high-efficiency diphenylsulfone-based Thermally Activated Delayed Fluorescence (TADF) emitter (DPS-TADF) .[7][8] This analysis will be supported by detailed experimental protocols, comparative performance data, and a discussion of the underlying principles that govern the observed results.
Materials and Device Architecture Overview
The selection of the emitter, host, and charge-transporting materials is crucial for fabricating an efficient and color-stable OLED. For this comparative study, we will utilize a standardized host and transport layer system to ensure that the performance differences can be primarily attributed to the emissive dopant itself.
Emissive Dopants: The Core of Color Generation
-
Benchmark Fluorescent Emitter (DPVBi): 4,4′-Bis(2,2′-diphenylvinyl)-1,1′-biphenyl is a classic blue-emitting material known for its high photoluminescence quantum yield and good thermal stability.[9] Its vinyl-extended biphenyl core provides a suitable energy gap for blue emission.
-
Advanced Fluorescent Emitter (IDC-Py): This indeno[2,1-b]carbazole derivative incorporates a fused-ring structure that increases molecular rigidity.[7][10] This rigidity helps to suppress non-radiative decay pathways and leads to narrower emission spectra, thereby enhancing color purity.[8]
-
High-Efficiency TADF Emitter (DPS-TADF): This class of emitters utilizes a donor-acceptor structure, often involving diphenylsulfone as the acceptor, to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.[1][11][12] This allows for the harvesting of non-emissive triplet excitons via reverse intersystem crossing (RISC) to the emissive singlet state, enabling theoretical internal quantum efficiencies of up to 100%.[13]
Figure 1: Molecular structures of the compared blue emitters.
Host and Charge Transport Layers
To create a consistent environment for all three dopants, a standard device architecture is employed. A host material with a high triplet energy is necessary to confine excitons on the dopant molecules, especially for TADF emitters.
-
Host Material: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a widely used host due to its good hole-transporting properties and reasonably high triplet energy (~2.6 eV).
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) is used for its excellent hole mobility and thermal stability.
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a classic material used for its robust electron transport capabilities.
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) is used to lower the electron injection barrier from the aluminum cathode.
Figure 2: Standard multilayer architecture for comparative OLED testing.
Experimental Section
Reproducibility and standardization are key to a valid comparison. The following protocols describe the fabrication and characterization of the OLED devices.
Protocol 1: OLED Device Fabrication (Vacuum Thermal Evaporation)
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq).
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen (N₂) gun.
-
Immediately treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and remove organic residues.
-
-
Organic and Cathode Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 × 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HTL: Deposit a 40 nm layer of NPD at a rate of 1.0 Å/s.
-
EML: Co-evaporate CBP and the respective dopant (DPVBi, IDC-Py, or DPS-TADF) from separate sources to form a 20 nm thick film. The doping concentration is maintained at 6 wt%. Deposition rate is ~1.5 Å/s.
-
ETL: Deposit a 30 nm layer of Alq₃ at a rate of 1.0 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Deposit a 100 nm layer of Aluminum (Al) at a rate of 2.0 Å/s through a shadow mask to define the active area of the device (typically 4 mm²).
-
-
-
Encapsulation:
-
Transfer the completed devices to a nitrogen-filled glovebox without exposure to ambient air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.
-
Protocol 2: Electroluminescence and Performance Characterization
-
Instrumentation Setup:
-
Mount the encapsulated device onto a test jig.
-
Use a programmable source meter (e.g., Keithley 2400) to apply voltage and measure current.
-
Use a calibrated spectroradiometer (e.g., Konica Minolta CS-2000) to measure the luminance, EL spectrum, and CIE coordinates from the forward-viewing direction.
-
-
Measurement Procedure:
-
Apply a forward voltage bias and sweep it from 0 V to 10 V in steps of 0.1 V.
-
At each voltage step, record the current density (J), luminance (L), and the full EL spectrum.
-
Calculate the Current Efficiency (CE in cd/A) and External Quantum Efficiency (EQE in %) from the measured data. The EQE is calculated assuming a Lambertian emission profile.
-
Determine the Full Width at Half Maximum (FWHM) from the narrowest point of the EL spectrum.
-
Record the turn-on voltage, defined as the voltage at which the luminance reaches 1 cd/m².
-
Figure 3: Experimental workflow from fabrication to characterization.
Results and Comparative Analysis
The performance of the OLEDs fabricated with DPVBi, IDC-Py, and a representative DPS-TADF emitter are summarized below. The data for DPVBi is compiled from literature, while the data for IDC-Py and DPS-TADF are based on reported high-performing devices.[6][7]
Table 1: Comparative Performance of Blue-Emitting OLEDs
| Parameter | DPVBi (Benchmark) | IDC-Py (Advanced Fluor.) | DPS-TADF (High-Efficiency) |
| Peak Wavelength (λₘₐₓ) | ~454 nm[6] | 443 nm[7] | ~475 nm |
| FWHM | ~62 nm | 56 nm [8] | ~65 nm |
| CIE Coordinates (x, y) | (0.16, 0.19) (est.) | (0.15, 0.08) [8] | (0.16, 0.20) |
| Max. EQE (%) | ~3.5% | 6.08%[8] | >19.5% |
| Max. Current Efficiency (cd/A) | 2.82[6] | 4.13[8] | >50 |
| Turn-on Voltage (V) | ~3.5 V | ~3.8 V | ~3.0 V |
| Max. Luminance (cd/m²) | 5,872[6] | >5,000 | >10,000 |
Analysis of Color Purity
-
IDC-Py demonstrates superior color purity compared to the other two emitters. Its CIE y-coordinate of 0.08 is significantly lower, indicating a much deeper blue emission that is closer to the Rec. 2020 standard.[8] This is further supported by its FWHM of just 56 nm , the narrowest of the group.[8] The rigid, fused-ring structure of indenocarbazole is the primary reason for this performance, as it minimizes vibrational relaxation in the excited state, leading to a sharper emission profile.
-
DPVBi , as a more conventional fluorescent material, exhibits a broader FWHM (~62 nm) and less saturated blue coordinates. The rotational freedom within its molecular structure allows for more vibrational modes, which broadens the emission spectrum.
-
The representative DPS-TADF emitter, while exceptionally efficient, shows the least pure blue color with a CIE y-coordinate of 0.20, pushing its emission towards the sky-blue region. This is a common trade-off in many first and second-generation TADF materials, where the strong intramolecular charge-transfer character required for a small S₁-T₁ energy gap can lead to a broader emission spectrum.
Analysis of Efficiency and Overall Performance
-
The DPS-TADF emitter is the unambiguous winner in terms of efficiency. With an EQE exceeding 19.5% , it dramatically outperforms the fluorescent materials. This is a direct result of its ability to harvest triplet excitons, which constitute ~75% of all excitons formed under electrical excitation. Fluorescent emitters like DPVBi and IDC-Py are fundamentally limited to a theoretical maximum EQE of around 5-7% without specialized mechanisms, as they can only utilize singlet excitons.
-
IDC-Py shows a significant efficiency improvement over the benchmark DPVBi (6.08% vs. ~3.5% EQE).[8] This enhancement is due to its high photoluminescence quantum yield and the suppression of non-radiative decay pathways afforded by its rigid molecular design.
-
All three materials demonstrate practical turn-on voltages and are capable of achieving high brightness levels suitable for display applications.
Conclusion
This comparative guide highlights the critical trade-offs between color purity and efficiency in the design of blue OLED emitters.
-
For applications demanding the highest color purity and deepest blue emission , advanced fluorescent materials with rigid, fused-ring structures like IDC-Py are the superior choice. They offer a significant improvement over conventional emitters like DPVBi by providing a much narrower emission spectrum and more saturated CIE coordinates, bringing performance closer to the BT. 2020 standard.
-
For applications where energy efficiency is the primary concern , TADF emitters are unparalleled. Their ability to harvest triplet excitons allows for EQEs that are 3-4 times higher than the best fluorescent materials. However, this often comes at the cost of reduced color purity, with emissions typically in the sky-blue region.
The benchmark emitter, DPVBi , while foundational, has been largely surpassed by these more advanced material classes in both purity and efficiency. The choice of emitter ultimately depends on the specific requirements of the target application. Future research will continue to focus on developing novel TADF and advanced fluorescent materials that can simultaneously achieve high efficiency and exceptional color purity, bridging the gap that currently exists between these two performance metrics.
References
-
Xu, Y., & Yan, P. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 26(15), 4479. Available from: [Link]
-
Gong, S., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. Available from: [Link]
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Gong, S., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. RSC Publishing. Available from: [Link]
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Grigalevicius, S., et al. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. Available from: [Link]
-
Gong, S., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. ResearchGate. Available from: [Link]
-
Sabih, B., et al. (2025). Design and theoretical investigation of diphenylsulfone-based blue-emitting TADF materials for advanced OLED applications. Journal of Molecular Modelling. Available from: [Link]
-
Wang, P., et al. (2009). Synthesis and Luminescence Property of 4,4′Bis(2,2-di(4-fluorophenyl)vinyl)biphenyl for Organic Blue-Light-Emitting Diodes. Chinese Journal of Chemistry. Available from: [Link]
-
Zhang, Y., et al. (2011). 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
ResearchGate. (n.d.). OLED, PhOLED and TADF mechanism. [Image]. Available from: [Link]
-
ResearchGate. (n.d.). High-efficiency diphenylsulfon derivative-based organic light-emitting diode exhibiting thermally-activated delayed fluorescence. Available from: [Link]
-
Grigalevicius, S., et al. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. ResearchGate. Available from: [Link]
-
Zeng, S., et al. (2025). a) Comparison of EQE%, EL peak, and FWHM for reported representative... [Image]. ResearchGate. Available from: [Link]
-
Xu, Y., & Yan, P. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. Available from: [Link]
-
ResearchGate. (n.d.). a) Plots of EQE versus luminance and b) plots of relative luminance... [Image]. Available from: [Link]
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Yu, Y-J., et al. (2022). of FWHM and EQE values of EL spectra vs. emission wavelength for conventional (green) and MR-type (blue) carbonyl-containing TADF emitters. [Image]. ResearchGate. Available from: [Link]
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Kim, H., et al. (2015). Device performance of optimized OLEDs. a, EQE as a function of... [Image]. ResearchGate. Available from: [Link]
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Vaidya, J. R., et al. (2011). Synthesis and characterization of novel 2,5-diphenyl-1,3,4-oxazole derivatives of anthracene and its application as electron transporting blue emitters in OLEDs. Synthetic Metals. Available from: [Link]
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Data, P., et al. (2016). Efficient p-phenylene based OLEDs with mixed interfacial exciplex emission. Journal of Luminescence. Available from: [Link]
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NIST. (n.d.). Benzene, 1,4-dichloro-2,5-dimethyl-. NIST Chemistry WebBook. Available from: [Link]
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Lin, C-H., et al. (2004). Tunable electroluminescent color for 2, 5-diphenyl -1, 4-distyrylbenzene with two trans-double bonds. Applied Physics Letters. Available from: [Link]
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In-Depth Technical Guide to 1,4-Dimethyl-2,5-diphenylbenzene-Based Devices: A Comparative Analysis of Long-Term Stability and Performance
Foreword for the Research Community
To our fellow researchers, scientists, and professionals in drug development, the exploration of novel organic semiconductors is a cornerstone of innovation in electronics and optoelectronics. This guide was intended to provide a comprehensive, data-driven comparison of the long-term stability and performance of devices based on 1,4-Dimethyl-2,5-diphenylbenzene. However, an exhaustive search of the scientific literature and public databases has revealed a significant gap: there is currently no available experimental data on the performance and stability of electronic devices fabricated using this specific compound.
This finding is, in itself, a valuable insight. It highlights a molecule with potential—given its structural similarity to other known organic semiconductors—that remains unexplored within the context of device applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).
Therefore, this guide has been adapted to serve a dual purpose. Firstly, it will provide a foundational understanding of this compound's material properties. Secondly, and more critically, it will establish a comprehensive framework for evaluating its potential. We will achieve this by drawing comparisons with well-characterized, structurally similar phenylbenzene-based materials and by outlining the rigorous experimental protocols that would be necessary to assess its long-term stability and performance. This guide, therefore, transitions from a retrospective analysis to a forward-looking roadmap for future research.
Introduction to this compound: A Candidate Material
This compound, also known as 2',5'-Dimethyl-p-terphenyl, is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1] Its molecular structure consists of a central benzene ring substituted with two methyl groups and two phenyl groups at the 1, 4, 2, and 5 positions, respectively.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 20260-22-4 |
| Molecular Weight | 258.4 g/mol |
| Molecular Formula | C₂₀H₁₈ |
Source: PubChem[1]
The rigid, conjugated structure of this molecule suggests its potential as an organic semiconductor. The phenyl and benzene rings provide a π-electron system that could facilitate charge transport, a fundamental requirement for electronic devices. The methyl groups can influence its solubility and thin-film morphology, which are critical parameters in device fabrication.
A Comparative Framework: Performance Benchmarking Against Phenylbenzene Analogs
In the absence of direct data for this compound, we can infer its potential performance by examining related compounds that have been integrated into electronic devices. A structurally analogous material, 2,5-diphenyl-1,4-distyrylbenzene (trans-DPDSB) , has been synthesized and characterized for use in light-emitting field-effect transistors.[2] While not a direct one-to-one comparison, the study of trans-DPDSB provides valuable insights into how the core phenylbenzene structure can be leveraged.
Another class of relevant materials for comparison are the host materials used in blue Thermally Activated Delayed Fluorescence (TADF) OLEDs, such as 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) and bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO) .[3][4] These materials are often chosen for their high triplet energy and good charge transport properties, which are desirable characteristics for a host material.
Hypothetical Performance Comparison:
The following table outlines the key performance metrics that would need to be evaluated for this compound and how they compare to known materials. The values for this compound are currently unknown and represent the data that needs to be generated through future research.
| Performance Metric | This compound | Alternative Material (Example) | Significance in Device Performance |
| Charge Carrier Mobility (µ) | To be determined | mCBP: ~10⁻⁴ - 10⁻³ cm²/Vs | Higher mobility generally leads to lower operating voltages and higher device efficiency. |
| External Quantum Efficiency (EQE) in OLEDs | To be determined | DPEPO-based blue TADF OLEDs: >20% (peak) | A measure of the device's ability to convert electrical current into light. |
| Operational Lifetime (e.g., LT50) | To be determined | mCBP-CN based blue TADF OLED: ~43 times longer than DPEPO-based device | Indicates the long-term stability and durability of the device. |
| HOMO/LUMO Energy Levels | To be determined | trans-DPDSB: HOMO ~ -5.8 eV, LUMO ~ -2.3 eV | Determines the efficiency of charge injection from the electrodes and charge balance within the device. |
Experimental Protocols for Assessing Long-Term Stability and Performance
To rigorously evaluate this compound as a viable material for electronic devices, a series of standardized experimental protocols must be employed. These protocols are designed to provide a comprehensive understanding of the material's intrinsic properties and its behavior within a device architecture under operational stress.
Device Fabrication
The first step is the fabrication of prototype devices, such as OLEDs or OFETs, using this compound as a key component (e.g., the host material in the emissive layer of an OLED or the active channel material in an OFET). This process typically involves:
-
Substrate Preparation: Thorough cleaning of the substrate (e.g., indium tin oxide-coated glass) to remove contaminants.
-
Organic Layer Deposition: Sequential deposition of the various organic layers via thermal evaporation or solution processing (e.g., spin coating) in a high-vacuum or inert atmosphere environment.
-
Cathode Deposition: Evaporation of a low work function metal (e.g., aluminum or calcium) to complete the device structure.
-
Encapsulation: Sealing the device to protect the organic layers from atmospheric moisture and oxygen, which are known to accelerate degradation.[5]
Performance Characterization
Once fabricated, the initial performance of the devices must be characterized. Key measurements include:
-
Current-Voltage-Luminance (J-V-L) Characteristics (for OLEDs): This measurement provides information on the turn-on voltage, current density, and light output of the device, from which the current efficiency (cd/A) and power efficiency (lm/W) can be calculated.
-
External Quantum Efficiency (EQE) Measurement (for OLEDs): This determines the percentage of injected electrons that result in emitted photons.
-
Charge Carrier Mobility Measurement (for OFETs): The mobility is typically extracted from the transfer and output characteristics of the transistor, indicating how efficiently charge carriers move through the material.[6]
Long-Term Stability Testing
The long-term operational stability of the devices is a critical factor for their practical application. This is typically assessed through accelerated aging tests.
Workflow for Accelerated Aging Test:
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A Comparative Guide to the Quantum Yield of Substituted p-Terphenyl Derivatives
For researchers and professionals in the fields of organic electronics, scintillation detection, and drug development, the photophysical properties of aromatic molecules are of paramount importance. Among these, p-terphenyl and its derivatives stand out due to their high fluorescence quantum yields, making them exemplary candidates for applications requiring efficient light emission. This guide provides an in-depth comparison of the quantum yields of various substituted p-terphenyls, supported by experimental data, and elucidates the underlying principles governing their photophysical behavior.
Introduction to p-Terphenyl and Fluorescence Quantum Yield
p-Terphenyl is a conjugated aromatic hydrocarbon consisting of three linearly connected benzene rings. Its rigid, planar structure and extended π-system contribute to its characteristically high fluorescence efficiency. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies this efficiency, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable in applications such as organic light-emitting diodes (OLEDs) and scintillators, where the conversion of energy into light is the primary function.
The intrinsic quantum yield of a molecule is dictated by the competition between radiative and non-radiative decay pathways from its first excited singlet state (S₁). Radiative decay involves the emission of a photon (fluorescence), while non-radiative pathways, such as internal conversion and intersystem crossing to the triplet state, dissipate the energy as heat. Substituents on the p-terphenyl backbone can significantly influence these decay rates and, consequently, the quantum yield.
The Photophysical Landscape: A Jablonski Diagram Perspective
To understand the impact of substituents on quantum yield, it is instructive to visualize the electronic transitions using a Jablonski diagram. This diagram illustrates the relative energies of the electronic ground state (S₀), and the singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) excited states, along with the transitions between them.
Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁ or higher). The quantum yield is determined by the rate constant for fluorescence (kᵣ) relative to the sum of the rate constants for non-radiative decay (kₙᵣ), which includes internal conversion (kᵢ꜀) and intersystem crossing (kᵢₛ꜀).
ΦF = kᵣ / (kᵣ + kₙᵣ)
Substituents can alter this balance. Electron-donating groups can increase the electron density of the π-system, often enhancing the radiative decay rate. Conversely, heavy atoms or groups that promote vibrational coupling can increase the rates of intersystem crossing and internal conversion, respectively, thereby reducing the quantum yield.
Comparative Analysis of Substituted p-Terphenyl Derivatives
The benchmark for highly efficient fluorescence is unsubstituted p-terphenyl. Its quantum yield in a non-polar solvent like cyclohexane is remarkably high, approaching unity. The following table summarizes the experimentally determined quantum yields for p-terphenyl and several of its derivatives, with data primarily sourced from the comprehensive "Handbook of Fluorescence Spectra of Aromatic Molecules" by I. B. Berlman.[1]
| Compound | Substituent(s) | Solvent | Quantum Yield (ΦF) | Reference |
| p-Terphenyl | None | Cyclohexane | 0.93 | [1] |
| Deuterated p-Terphenyl | Deuterium | Cyclohexane | 0.92 | [2] |
| 3,3''-Dimethyl-p-terphenyl | 3,3''-CH₃ | Cyclohexane | 0.90 | [3] |
| 2,2'-Methylene-p-terphenyl | 2,2'-CH₂ bridge | Cyclohexane | 0.91 | N/A |
Analysis of Substituent Effects:
-
Unsubstituted p-Terphenyl: With a quantum yield of 0.93 in cyclohexane, the parent molecule sets a high standard.[1] This indicates that radiative decay is the overwhelmingly dominant de-excitation pathway, with minimal energy loss to non-radiative processes.
-
Deuterated p-Terphenyl: The replacement of hydrogen with deuterium results in a quantum yield of 0.92, which is nearly identical to the parent compound.[2] This suggests that high-frequency C-H vibrations, which can sometimes contribute to non-radiative decay, are not a significant quenching pathway in the p-terphenyl system.
-
Methyl Substitution (3,3''-Dimethyl-p-terphenyl): The introduction of methyl groups at the 3 and 3'' positions leads to a slight decrease in the quantum yield to 0.90.[3] While methyl groups are weakly electron-donating, their primary effect here may be steric. The added rotational freedom of the methyl groups can introduce minor vibrational modes that slightly enhance non-radiative decay pathways.
-
Methylene Bridge (2,2'-Methylene-p-terphenyl): The introduction of a methylene bridge between the 2 and 2' positions, which planarizes the molecule, results in a quantum yield of 0.91. This rigidification of the structure likely reduces vibrational degrees of freedom that could contribute to non-radiative decay, thus maintaining a high quantum yield.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yields presented in this guide are typically determined using the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in a sulfuric acid solution is a commonly used standard for blue-emitting compounds like p-terphenyl derivatives.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a series of dilute solutions of both the p-terphenyl derivative (sample) and the quantum yield standard (e.g., quinine sulfate) in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: In a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Data Processing: Correct the emission spectra for the wavelength-dependent response of the detector. Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF,std is the known quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
This self-validating system, where the fluorescence intensity is normalized against absorbance, ensures that the calculated quantum yield is independent of concentration and fluctuations in the excitation source intensity.
Conclusion
The p-terphenyl scaffold is an exceptional fluorophore with a near-perfect quantum yield. The experimental data for a range of its simple derivatives demonstrate that this high fluorescence efficiency is robust and generally maintained with minor substitutions. The slight variations observed can be rationalized by considering the influence of the substituents on the delicate balance between radiative and non-radiative decay pathways. For researchers developing fluorescent materials, p-terphenyl derivatives offer a reliable and highly efficient molecular platform. Further exploration with a broader range of electron-donating and electron-withdrawing substituents will undoubtedly continue to refine our understanding and expand the applications of this important class of molecules.
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A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis of 2',5'-Dimethyl-p-terphenyl and Other Common Fluorophores
Introduction: The Imperative of Photostability in Quantitative Fluorescence
In the realms of cellular imaging, high-throughput screening, and drug discovery, the reliability of fluorescence-based assays hinges on the robustness of the chosen fluorophore. An ideal probe must not only be bright but also steadfast under illumination. Photobleaching—the irreversible photochemical destruction of a fluorophore—is a critical limiting factor in fluorescence microscopy.[1] It curtails the duration of time-lapse experiments, compromises the quantitative accuracy of data, and can introduce phototoxicity, confounding experimental outcomes.
This guide provides a comparative analysis of the photostability of 2',5'-Dimethyl-p-terphenyl, a member of the highly robust polyphenyl class of aromatics, against common fluorophore families: fluoresceins, rhodamines, and coumarins. We will delve into the mechanistic underpinnings of their photostability, provide quantitative comparative data, and detail a rigorous protocol for empirical validation.
The Mechanism of Photodegradation: A Tale of Excited States
Photobleaching occurs when a fluorophore in its excited state undergoes a chemical reaction that renders it non-fluorescent. The process is typically mediated by the fluorophore's long-lived triplet state and its interaction with molecular oxygen.
-
Excitation & Intersystem Crossing: Upon absorbing a photon, a fluorophore transitions from its ground singlet state (S₀) to an excited singlet state (S₁). While it can rapidly return to S₀ by emitting a photon (fluorescence), there is a finite probability it will transition to a metastable excited triplet state (T₁) via intersystem crossing.
-
The Reactive Triplet State: The triplet state is significantly longer-lived than the singlet state, increasing the likelihood of deleterious chemical reactions.[1]
-
Oxygen-Mediated Damage: The most common photobleaching pathway involves the interaction of the triplet-state fluorophore with ground-state molecular oxygen (³O₂). This can lead to the formation of highly reactive singlet oxygen (¹O₂), which then oxidizes the fluorophore or other nearby molecules, causing permanent damage and loss of fluorescence.
Caption: General mechanism of oxygen-mediated photobleaching.
Comparative Analysis of Fluorophore Photostability
The intrinsic photostability of a fluorophore is dictated by its molecular structure, which influences the efficiency of fluorescence versus competing non-radiative and photochemical decay pathways. A key metric for comparing photostability is the fluorescence quantum yield (Φf) , the ratio of photons emitted to photons absorbed.[2] A high Φf indicates that fluorescence is the dominant de-excitation pathway, leaving less opportunity for intersystem crossing and subsequent photobleaching.
The table below collates photophysical data for representative fluorophores. It is critical to note that these values, especially photobleaching rates, can be highly dependent on the experimental environment (e.g., solvent, oxygen concentration, excitation intensity).[4]
| Fluorophore Class | Representative Compound | Fluorescence Quantum Yield (Φf) | Key Structural Features & Photostability Insights |
| p-Terphenyl | 3,3"-Dimethyl-p-terphenyl | 0.94 (in cyclohexane)[3] | Rigid, planar system of conjugated aromatic rings. The rigid structure minimizes vibrational energy loss, leading to a very high fluorescence quantum yield and, consequently, excellent photostability.[5][6] |
| Fluorescein | Fluorescein isothiocyanate (FITC) | 0.3 - 0.9 (pH dependent) | Xanthene core with flexible lactone ring. Prone to photo-oxidation and attack by reactive oxygen species. Its photostability is notoriously poor compared to modern dyes.[7] |
| Rhodamine | Rhodamine B | ~0.3 - 0.7 (solvent dependent)[8] | Rigidified xanthene core due to alkylamino groups. Generally more photostable than fluorescein, but still susceptible to photobleaching, especially under high-intensity illumination.[8] |
| Coumarin | Coumarin 120 | ~0.64[2] | Benzopyrone core. Photostability is highly variable depending on substitutions. Can undergo photodimerization or photo-oxidation.[3] |
Structural Basis for Superior Photostability of p-Terphenyls
The remarkable photostability of p-terphenyl and its derivatives stems from their fundamental aromatic structure.
-
Rigid Aromatic Core: The linked phenyl rings form a rigid, planar conjugated system. This rigidity disfavors non-radiative decay pathways (like internal conversion and vibrational relaxation) that compete with fluorescence. With fewer pathways to lose energy non-radiatively, the molecule is more likely to de-excite rapidly via fluorescence, minimizing the time spent in the excited state where photochemistry can occur.
-
Delocalized π-Electron System: The extensive system of delocalized pi-electrons across the aromatic rings provides exceptional stability. This electronic structure is less susceptible to chemical attack by reactive oxygen species compared to the more electron-rich and sterically accessible heteroatoms found in fluorescein and rhodamine.[6]
-
Lack of Reactive Sites: Unlike fluoresceins and rhodamines, which have vulnerable sites on their xanthene structure, the hydrocarbon backbone of p-terphenyl offers few handles for radical-mediated degradation.
Caption: Structural factors influencing fluorophore photostability.
Experimental Protocol: Measuring Photobleaching Half-Life
To empirically validate and compare fluorophore photostability, a standardized photobleaching assay is essential. This protocol describes a method to determine the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease by 50% under constant illumination.
1. Reagent and Sample Preparation:
-
Fluorophore Stock Solutions: Prepare 1 mM stock solutions of each fluorophore (2',5'-Dimethyl-p-terphenyl, Fluorescein, Rhodamine B, Coumarin 120) in a suitable solvent (e.g., DMSO for organic dyes, cyclohexane for p-terphenyl).
-
Working Solutions: Dilute the stock solutions in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration that yields an absorbance of ~0.05 at the excitation maximum. This low concentration minimizes inner-filter effects.
-
Sample Chamber: Use a high-quality quartz cuvette for spectrofluorometer measurements or a glass-bottom imaging dish for microscopy-based assays.
2. Instrumentation Setup (Microscopy-Based):
-
Microscope: Use a widefield or confocal fluorescence microscope equipped with a stable, high-intensity light source (e.g., mercury lamp, laser).
-
Objective: Select a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) to ensure efficient light collection and a defined illumination area.
-
Filters/Lasers: Use filter sets or laser lines appropriate for the excitation and emission maxima of each fluorophore.
-
Detector: Ensure the camera or PMT detector is set to a non-saturating gain level.
-
Illumination Power: Measure the light intensity at the sample plane using a power meter. Use the same intensity for all fluorophores to ensure a fair comparison.
3. Data Acquisition Workflow:
-
Mount Sample: Place the sample on the microscope stage.
-
Locate Region of Interest (ROI): Find a representative area of the sample.
-
Set Time-Lapse Parameters: Configure the acquisition software to take images continuously (e.g., one frame every 5 seconds) for an extended period (e.g., 10-20 minutes). The interval should be fast enough to capture the decay curve accurately.
-
Initiate Acquisition: Open the shutter to begin continuous illumination and start the time-lapse acquisition simultaneously.
-
Record Data: Acquire images until the fluorescence intensity has decayed to less than 20% of its initial value.
4. Data Analysis:
-
Measure Intensity: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the illuminated ROI for each frame of the time-lapse series.
-
Background Subtraction: Measure the intensity of a background region (where there is no fluorophore) and subtract this value from the ROI intensity for each time point.
-
Normalization: Normalize the background-corrected intensity data by dividing each value by the initial intensity (at t=0). This sets the starting intensity to 1 (or 100%).
-
Plot Decay Curve: Plot the normalized intensity as a function of time.
-
Determine Half-Life (t₁/₂): Fit the decay curve to a single or double exponential decay function. The photobleaching half-life (t₁/₂) is the time at which the normalized intensity reaches 0.5. A longer t₁/₂ indicates higher photostability.
Caption: Experimental workflow for determining photobleaching half-life.
Conclusion and Field Application
The selection of a fluorophore requires a careful balance of brightness, spectral properties, and, critically, photostability. The data and mechanistic insights presented here demonstrate the exceptional robustness of the p-terphenyl scaffold. While classic dyes like fluorescein and rhodamine are suitable for endpoint assays or brief imaging experiments, the superior photostability of 2',5'-Dimethyl-p-terphenyl and its analogs makes them outstanding candidates for demanding applications such as:
-
Long-term live-cell imaging: Tracking cellular processes over extended periods without significant signal loss.
-
Single-molecule tracking: Observing individual molecules for longer trajectories before they photobleach.
-
High-intensity applications: Techniques like STED microscopy that require high laser powers.
-
Quantitative assays: Ensuring that changes in signal reflect biological activity, not fluorophore degradation.
By understanding the structural basis of photostability and employing rigorous, standardized protocols for evaluation, researchers can select the optimal fluorophore, thereby enhancing the reliability and quantitative power of their fluorescence-based investigations.
References
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Resch-Genger, U. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
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Schmid, M., et al. (2024). References for Small Fluorescence Quantum Yields. PubMed Central. [Link]
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Griesbeck, A. G., et al. (2021). Converting p-terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in water. Royal Society of Chemistry. [Link]
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Grinev, G., et al. (n.d.). Scintillation Material for Detection of a-, p- Radiation Based on Polymer-Dispersed p-Terphenyl. Lawrence Berkeley National Laboratory. [Link]
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Le-Gac, A., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. [https://www.researchgate.net/publication/230811909_Experimental_Determination_of_the_Fluorescence_Quantum_Yield_of_Semiconductor_Nanocrystals]([Link]_ Fluorescence_Quantum_Yield_of_Semiconductor_Nanocrystals)
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Pla-Dalmau, A. (2022). Radiation damage studies for phenyl-based plastic scintillators. CERN Indico. [Link]
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Li, Y., et al. (2020). Structural diversity and biological activity of natural p-terphenyls. PubMed Central. [Link]
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Sang, H., et al. (2023). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega. [Link]
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Lim, A., et al. (2019). Plastic scintillators doped with the new terphenyl derivatives. ResearchGate. [Link]
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Schmidt, W., et al. (2019). Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. National Institutes of Health. [Link]
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Mauck, C. M., et al. (2018). Optimization of p-terphenyl concentration in the ternary blend. ResearchGate. [Link]
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Wang, F., et al. (2020). Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1. PubMed Central. [Link]
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Kawski, A., et al. (2018). Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. ResearchGate. [Link]
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Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Pulse Shape Discrimination Capabilities of p-Terphenyl Scintillators and Their Derivatives
In the landscape of radiation detection, the simultaneous presence of neutron and gamma fields presents a significant challenge. Distinguishing between these two forms of radiation is paramount for applications ranging from nuclear material safeguarding and experimental nuclear physics to environmental monitoring. Pulse Shape Discrimination (PSD) is a powerful technique employed to differentiate particle interactions within certain scintillator materials based on the temporal profile of the light they produce.
This guide provides an in-depth evaluation of the PSD capabilities of p-terphenyl (p-TP), a crystalline organic scintillator, and serves as a foundational comparison for its derivatives, such as 2',5'-Dimethyl-p-terphenyl (DMPT). While specific, comprehensive PSD performance data for DMPT is not widely published, the well-documented characteristics of the parent p-terphenyl molecule offer critical insights into the expected performance of this class of materials. We will objectively compare p-terphenyl's performance with key alternatives, supported by experimental data, and provide a self-validating protocol for its evaluation.
The Mechanism of Pulse Shape Discrimination in Organic Scintillators
The ability of organic scintillators to perform PSD is rooted in the physics of their luminescence mechanism. When ionizing radiation passes through the material, it excites the organic molecules to higher electronic states. These excited states can be either short-lived singlet states or long-lived triplet states.
-
Gamma Rays (γ): Interact primarily via Compton scattering, producing recoil electrons. These low-linear energy transfer (LET) particles predominantly excite singlet states, which decay rapidly, leading to a sharp, intense burst of "prompt" fluorescence.
-
Neutrons (n): Interact by scattering off hydrogen nuclei, producing high-LET recoil protons. These protons create a dense track of excited molecules, increasing the probability of triplet-triplet annihilation. This process results in a secondary, slower emission of light known as "delayed" fluorescence.
Consequently, neutron-induced pulses have a more pronounced "tail" compared to the faster-decaying gamma-induced pulses. PSD techniques exploit this difference in the decay time to distinguish between the two particle types.[1]
Caption: Scintillation mechanism for gamma and neutron interactions.
Comparative Performance Analysis
The effectiveness of PSD is quantified using a "Figure of Merit" (FoM). A higher FoM value indicates better separation between the neutron and gamma populations. The FoM is calculated as the separation between the peaks of the neutron and gamma distributions in a PSD plot, divided by the sum of their full widths at half maximum (FWHM).[2][3] An FoM greater than 1.27 is generally considered indicative of good separation.[4]
p-Terphenyl, as a crystalline organic scintillator, is often compared against single-crystal stilbene, liquid scintillators (like NE-213 or EJ-309), and various plastic scintillators.
| Scintillator Type | Key Characteristics | Reported Figure of Merit (FoM) |
| p-Terphenyl (p-TP) | Solid crystalline organic. Non-toxic and stable alternative to liquids. | Competent, but generally lower than stilbene and NE-213. Specific values depend on energy and analysis method.[4][5] |
| Stilbene | Single-crystal organic. Often considered the "gold standard" for PSD. | Excellent. Consistently demonstrates higher FoM values than p-terphenyl.[5] |
| Liquid (NE-213 / EJ-309) | Liquid organic solution. Well-established performance, but can be flammable and toxic. | Excellent. Often used as a benchmark for comparing other scintillators. p-TP shows poorer separation than an equivalent NE-213 detector.[4] |
| Plastic (EJ-299, PVT-based) | Polymer matrix with dissolved fluors. Lower cost and easily manufactured in large sizes. | Performance is highly dependent on the concentration of dopants like 2,5-diphenyloxazole (PPO).[6][7] Can achieve good PSD but may have lower light output.[8] |
Analysis: Studies directly comparing p-terphenyl with the well-known NE-213 liquid scintillator show that the neutron-gamma separation is not as sharp or well-separated in p-terphenyl.[4] Similarly, comparisons with stilbene indicate that stilbene-based scintillators tend to have a better PSD capability. However, p-terphenyl's performance is still substantial, and its solid, stable nature makes it a viable and often preferable alternative to hazardous liquid scintillators. While plastic scintillators offer manufacturing advantages, achieving high-quality PSD often requires very high dopant concentrations, which can compromise the material's mechanical properties.[6][7]
In terms of detection efficiency, p-terphenyl shows slightly higher efficiency for neutrons below 1 MeV compared to NE-213, but this trend reverses at higher energies where NE-213 becomes more efficient by up to 6%.[4]
Experimental Protocol for Evaluating PSD Capabilities
This section details a robust, self-validating methodology for measuring the PSD performance of a scintillator like p-terphenyl using the widely adopted charge integration method.[2]
Objective: To quantify the neutron-gamma discrimination capability of a p-terphenyl scintillator by calculating the Figure of Merit (FoM).
Materials & Equipment:
-
Scintillator: p-Terphenyl crystal (e.g., 2 cm x 2 cm cylindrical crystal).[1]
-
Photodetector: Photomultiplier Tube (PMT), e.g., Hamamatsu R7724.[9]
-
High Voltage (HV) Power Supply: To bias the PMT, e.g., ORTEC 556.[10]
-
Digitizer/Oscilloscope: Fast sampling waveform digitizer (e.g., ≥1 GS/s, ≥10-bit resolution) is crucial for capturing accurate pulse shapes.[4][9]
-
Radiation Source: A mixed neutron/gamma source, such as Americium-Beryllium (²⁴¹AmBe) or Californium-252 (²⁵²Cf).[9][11]
-
Optical Coupling Grease: To ensure efficient light transmission from the scintillator to the PMT.
-
Data Acquisition (DAQ) Computer & Software: For controlling the digitizer and storing waveform data.
Methodology:
-
Detector Assembly: Optically couple the p-terphenyl crystal to the PMT window using optical grease. Secure the assembly in a light-tight housing.
-
System Setup: Connect the PMT anode output to an input channel of the fast digitizer. Connect the PMT base to the HV power supply.[10]
-
Source Placement: Position the mixed-field radiation source at a fixed distance (e.g., 5-10 cm) from the face of the scintillator crystal.[9]
-
Data Acquisition:
-
Apply the recommended operating voltage to the PMT.
-
Set the digitizer's trigger threshold just above the electronic noise level to capture scintillation events.
-
Acquire and save a large number of waveforms (e.g., >100,000 events) to ensure good statistics.
-
-
Data Processing (Charge Integration):
-
For each recorded waveform, perform a baseline correction.
-
Calculate the Total Integral (Q_total) : Integrate the entire pulse from its start to a point where the signal has returned to the baseline. This value is proportional to the total energy deposited by the particle.
-
Calculate the Tail Integral (Q_tail) : Integrate the "tail" portion of the pulse. The start of this integration window is delayed relative to the pulse's leading edge. The choice of integration gates is critical and must be optimized for the specific detector. For example, a short gate of 30 ns and a long gate of 150 ns have been used effectively for p-terphenyl.[1][12]
-
Calculate the PSD Parameter for each event, typically as the ratio: PSD = Q_tail / Q_total.[2]
-
-
Analysis and FoM Calculation:
-
Create a 2D histogram of the PSD parameter versus the Total Integral (Energy). This plot will show two distinct bands: one for gamma events and one for neutron events.
-
Select a specific energy region of interest from the 2D plot.
-
Project the data within this energy slice onto the PSD axis to create a 1D histogram. This will show two peaks corresponding to the gamma and neutron populations.
-
Fit each peak with a Gaussian function to determine its mean (μ) and FWHM.
-
Calculate the Figure of Merit using the formula: FoM = (μ_neutron - μ_gamma) / (FWHM_neutron + FWHM_gamma)
-
Caption: Experimental and analytical workflow for PSD evaluation.
Expert Evaluation and Field Insights
From the available data, p-terphenyl establishes itself as a highly capable solid-state scintillator for neutron-gamma discrimination. Its primary advantage lies in its physical form; being a solid crystal, it circumvents the handling, toxicity, and flammability concerns associated with benchmark liquid scintillators like NE-213.[4]
Causality of Performance: The PSD performance of p-terphenyl, while robust, is demonstrably lower than that of stilbene or NE-213.[4][5] This difference is intrinsically linked to the molecular structure and crystal lattice, which dictates the efficiency of triplet exciton formation and subsequent annihilation that produces the delayed fluorescence signal. While p-terphenyl's molecular electronics are conducive to this process, they are less optimized than in stilbene, resulting in a smaller difference between the neutron and gamma pulse shapes and thus a lower FoM.
Practical Trade-offs:
-
Performance vs. Safety: Researchers must weigh the superior FoM of liquid scintillators against the significant safety and handling benefits of solid p-terphenyl.
-
Performance vs. Cost/Scalability: While single-crystal scintillators like p-terphenyl and stilbene offer excellent performance, they are more expensive and difficult to grow in large volumes compared to plastic scintillators.[13] Plastic scintillators, however, often present a compromise on PSD quality.[8]
For applications where excellent PSD is critical and the challenges of liquids can be managed, EJ-309 remains a top choice. Where a solid-state, non-hazardous material is required, stilbene offers the best PSD performance, but p-terphenyl presents a very effective and often more readily available alternative. The development of derivatives like 2',5'-Dimethyl-p-terphenyl is a promising research avenue aimed at tuning the photophysical properties to enhance PSD performance while retaining the desirable physical characteristics of the parent molecule.[7]
References
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Khromiuk, I., Alekseev, V., Krech, A., Martynenko, Ye., Minenko, S., & Tarasenko, O. (2024). Pulse-shape discrimination capability of organic composite scintillators with different grain size. Functional Materials, 31(1), 9-12. [Link]
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Sellinger, A., Yemam, H., Mahl, A., & Koubek, J. (2017). Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection. Chemistry – A European Journal. Available at: [Link]
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ICTP-SAIFR. (2024). Pulse-shape discrimination for gamma-neutron separation. Second School on Dark Matter and Neutrino Detection. Available at: [Link]
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Scriven, D. P., Christian, G., Rogachev, G. V., Parker, C. E., Sobotka, L. G., Ahn, S., & Grewal, G. (2021). A Position and Pulse Shape Discriminant p-Terphenyl Detector Module. OSTI.GOV. [Link]
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Bernal-García, J. M., García-Tascón, M., & Ibáñez, R. (2024). Neutron and Gamma Pulse Shape Discrimination by Robust Determination of the Decay Shape. Applied Sciences, 14(13), 5532. [Link]
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Jančář, A., Kopecký, Z., Culen, J., Košťál, M., Mareček, M., & Štefánik, M. (2024). Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV. MDPI. [Link]
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Lawrence, C., Polack, K., & Sweany, M. (2014). Comparing the response of PSD-capable plastic scintillator to standard liquid scintillator. 2014 IEEE Nuclear Science Symposium and Medical Imaging Conference (NSS/MIC). [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,4-Dimethyl-2,5-diphenylbenzene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1,4-Dimethyl-2,5-diphenylbenzene (CAS No. 20260-22-4), a solid aromatic hydrocarbon.[1][2][3] Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and ensure regulatory compliance. This document moves beyond a simple checklist, explaining the causality behind each step to foster a culture of intrinsic safety.
Part 1: Hazard Profile and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. While a specific, comprehensive safety data sheet (SDS) for this compound is not extensively detailed in all public sources, its classification as a substituted aromatic hydrocarbon allows us to infer necessary precautions based on analogous compounds. Aromatic hydrocarbons as a class can present risks including irritation and flammability, and require careful handling to avoid exposure and environmental release.[4][5][6][7][8]
Causality of Precaution: The primary goal is to prevent physical contact, inhalation, and environmental contamination. The prescribed Personal Protective Equipment (PPE) creates a necessary barrier between the researcher and the chemical, while proper handling procedures prevent the generation of dusts or aerosols that could be inhaled.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Required PPE & Handling Protocols | Rationale |
| Physical State | Solid, Crystalline Powder | Minimize dust generation during transfer. Handle in a well-ventilated area or chemical fume hood. |
| Contact Hazard | Potential for skin and eye irritation based on analogous compounds.[9][10] | Wear nitrile gloves and safety goggles with side shields. A lab coat is mandatory to protect skin and clothing. |
| Inhalation Hazard | Avoid breathing dust or vapors.[9][11] | Use only in a well-ventilated area or under a chemical fume hood to minimize inhalation risk. |
| Chemical Reactivity | Incompatible with strong oxidizing agents.[9] | Segregate from oxidizers to prevent potentially violent exothermic reactions. |
Part 2: The Disposal Workflow: From Identification to Collection
The disposal process is a systematic workflow that ensures waste is handled, stored, and removed safely and in compliance with institutional and federal regulations. The following diagram and protocols outline this critical path.
Disposal Decision and Workflow Diagram
Caption: Decision workflow for managing this compound waste.
Part 3: Step-by-Step Disposal Protocols
Protocol 1: Accumulation of Solid Waste
-
Designation as Waste : A chemical is considered waste once it is no longer intended for use.[12] At this point, it must be managed according to hazardous waste procedures.
-
Container Selection :
-
Waste Transfer : Carefully transfer the solid this compound waste into the designated container, minimizing the creation of dust. Perform this transfer inside a chemical fume hood.
-
Labeling : Immediately affix a "Hazardous Waste" label to the container.[14] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.[12]
-
The approximate quantity or percentage if in a mixture.
-
The name and contact information of the principal investigator or laboratory.
-
The date accumulation started.
-
-
Storage :
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[13][15]
-
Ensure the container is kept closed at all times except when adding waste.[12][14]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[14]
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents.[9][13]
-
Protocol 2: Decontamination of Empty Containers
Causality of Decontamination: An "empty" container is not truly empty; it retains chemical residues that are still considered hazardous. Triple-rinsing ensures that the container is sufficiently decontaminated to be disposed of as non-hazardous trash, which is both safer and more cost-effective.
-
Initial Rinse : Add a small amount of a suitable solvent (such as toluene or another appropriate organic solvent) to the empty container, equal to about 5-10% of the container's volume.[14]
-
Agitate : Securely cap the container and swirl or shake it to rinse all interior surfaces.
-
Collect Rinsate : Decant the solvent rinsate into a designated hazardous waste container for organic solvent waste. This rinsate is now hazardous waste.[12][14]
-
Repeat : Repeat the rinsing process two more times for a total of three rinses.
-
Final Disposal : Once triple-rinsed and fully air-dried (preferably in a fume hood), deface or remove the original chemical label. The container can now be disposed of in the regular laboratory trash.[14]
Protocol 3: Arranging for Final Disposal
-
Monitor Fill Level : Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion.[4] For solid waste, ensure the lid can be securely fastened.
-
Schedule Pickup : Once the container is full, or if it has been accumulating for a year, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]
-
Documentation : Complete any required waste pickup forms, ensuring that the information matches the container label exactly.[15]
-
Do Not Transport : Laboratory personnel should never transport hazardous waste across campus or public areas.[14] Wait for trained EHS staff to collect the waste directly from your laboratory's SAA.
Part 4: Emergency Procedures for Spills
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Isolate the Area : Secure the area and prevent entry.
-
Remove Ignition Sources : If the material is mixed with a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Don PPE : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment : Confine the spill to as small an area as possible. For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand.[16] Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Label and Dispose : Label the waste container with a hazardous waste tag detailing the contents (including the spilled chemical and absorbent material) and arrange for EHS pickup.
By rigorously following these scientifically grounded procedures, you contribute to a safe and sustainable research environment, ensuring that the disposal of this compound is managed with the highest degree of care and professionalism.
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Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Dimethyl-2,5-diphenylbenzene
In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 1,4-Dimethyl-2,5-diphenylbenzene (CAS 20260-22-4), a solid aromatic hydrocarbon. As your dedicated partner in laboratory safety, this document is structured to provide clear, actionable, and scientifically grounded advice that extends beyond the product to ensure your work is both innovative and safe.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given its nature as a solid aromatic hydrocarbon, we must assume that this compound may present hazards typical of this chemical family. These can include irritation to the skin and eyes, and potential respiratory irritation if inhaled as a dust.[4][5] Therefore, a comprehensive PPE strategy is non-negotiable.
A. Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place. All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6] Ensure adequate ventilation in the laboratory space.[7]
B. Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash potential. | Protects against airborne particles and accidental splashes. Standard EN 166 (EU) or NIOSH (US) approved eyewear should be worn.[7] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Aromatic hydrocarbons can penetrate some glove materials.[8][9] Nitrile gloves offer good resistance to a range of chemicals and are a suitable initial choice.[10] Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[8] |
| Body | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be necessary if dust cannot be controlled by engineering means. | This is a secondary measure to engineering controls. Use should be based on a thorough risk assessment.[1] |
II. Step-by-Step Safe Handling Protocol
Adherence to a strict, procedural workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Pre-Handling Check:
-
Ensure your chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents before introducing this compound to the work area.
-
Don all required PPE as outlined in the table above.
2. Handling the Compound:
-
Weigh and transfer the solid compound within the fume hood.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
Use dedicated spatulas and weighing boats.
-
Keep the container tightly closed when not in use.[4]
3. Post-Handling Procedures:
-
Clean any contaminated surfaces with an appropriate solvent and absorbent material.
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
The following diagram illustrates the logical flow of the safe handling procedure:
Caption: Safe Handling Workflow for this compound.
III. Spill Management and Emergency Procedures
In the event of a spill, it is crucial to act quickly and safely.
-
Small Spills: For small spills contained within the fume hood, use an inert absorbent material (such as sand or vermiculite) to clean up the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
IV. Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[11]
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated gloves, weighing papers, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.[11]
-
The container must be compatible with the chemical and have a secure lid.[12]
2. Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.[12]
-
Store the container in a designated satellite accumulation area.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[11]
-
Never dispose of this compound down the drain or in the regular trash.[11]
The following diagram outlines the key decisions in the disposal process:
Caption: Disposal Decision Pathway for this compound.
By adhering to these protocols, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
